molecular formula C20H27NO6S B7821350 Reboxetine mesylate CAS No. 98769-82-5

Reboxetine mesylate

货号: B7821350
CAS 编号: 98769-82-5
分子量: 409.5 g/mol
InChI 键: CGTZMJIMMUNLQD-STYNFMPRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A morpholine derivative that is a selective and potent noradrenaline reuptake inhibitor;  it is used in the treatment of DEPRESSIVE DISORDER.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTZMJIMMUNLQD-STYNFMPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045690
Record name Reboxetine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98769-84-7
Record name Reboxetine mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98769-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reboxetine mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098769847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reboxetine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 98769-84-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REBOXETINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L94J81YNNY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Reboxetine Mesylate: A Technical Guide to its Neuronal Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the neuronal mechanism of action for reboxetine mesylate, a selective norepinephrine reuptake inhibitor (NRI). Reboxetine's primary therapeutic effect is derived from its high-affinity and selective blockade of the norepinephrine transporter (NET), leading to increased noradrenergic neurotransmission. This guide details the core mechanism, including transporter binding affinities and subsequent effects on extracellular monoamine levels. Furthermore, it explores the long-term downstream neuronal adaptations, focusing on the cAMP-CREB signaling cascade and the upregulation of neurotrophic factors such as BDNF, which are believed to underlie its sustained antidepressant effects. Detailed methodologies for key experimental assays used to elucidate this mechanism are provided, and critical signaling pathways and workflows are visualized using Graphviz diagrams for enhanced clarity.

Core Mechanism of Action: Norepinephrine Transporter (NET) Inhibition

This compound is a potent and selective norepinephrine reuptake inhibitor (NRI).[1] Its fundamental mechanism involves binding to the presynaptic norepinephrine transporter (NET) in noradrenergic neurons.[2][3][4] The NET is the primary mechanism for clearing norepinephrine (NE) from the synaptic cleft, thereby terminating its signaling.[5] By inhibiting this transporter, reboxetine effectively increases the concentration and prolongs the residence time of NE in the synapse.[6][7] This enhanced availability of NE leads to greater stimulation of postsynaptic α- and β-adrenergic receptors, which is believed to be the basis for its therapeutic effects in treating major depressive disorder.[6][7]

Unlike many tricyclic antidepressants (TCAs), reboxetine exhibits high selectivity for the NET over the serotonin (SERT) and dopamine (DAT) transporters.[5][8] It also has a weak affinity for muscarinic, histaminergic H1, adrenergic alpha1, and dopaminergic D2 receptors, which contributes to a more favorable side-effect profile compared to older antidepressants.[1]

Caption: Primary mechanism of Reboxetine at the noradrenergic synapse.
Data Presentation: Transporter Binding & Functional Inhibition

The selectivity of reboxetine is quantified through binding affinity (Ki) and functional uptake inhibition (IC50) assays. The data consistently demonstrate a significantly higher affinity for NET compared to SERT and DAT.

Parameter Norepinephrine Transporter (NET) Serotonin Transporter (SERT) Dopamine Transporter (DAT) Reference
Ki (nM, rat) 1.1129> 10,000[5]
Ki (nM) 8.21070-[9]
IC50 (nM, rat synaptosomes) 8.56,90089,000[10]
Data Presentation: Effects on Extracellular Monoamine Levels

In vivo microdialysis studies confirm that reboxetine administration leads to a substantial and selective increase in extracellular norepinephrine levels in key brain regions. The effect on dopamine is region-specific, with increases observed in the prefrontal cortex but not the nucleus accumbens, likely due to the reliance on NET for dopamine clearance in the cortex.[11]

Brain Region Neurotransmitter Dose (i.p.) Max Increase from Baseline (%) Reference
Frontal Cortex Norepinephrine15 mg/kg242%[12][13]
Dorsal Hippocampus Norepinephrine15 mg/kg240%[12][13]
Medial Prefrontal Cortex Dopamine0.15–13.5 mg/kgSignificant Enhancement[11]
Nucleus Accumbens Dopamine0.15–13.5 mg/kgNo Effect[11]
Striatum 5-HT15 mg/kg~40% (slight increase)[13]

Downstream Neuronal Adaptations and Signaling

The therapeutic effects of antidepressants, including reboxetine, are associated with neuroadaptive changes that occur after chronic administration.[14] The initial increase in synaptic norepinephrine triggers a cascade of intracellular events that lead to long-term changes in gene expression and neuronal function.

The cAMP-CREB Signaling Pathway

A key downstream pathway involves the activation of the cAMP (cyclic adenosine monophosphate) signal transduction cascade.[15][16] Increased norepinephrine in the synapse leads to the stimulation of G-protein coupled adrenergic receptors, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP Response Element-Binding protein (CREB).[15][16]

Upregulation of Brain-Derived Neurotrophic Factor (BDNF)

Phosphorylated CREB (pCREB) acts as a transcription factor, binding to cAMP response elements (CRE) in the promoter regions of various genes.[15][16] One of the most critical target genes regulated by CREB in the context of antidepressant action is Brain-Derived Neurotrophic Factor (BDNF).[14][17] Chronic, but not acute, treatment with NRIs like reboxetine has been shown to increase the expression of BDNF and its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), in brain regions such as the hippocampus.[14][18][19][20]

Impact on Synaptic Plasticity and Neurogenesis

The upregulation of the BDNF-TrkB signaling system is central to promoting neuroplasticity.[21][22][23] This includes strengthening synaptic connections, promoting the growth and survival of neurons, and stimulating adult neurogenesis, particularly in the hippocampus.[20][23] Studies have shown that reboxetine treatment can reverse stress-induced reductions in hippocampal BDNF levels and restore hippocampal synaptic plasticity (e.g., long-term potentiation, LTP).[19][24] This restoration of neuronal function and connectivity is thought to be a core component of its antidepressant effect.[24] The extracellular signal-regulated kinase (ERK) pathway has also been identified as a participant in the molecular activity of reboxetine in the hippocampus.[19]

cluster_nucleus Nucleus Reboxetine Reboxetine NET_Inhibition NET Inhibition Reboxetine->NET_Inhibition Inc_NE ↑ Synaptic NE NET_Inhibition->Inc_NE Adrenergic_R Adrenergic Receptor Activation Inc_NE->Adrenergic_R AC Adenylyl Cyclase Adrenergic_R->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA CREB CREB → pCREB PKA->CREB BDNF_Gene BDNF Gene Transcription CREB->BDNF_Gene Transcription BDNF_Protein ↑ BDNF Synthesis & Release BDNF_Gene->BDNF_Protein TrkB TrkB Receptor Activation BDNF_Protein->TrkB ERK ERK Pathway TrkB->ERK Plasticity Synaptic Plasticity & Neurogenesis ERK->Plasticity Therapeutic Therapeutic Effect Plasticity->Therapeutic A 1. Animal Model (e.g., Sprague-Dawley Rat) B 2. Stereotaxic Surgery: Microdialysis Probe Implantation (e.g., into Prefrontal Cortex) A->B C 3. Baseline Sample Collection: Collect dialysate fractions (e.g., every 20 min) B->C D 4. Systemic Administration of Reboxetine (i.p.) C->D E 5. Post-Treatment Sample Collection D->E F 6. Sample Analysis via HPLC-ECD E->F G 7. Data Quantification: Calculate % change from baseline for monoamine levels F->G

References

An In-depth Technical Guide on the Stereoselective Activity of (S,S)-(+)-Reboxetine versus (R,R)-(-)-Reboxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the differential pharmacological activities of the enantiomers of reboxetine, a selective norepinephrine reuptake inhibitor (NRI). The document focuses on the stereoselective interaction of (S,S)-(+)-reboxetine and (R,R)-(-)-reboxetine with monoamine transporters, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Executive Summary

Reboxetine is clinically administered as a racemic mixture of its (S,S)-(+) and (R,R)-(-) enantiomers.[1][2] In vitro pharmacological studies have conclusively demonstrated that the therapeutic activity of reboxetine as a norepinephrine reuptake inhibitor is overwhelmingly attributed to the (S,S)-(+)-enantiomer. This enantiomer exhibits a significantly higher affinity and inhibitory potency for the norepinephrine transporter (NET) compared to its (R,R)-(-) counterpart.[3][4] Both enantiomers display negligible affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT), underscoring the high selectivity of reboxetine for the noradrenergic system.[5] This document synthesizes the available data to provide a clear comparison of the two enantiomers, outlines the standard experimental procedures used to determine these properties, and illustrates the molecular mechanism of action.

Comparative Pharmacodynamics: Activity at Monoamine Transporters

The defining characteristic of reboxetine's mechanism of action is its potent and selective inhibition of the norepinephrine transporter.[6] This action is highly dependent on the stereochemistry of the molecule, with the (S,S)-(+)-enantiomer being substantially more active than the (R,R)-(-)-enantiomer.[3][4]

Quantitative Data: Binding Affinity and Functional Potency

The stereoselective activity of the reboxetine enantiomers is quantified through in vitro binding affinity (Ki) and functional uptake inhibition (IC50) assays. The data consistently show a significant disparity in their interaction with the norepinephrine transporter.

Table 1: Comparative Binding Affinity (Kᵢ, nM) of Reboxetine Enantiomers and Racemate at Human Monoamine Transporters

CompoundNorepinephrine Transporter (NET)Serotonin Transporter (SERT)Dopamine Transporter (DAT)Data Source(s)
(S,S)-(+)-Reboxetine ~1.1>10,000>10,000[7]
(R,R)-(-)-Reboxetine ~143>10,000>10,000[7]
Racemic Reboxetine 13.4273.5>10,000[2]

Note: The data highlights the approximately 130-fold greater affinity of the (S,S)-(+)-enantiomer for the human norepinephrine transporter (hNET) compared to the (R,R)-(-)-enantiomer.[7]

Table 2: Comparative Functional Inhibitory Potency (IC₅₀, nM) of Reboxetine Enantiomers and Racemate on Monoamine Uptake

CompoundNorepinephrine (NE) UptakeSerotonin (5-HT) UptakeDopamine (DA) UptakeData Source(s)
(S,S)-(+)-Reboxetine Potent Inhibition>10,000>10,000[7]
(R,R)-(-)-Reboxetine Weak Inhibition>10,000>10,000[7]
Racemic Reboxetine 8.56,90089,000[5]

Note: The IC₅₀ values for the racemic mixture demonstrate a high degree of selectivity for the inhibition of norepinephrine uptake over serotonin and dopamine uptake.[5] The potency of the racemate is primarily driven by the (S,S)-(+)-enantiomer.

Key Experimental Protocols

The quantitative data presented in this guide are derived from established in vitro pharmacological assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Kᵢ) of a compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific transporter.

Objective: To determine the Kᵢ values of (S,S)-(+)-reboxetine and (R,R)-(-)-reboxetine at hNET, hSERT, and hDAT.

Materials & Reagents:

  • Membrane Preparations: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the respective human monoamine transporter.

  • Radioligands: [³H]Nisoxetine for NET, [³H]Citalopram or [³H]Paroxetine for SERT, [³H]WIN 35,428 for DAT.

  • Test Compounds: (S,S)-(+)-reboxetine and (R,R)-(-)-reboxetine.

  • Reference Compounds for Non-Specific Binding: Desipramine (for NET), Fluoxetine (for SERT), GBR 12909 (for DAT).

  • Buffers: Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and ice-cold wash buffer.

  • Equipment: 96-well microplates, cell harvester, glass fiber filters, liquid scintillation counter.

Methodology:

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation of transporter-expressing cells. Protein concentration is quantified.

  • Assay Incubation: The assay is conducted in a 96-well plate format. Each well contains the cell membrane preparation, the radioligand at a concentration near its Kₑ, and either buffer (for total binding), a high concentration of a reference compound (for non-specific binding), or a range of concentrations of the test compound.

  • Equilibration: The plates are incubated to allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at a controlled temperature).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Washing: Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the potency (IC₅₀) of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells or synaptosomes.

Objective: To determine the IC₅₀ values of (S,S)-(+)-reboxetine and (R,R)-(-)-reboxetine for the inhibition of norepinephrine, serotonin, and dopamine uptake.

Materials & Reagents:

  • Biological System: Transporter-expressing cell lines (as above) or synaptosomes isolated from rodent brain regions rich in the respective transporters (e.g., hippocampus for NET, striatum for DAT).

  • Radiolabeled Neurotransmitters: [³H]Norepinephrine, [³H]Serotonin, [³H]Dopamine.

  • Test Compounds: (S,S)-(+)-reboxetine and (R,R)-(-)-reboxetine.

  • Buffers: Physiological salt solution (e.g., Krebs-Ringer-HEPES).

  • Equipment: As described for the binding assay.

Methodology:

  • Preparation: Cells or synaptosomes are prepared and suspended in the assay buffer.

  • Pre-incubation: The cell/synaptosome suspension is pre-incubated with various concentrations of the test compound or vehicle for a defined period (e.g., 10-20 minutes at 37°C).

  • Uptake Initiation and Incubation: The uptake reaction is initiated by the addition of the radiolabeled neurotransmitter. The incubation is carried out for a short period where uptake is linear (e.g., 5-10 minutes).

  • Termination: The uptake is stopped by rapid filtration and washing with ice-cold buffer.

  • Quantification: The radioactivity trapped inside the cells/synaptosomes is measured by liquid scintillation counting.

  • Data Analysis: The inhibition of neurotransmitter uptake is calculated relative to the vehicle control. IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression.

Visualizations: Pathways and Workflows

Signaling Pathway: Stereoselective Inhibition of Norepinephrine Transporter

G cluster_presynaptic Presynaptic Neuron cluster_cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) in Vesicles NET Norepinephrine Transporter (NET) NE_cleft Increased NE Concentration NE_vesicle->NE_cleft Release NE_cleft->NET Adrenergic_Receptor Adrenergic Receptors NE_cleft->Adrenergic_Receptor Binding Postsynaptic_Effect Enhanced Noradrenergic Signaling Adrenergic_Receptor->Postsynaptic_Effect SS_Rebox (S,S)-Reboxetine SS_Rebox->NET Potent Inhibition RR_Rebox (R,R)-Reboxetine RR_Rebox->NET Weak Inhibition

Caption: Stereoselective inhibition of the norepinephrine transporter by reboxetine enantiomers.

Experimental Workflow: Comparative In Vitro Analysis

G cluster_assays Parallel Assay Execution cluster_analysis Data Analysis and Comparison start Start: Obtain (S,S)- and (R,R)- Reboxetine binding_assay Radioligand Binding Assay - Membranes (NET, SERT, DAT) - Radioligands - Test Enantiomers start->binding_assay uptake_assay Uptake Inhibition Assay - Cells/Synaptosomes - Radiolabeled Neurotransmitters - Test Enantiomers start->uptake_assay calc_ki Calculate Kᵢ values (Cheng-Prusoff) binding_assay->calc_ki calc_ic50 Calculate IC₅₀ values uptake_assay->calc_ic50 compare Compare Potency & Selectivity Profiles calc_ki->compare calc_ic50->compare

Caption: Workflow for the in vitro comparison of reboxetine enantiomer activity.

Conclusion

The pharmacological activity of reboxetine is characterized by a high degree of stereoselectivity. The (S,S)-(+)-enantiomer is the eutomer, responsible for the potent and selective inhibition of the norepinephrine transporter that underlies the drug's therapeutic effect. In contrast, the (R,R)-(-)-enantiomer is the distomer, contributing minimally to NET inhibition. Both enantiomers are inactive at SERT and DAT at clinically relevant concentrations. This profound difference in activity highlights the critical importance of stereochemistry in drug design and evaluation. The development of single-enantiomer drugs, such as esreboxetine ((S,S)-reboxetine), is a logical progression to optimize therapeutic benefit and potentially reduce variability in patient response. The methodologies outlined in this guide represent the standard for characterizing the in vitro pharmacology of such chiral molecules, providing essential data for regulatory submissions and further research.

References

Reboxetine Mesylate: A Technical Profile of a Selective Norepinephrine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reboxetine mesylate is a selective norepinephrine reuptake inhibitor (NRI) that has been utilized in the treatment of major depressive disorder.[1] Its mechanism of action is centered on its high affinity and selectivity for the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine.[2][3] This technical guide provides an in-depth overview of the pharmacological profile of reboxetine, with a focus on its binding affinities, in vitro and in vivo functional activity, and the experimental methodologies used for its characterization.

Pharmacological Profile

Reboxetine exhibits a distinct pharmacological profile characterized by its potent and selective inhibition of the norepinephrine transporter.[4] This selectivity distinguishes it from other classes of antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[5]

Binding Affinity and Selectivity

The selectivity of reboxetine for the human norepinephrine transporter (hNET) over the serotonin (hSERT) and dopamine (hDAT) transporters is a key feature of its pharmacological action.[2][3] In vitro binding assays have consistently demonstrated reboxetine's high affinity for hNET.[6]

Table 1: Reboxetine Binding Affinity (Ki) and Inhibitory Concentration (IC50) at Monoamine Transporters

TransporterKi (nM)[7]IC50 (nM)[8]
Norepinephrine Transporter (NET)13.48.5
Serotonin Transporter (SERT)273.56,900
Dopamine Transporter (DAT)>10,00089,000

Note: Ki (inhibition constant) represents the concentration of a drug that will bind to half of the available transporters at equilibrium. IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

The data clearly illustrates reboxetine's approximately 20-fold greater selectivity for NET over SERT and its negligible affinity for DAT.[7] Reboxetine also shows weak affinity for various other neurotransmitter receptors, including muscarinic, histaminergic H1, adrenergic alpha1, and dopaminergic D2 receptors (Ki > 1,000 nmol/L).[4]

Enantiomer-Specific Binding Kinetics

Reboxetine is administered as a racemic mixture of (R,R)-(-) and (S,S)-(+)-enantiomers.[7] Studies have revealed significant differences in the binding kinetics of these enantiomers to the human norepinephrine transporter (hNET). The (S,S)-enantiomer demonstrates a substantially higher steady-state affinity for hNET compared to the (R,R)-enantiomer.[6]

Table 2: Binding Kinetics of Reboxetine Enantiomers at the Human Norepinephrine Transporter (hNET) [6]

EnantiomerKd (nM)kon (M⁻¹s⁻¹)koff (s⁻¹)t1/2 (dissociation half-life)
(S,S)-reboxetine0.076 ± 0.009~1.4 x 10⁵1.05 x 10⁻⁵~18 hours
(R,R)-reboxetine9.7 ± 0.8~4.3 x 10⁵4.2 x 10⁻³~3 minutes

Note: Kd (dissociation constant) is the concentration of ligand at which half of the available binding sites are occupied at equilibrium. kon is the association rate constant, and koff is the dissociation rate constant.

Mechanism of Action: Signaling Pathway

The primary mechanism of action of reboxetine is the blockade of norepinephrine reuptake from the synaptic cleft.[9] By inhibiting the norepinephrine transporter (NET), reboxetine increases the concentration and prolongs the duration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release Action Potential NE_synapse Norepinephrine (NE) NE_release->NE_synapse NET Norepinephrine Transporter (NET) Reboxetine Reboxetine Reboxetine->NET Inhibition NE_synapse->NET Reuptake Adrenergic_receptor Adrenergic Receptors NE_synapse->Adrenergic_receptor Binding Signaling_cascade Downstream Signaling Cascade Adrenergic_receptor->Signaling_cascade Neuronal_response Neuronal Response Signaling_cascade->Neuronal_response

Caption: Reboxetine's Mechanism of Action in the Synapse.

Experimental Protocols

The characterization of reboxetine's pharmacological profile relies on a variety of in vitro and in vivo experimental techniques. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay for Monoamine Transporters

This assay is used to determine the binding affinity (Ki) of reboxetine for the norepinephrine, serotonin, and dopamine transporters.

Objective: To quantify the affinity of reboxetine for hNET, hSERT, and hDAT.

Materials:

  • Cell membranes expressing the human norepinephrine, serotonin, or dopamine transporter (e.g., from HEK293 cells).

  • Radioligand specific for each transporter (e.g., [³H]nisoxetine for NET).

  • This compound.

  • Reference compounds (e.g., desipramine for NET).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well microplates.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target transporter to confluency.

    • Harvest cells and centrifuge.

    • Wash the cell pellet with ice-cold assay buffer.

    • Homogenize the cells and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with various concentrations of reboxetine.

    • Add the cell membrane preparation, radioligand, and either buffer (for total binding), a high concentration of a competing ligand (for non-specific binding), or reboxetine to the respective wells.

    • Incubate the plate to allow binding to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the reboxetine concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

start Start membrane_prep Prepare Cell Membranes Expressing Transporter start->membrane_prep assay_setup Set up 96-well Plate: Total, Non-specific, & Competitive Binding membrane_prep->assay_setup incubation Incubate with Radioligand and Reboxetine assay_setup->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification data_analysis Analyze Data: Calculate IC50 and Ki quantification->data_analysis end End data_analysis->end

Caption: Experimental Workflow for a Radioligand Binding Assay.
Synaptosomal Neurotransmitter Uptake Assay

This assay measures the functional inhibition of neurotransmitter reuptake by reboxetine in isolated nerve terminals (synaptosomes).

Objective: To determine the inhibitory potency (IC50) of reboxetine on norepinephrine, serotonin, and dopamine uptake.

Materials:

  • Fresh brain tissue (e.g., rat cortex or hippocampus).

  • Synaptosome preparation buffers.

  • Radiolabeled neurotransmitters (e.g., [³H]norepinephrine).

  • This compound.

  • Selective uptake inhibitors for control experiments.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh brain tissue in an appropriate buffer.

    • Perform differential centrifugation to isolate the synaptosomal fraction.

    • Resuspend the synaptosomal pellet in a suitable buffer and determine the protein concentration.

  • Uptake Assay:

    • Pre-incubate synaptosomes with various concentrations of reboxetine or vehicle.

    • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

    • Incubate for a short period at a physiological temperature (e.g., 37°C).

  • Termination and Quantification:

    • Terminate the uptake by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove extracellular radiolabel.

    • Quantify the radioactivity retained by the synaptosomes using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of neurotransmitter uptake for each reboxetine concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the reboxetine concentration to determine the IC50 value.

start Start synaptosome_prep Prepare Synaptosomes from Brain Tissue start->synaptosome_prep pre_incubation Pre-incubate Synaptosomes with Reboxetine synaptosome_prep->pre_incubation uptake_initiation Initiate Uptake with Radiolabeled Neurotransmitter pre_incubation->uptake_initiation incubation Incubate at 37°C uptake_initiation->incubation termination Terminate Uptake by Filtration incubation->termination quantification Quantify Radioactivity termination->quantification data_analysis Analyze Data: Determine IC50 quantification->data_analysis end End data_analysis->end

Caption: Experimental Workflow for a Synaptosomal Uptake Assay.

Conclusion

This compound is a well-characterized selective norepinephrine reuptake inhibitor. Its pharmacological profile, defined by high affinity and selectivity for the norepinephrine transporter, provides a clear mechanism for its therapeutic effects. The experimental protocols detailed in this guide are fundamental for the continued investigation of reboxetine and the development of novel compounds targeting the noradrenergic system. The quantitative data presented underscores the selective nature of reboxetine's interaction with monoamine transporters, making it a valuable tool for both clinical use and further neuropharmacological research.

References

Pharmacological properties of reboxetine mesylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Pharmacological Properties of Reboxetine Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a selective norepinephrine reuptake inhibitor (NRI) developed for the treatment of major depressive disorder (MDD).[1][2][3] It represents a class of antidepressants with a distinct mechanism of action compared to the more common selective serotonin reuptake inhibitors (SSRIs).[1][4] By potently and selectively blocking the norepinephrine transporter (NET), reboxetine enhances noradrenergic neurotransmission, which is believed to be a key factor in its therapeutic effect.[4][5] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, receptor binding profile, pharmacokinetics, metabolism, clinical efficacy, and safety profile, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action

Reboxetine exerts its antidepressant effects primarily by inhibiting the reuptake of norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron.[4][5] This action is accomplished through high-affinity binding to and blockade of the norepinephrine transporter (NET).[4][6] The resulting increase in the concentration and dwell time of NE in the synapse leads to enhanced stimulation of postsynaptic α- and β-adrenergic receptors, which triggers downstream signaling cascades associated with improved mood and cognitive function.[4]

Unlike many tricyclic antidepressants (TCAs), reboxetine is highly selective. It has a significantly weaker effect on the serotonin transporter (SERT) and does not affect the dopamine transporter (DAT).[5][7] This selectivity for the noradrenergic system is believed to contribute to its specific side-effect profile, which differs from that of SSRIs and TCAs.[8][9]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presyn Norepinephrine (NE) Synthesis & Storage synaptic_cleft Synaptic Cleft (Increased NE) presyn->synaptic_cleft NE Release net Norepinephrine Transporter (NET) receptor Adrenergic Receptors (α, β) response Therapeutic Response (Improved Mood, etc.) receptor->response Signal Transduction synaptic_cleft->net NE Reuptake synaptic_cleft->receptor NE Binding reboxetine Reboxetine reboxetine->net Blocks

Fig. 1: Reboxetine's Mechanism of Action at the Noradrenergic Synapse.

Pharmacodynamics: Receptor Binding Profile

A key characteristic of reboxetine is its specific binding profile. In vitro studies have demonstrated its high affinity for the human norepinephrine transporter while showing negligible affinity for a wide range of other neurotransmitter receptors.[10][11] This specificity distinguishes it from older antidepressants like TCAs, which often interact with muscarinic, histaminergic, and adrenergic receptors, leading to side effects such as dry mouth, sedation, and orthostatic hypotension.[6][12] Reboxetine's weak affinity for these other receptors contributes to its improved tolerability profile.[13][14]

Table 1: Reboxetine Binding Affinity & Transporter Inhibition

Target Parameter Value (nM) Species Reference
Norepinephrine Transporter (NET) Ki 1.1 Rat [15]
Serotonin Transporter (SERT) Ki 129 Rat [15]
Dopamine Transporter (DAT) Ki >10,000 Rat [15]
Muscarinic Receptors Ki >1,000 Human [13][14]
Histaminergic H1 Receptors Ki >1,000 Human [13][14]
Adrenergic α1 Receptors Ki >1,000 Human [13][14]

| Dopaminergic D2 Receptors | Ki | >1,000 | Human |[13][14] |

Pharmacokinetics

The pharmacokinetic profile of reboxetine supports twice-daily administration. It exhibits linear pharmacokinetics within the clinically recommended dose range.[5][16][17]

  • Absorption: Reboxetine is well absorbed after oral administration, with an absolute bioavailability of approximately 94%.[5][17] Peak plasma concentrations (Tmax) are typically reached within 2-4 hours.[17][18] While food may delay the rate of absorption, it does not significantly affect the overall extent of absorption.[5][17]

  • Distribution: The drug is extensively bound to plasma proteins (>97%), primarily to alpha-1-acid glycoprotein.[2][17] Its distribution appears to be limited to a fraction of the total body water.[17]

  • Metabolism: Reboxetine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][5][19] The primary metabolic pathways include O-dealkylation, hydroxylation, and oxidation, followed by glucuronide or sulphate conjugation.[2] The (S,S)-(+)-enantiomer is considered more potent, though its plasma concentrations are lower than the (R,R)-(-)-enantiomer after administration of the racemic mixture.[17][18]

  • Excretion: The mean terminal elimination half-life (t1/2) is approximately 12-13 hours.[2][5][7] Steady-state plasma concentrations are typically achieved within 5 days of consistent dosing.[5][7] Elimination is mainly through hepatic metabolism, with less than 10% of the dose excreted unchanged in the urine.[17]

reboxetine Reboxetine (Racemic Mixture) cyp3a4 CYP3A4 (Liver) reboxetine->cyp3a4 Primary Metabolism metabolites Metabolites (O-desethylreboxetine, Phenol A, Phenol B, etc.) cyp3a4->metabolites excretion Conjugation & Renal/Fecal Excretion metabolites->excretion

Fig. 2: Simplified Metabolic Pathway of Reboxetine.

Table 2: Key Pharmacokinetic Parameters of Reboxetine

Parameter Value Reference
Bioavailability ≥94% [5][17][19]
Time to Peak (Tmax) ~2 hours [5][16]
Plasma Protein Binding 97-98% [2][19]
Elimination Half-Life (t1/2) 12.5 - 13 hours [2][5][7]
Primary Metabolizing Enzyme CYP3A4 [5][7][19]

| Steady State | Within 5 days |[5][7] |

Experimental Protocols

In Vitro Receptor Binding & Uptake Assays

The selectivity and affinity of reboxetine for monoamine transporters were determined using radioligand binding and uptake assays.

  • Objective: To quantify the binding affinity (Ki) of reboxetine for NET, SERT, and DAT and its inhibitory potency on neurotransmitter uptake.

  • Methodology (General Protocol):

    • Tissue Preparation: Synaptosomal preparations are made from specific rat brain regions rich in the target transporters (e.g., hypothalamus for NET, striatum for DAT).

    • Binding Assay: The tissue preparations are incubated with a specific radioligand (e.g., [3H]nisoxetine for NET) and varying concentrations of reboxetine.

    • Separation: Bound and free radioligands are separated via rapid filtration.

    • Quantification: The radioactivity of the bound ligand is measured using liquid scintillation counting.

    • Data Analysis: IC50 values (concentration of drug that inhibits 50% of specific binding) are calculated and converted to Ki (inhibition constant) values using the Cheng-Prusoff equation.

  • Reference Studies: These methods are standard in neuropharmacology and were used in studies defining reboxetine's profile.[13][14]

Preclinical In Vivo Models of Depression

The antidepressant potential of reboxetine was evaluated in established animal models.

  • Objective: To assess the antidepressant-like activity of reboxetine in vivo.

  • Models Used:

    • Forced Swim Test (Porsolt's Test): Rats or mice are placed in a cylinder of water from which they cannot escape. Antidepressants typically reduce the duration of immobility, which is interpreted as a reduction in behavioral despair. Reboxetine was shown to significantly reduce immobility time in this test.[13][20]

    • Tail Suspension Test: Mice are suspended by their tails, and the duration of immobility is measured. Reboxetine also demonstrated a significant decrease in immobility in this model.[13]

  • Protocol (Tail Suspension Test Example):

    • Dosing: Mice are administered reboxetine (e.g., 30 mg/kg, i.p.) or vehicle.[21]

    • Acclimation: After a set period (e.g., 30-60 minutes), the mice are suspended.

    • Observation: The total time the animal remains immobile during a fixed period (e.g., 6 minutes) is recorded by an observer or automated system.

    • Analysis: Immobility times between the reboxetine-treated and control groups are compared using statistical tests.

Clinical Trial Design for Efficacy Assessment

Human efficacy was established through randomized, double-blind, controlled clinical trials.

  • Objective: To determine the efficacy and safety of reboxetine in treating MDD compared to placebo and/or active comparators.

  • Methodology (General Protocol):

    • Patient Population: Adult patients diagnosed with MDD according to DSM criteria, often with a minimum baseline severity score on a depression rating scale (e.g., Hamilton Rating Scale for Depression [HAM-D] ≥25 for severe depression).[22]

    • Design: A multi-center, randomized, double-blind, parallel-group design is typically used.[22]

    • Intervention: Patients are randomized to receive a fixed or flexible dose of reboxetine (e.g., 8-10 mg/day), a placebo, or an active comparator (e.g., fluoxetine, imipramine).[22][23]

    • Duration: Acute treatment trials typically last 4 to 8 weeks.[22]

    • Primary Outcome: The primary efficacy measure is the change from baseline in the total score of a validated depression scale, such as the HAM-D.[22][23]

    • Secondary Outcomes: These may include the proportion of responders (e.g., ≥50% reduction in HAM-D score) and remitters (e.g., HAM-D score ≤7).[22]

start Patient Screening (MDD Diagnosis, HAM-D Score) random Randomization start->random g1 Group 1: Reboxetine (8-10 mg/day) random->g1 g2 Group 2: Placebo random->g2 g3 Group 3: Active Comparator (e.g., SSRI) random->g3 treat Double-Blind Treatment Period (4-8 Weeks) g1->treat g2->treat g3->treat assess Final Assessment (Change in HAM-D Score) treat->assess analysis Statistical Analysis (Compare Outcomes) assess->analysis

Fig. 3: Workflow of a Typical Randomized Controlled Trial for Reboxetine.

Clinical Efficacy & Safety Profile

Efficacy

Clinical trials have demonstrated that reboxetine is more effective than placebo in the acute treatment of MDD.[7][12] In studies focusing on patients with severe depression, reboxetine showed a significantly greater reduction in mean HAM-D scores compared to placebo.[22] The overall mean responder rate in these trials was 63% for reboxetine versus 36% for placebo.[22]

When compared to other antidepressants, reboxetine has shown comparable efficacy to TCAs like imipramine and desipramine, and the SSRI fluoxetine.[7][12][23][24] In a subset of severely depressed patients, reboxetine was found to be significantly more effective than fluoxetine.[23] However, it is important to note that a comprehensive meta-analysis that included unpublished data concluded that reboxetine was, overall, an ineffective antidepressant and that published data had overestimated its benefits.[19][25]

Safety and Tolerability

Reboxetine is generally well-tolerated.[24] Its selective action on the norepinephrine system results in a side-effect profile that is distinct from serotonergic agents.[8]

  • Common Adverse Events: The most frequently reported adverse effects include dry mouth, constipation, insomnia, increased sweating, dizziness, and tachycardia.[7][19][24]

  • Cardiovascular Effects: Reboxetine has no significant cardiovascular effects in most patients, though tachycardia and hypotension can occur.[8][9] ECG changes have been noted in a small percentage of elderly patients.[7]

  • Discontinuation: The rate of discontinuation due to adverse events in short-term studies was not significantly different from placebo.[8][9] There is no evidence of a withdrawal syndrome upon abrupt discontinuation.[8][9]

  • Drug Interactions: As reboxetine is metabolized by CYP3A4, its plasma concentrations can be increased by potent inhibitors of this enzyme (e.g., ketoconazole).[7][26] Caution is advised when co-administering with other CYP3A4 substrates or inhibitors.

Conclusion

This compound is a pharmacologically potent and highly selective norepinephrine reuptake inhibitor.[5][13] Its specificity for the NET over other monoamine transporters and neurotransmitter receptors underpins its distinct therapeutic and side-effect profile. Pharmacokinetic data confirm its suitability for twice-daily dosing. While some clinical trials have established its efficacy over placebo and comparability to other antidepressants, particularly in severe depression, other comprehensive analyses have questioned its overall effectiveness and benefit-risk profile.[22][25] For drug development professionals and researchers, reboxetine remains a valuable pharmacological tool for elucidating the role of the noradrenergic system in CNS disorders.[10][14]

References

Reboxetine Mesylate: A Technical Guide to its Monoamine Transporter Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of reboxetine mesylate for the core monoamine transporters: the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT). Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of major depressive disorder.[1] Its therapeutic efficacy is intrinsically linked to its high affinity and selectivity for NET.[2][3]

Core Binding Affinity Profile

This compound exhibits a distinct and potent selective affinity for the norepinephrine transporter. This selectivity is a cornerstone of its pharmacological profile, distinguishing it from other classes of antidepressants such as selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[4]

Quantitative Binding Affinity Data

The following table summarizes the key binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values for reboxetine across the three primary monoamine transporters. These values, collated from various in vitro studies, quantitatively demonstrate reboxetine's selectivity for NET.

TransporterParameterValueSpecies/SystemReference
Norepinephrine Transporter (NET) Ki1.1 nMRat
Ki8.2 nMNot Specified[5]
IC508.5 nMRat Hippocampal Synaptosomes[6]
Serotonin Transporter (SERT) Ki129 nMRat
Ki1070 nMNot Specified[5]
IC506.9 µM (6900 nM)Rat Hippocampal Synaptosomes[6]
Dopamine Transporter (DAT) Ki> 10,000 nMRat
IC5089 µM (89,000 nM)Rat Striatal Synaptosomes[6]

Ki (Inhibition constant): Represents the concentration of a drug required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity. IC50 (Half-maximal inhibitory concentration): Indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

Reboxetine's primary mechanism of action involves the potent and selective blockade of the norepinephrine transporter.[2] By binding to NET, reboxetine inhibits the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[2] This leads to an increased concentration and prolonged availability of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.[2] This enhanced signaling is believed to be the key mediator of its antidepressant effects.

Mechanism of Action of Reboxetine cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_synapse Increased NE NE_vesicle->NE_synapse NE Release NET Norepinephrine Transporter (NET) Reboxetine Reboxetine Reboxetine->NET Blocks NE_synapse->NET Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Binds to Postsynaptic_Effect Downstream Signaling & Therapeutic Effect Adrenergic_Receptor->Postsynaptic_Effect Activates

Reboxetine's selective blockade of the norepinephrine transporter.

Experimental Protocols for Determining Binding Affinity

The binding affinity of reboxetine for monoamine transporters is typically determined using in vitro radioligand binding assays and uptake inhibition assays.[7][8] These methods allow for the precise quantification of drug-transporter interactions.

Radioligand Binding Assay

This assay directly measures the affinity of a drug for a specific transporter by competing with a radiolabeled ligand that has a known high affinity for the transporter.

Generalized Protocol:

  • Membrane Preparation:

    • Tissues (e.g., rat brain regions rich in specific transporters like the hippocampus for NET and striatum for DAT) or cells stably expressing the human monoamine transporters are homogenized in a cold buffer solution.[9]

    • The homogenate is centrifuged to pellet the cell membranes containing the transporters. The pellet is then washed and resuspended in an appropriate assay buffer.[9]

  • Competitive Binding Incubation:

    • A constant concentration of a specific radioligand (e.g., [3H]nisoxetine for NET, [3H]citalopram for SERT, or [3H]WIN 35,428 for DAT) is incubated with the prepared membranes.

    • Varying concentrations of unlabeled this compound are added to compete with the radioligand for binding to the transporters.

    • The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.[9]

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.[9]

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[9]

  • Data Analysis:

    • The data are used to generate a competition curve, from which the IC50 value is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Radioligand Binding Assay Workflow start Start prep Membrane Preparation (from tissue or cells) start->prep incubate Incubation: Membranes + Radioligand + Variable [Reboxetine] prep->incubate filter Rapid Filtration to separate bound from free ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting to measure radioactivity wash->count analyze Data Analysis: IC50 determination & Ki calculation count->analyze end End analyze->end

A generalized workflow for radioligand binding assays.
Synaptosomal Uptake Inhibition Assay

This functional assay measures the ability of a drug to inhibit the transport of a radiolabeled neurotransmitter into synaptosomes (resealed nerve terminals).

Generalized Protocol:

  • Synaptosome Preparation:

    • Brain tissue is homogenized in a sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction.

  • Uptake Inhibition Assay:

    • Synaptosomes are pre-incubated with varying concentrations of this compound.

    • A radiolabeled monoamine substrate (e.g., [3H]norepinephrine, [3H]serotonin, or [3H]dopamine) is added to initiate the uptake process.[6]

    • The uptake is allowed to proceed for a short period at a controlled temperature (e.g., 37°C).[8]

  • Termination and Measurement:

    • The uptake is terminated by rapid filtration or by adding an ice-cold stop buffer.

    • The amount of radiolabeled neurotransmitter taken up by the synaptosomes is measured by scintillation counting.

  • Data Analysis:

    • The concentration of reboxetine that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is determined.

Logical Relationship of Binding Affinity

The binding affinity data clearly illustrates a hierarchical preference of reboxetine for the monoamine transporters.

Reboxetine Binding Affinity Hierarchy cluster_transporters Monoamine Transporters Reboxetine Reboxetine NET NET (High Affinity) Reboxetine->NET Strongly Binds/Inhibits SERT SERT (Moderate Affinity) Reboxetine->SERT Weakly Binds/Inhibits DAT DAT (Very Low Affinity) Reboxetine->DAT Negligibly Binds/Inhibits

Hierarchy of reboxetine's affinity for monoamine transporters.

References

Reboxetine Mesylate for Preclinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reboxetine mesylate is a highly selective and potent norepinephrine reuptake inhibitor (NRI).[1][2][3][4] Unlike many tricyclic antidepressants, it exhibits weak affinity for other neurotransmitter transporters and receptors, such as those for serotonin, dopamine, acetylcholine, and histamine.[2][5] This pharmacological specificity makes reboxetine an invaluable tool in preclinical research for isolating and investigating the role of the noradrenergic system in a variety of physiological and pathological states. Its applications in preclinical models span depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and cognitive function.[6][7][8]

This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacokinetic properties in common animal models, key experimental protocols, and the cellular signaling pathways it modulates.

Mechanism of Action

The primary mechanism of action for reboxetine is the blockade of the norepinephrine transporter (NET).[1][8] The NET is a presynaptic protein responsible for clearing norepinephrine (NE) from the synaptic cleft, thereby terminating its signaling. By inhibiting NET, reboxetine increases the concentration and prolongs the dwell time of NE in the synapse, leading to enhanced activation of postsynaptic alpha and beta-adrenergic receptors.[1]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic Norepinephrine (NE) Vesicle synaptic_ne presynaptic->synaptic_ne NE Release net Norepinephrine Transporter (NET) receptor Adrenergic Receptors (Alpha & Beta) response Postsynaptic Response receptor->response Activation reboxetine Reboxetine reboxetine->net Inhibition synaptic_ne->net Reuptake synaptic_ne->receptor Binding cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Data Analysis acclimation Animal Handling & Acclimation (≥4 days) drug_admin Reboxetine or Vehicle Administration (i.p.) acclimation->drug_admin pre_test Day 1: Pre-Test (15 min swim) drug_admin->pre_test 30-60 min prior wait 24-hour Interval pre_test->wait test_session Day 2: Test Session (5 min swim) wait->test_session scoring Behavioral Scoring (Immobility, Swimming, Climbing) test_session->scoring analysis Statistical Comparison (Treated vs. Vehicle) scoring->analysis result Result: Decreased Immobility = Antidepressant-like Effect analysis->result reboxetine Reboxetine net NET Inhibition reboxetine->net ne ↑ Synaptic Norepinephrine net->ne ar β-Adrenergic Receptor ne->ar g_protein Gs Protein Activation ar->g_protein ac Adenylyl Cyclase Activation g_protein->ac camp ↑ cAMP ac->camp pka PKA Activation camp->pka creb CREB Phosphorylation (pCREB) pka->creb gene Gene Transcription (e.g., BDNF) creb->gene plasticity Neuroplasticity & Therapeutic Effects gene->plasticity

References

In Vitro Characterization of Reboxetine Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of reboxetine mesylate, a selective norepinephrine reuptake inhibitor (NRI). The information presented herein is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics. This document details reboxetine's binding affinity and functional potency at key monoamine transporters, provides methodologies for its in vitro evaluation, and illustrates its mechanism of action and potential downstream signaling pathways.

Introduction

Reboxetine is a morpholine derivative that selectively inhibits the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft.[1][2][3][4][5][6] This pharmacological action is believed to underlie its therapeutic effects. Unlike many other antidepressants, reboxetine exhibits a high degree of selectivity for the NET over the serotonin (SERT) and dopamine (DAT) transporters.[5][7][8] Furthermore, it demonstrates weak affinity for various other neurotransmitter receptors, including muscarinic, histaminergic, and adrenergic receptors, which contributes to its distinct side-effect profile.[1][4][9]

Binding Affinity and Functional Potency

The in vitro affinity of reboxetine for the human norepinephrine, serotonin, and dopamine transporters is typically determined through radioligand binding assays. The functional inhibition of these transporters is assessed using neurotransmitter uptake assays. The data, presented as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), consistently demonstrate reboxetine's high affinity and selectivity for the NET.

Table 1: Reboxetine Binding Affinity (Ki) for Monoamine Transporters

TransporterRadioligandPreparationKi (nM)Reference(s)
Norepinephrine (NET) [³H]NisoxetineHuman Transporter13.4[10]
[³H]DesipramineHuman NET0.076 (SS-enantiomer)[3]
[³H]DesipramineHuman NET9.7 (RR-enantiomer)[3]
Serotonin (SERT) [³H]CitalopramHuman Transporter273.5[10]
Dopamine (DAT) [³H]WIN 35,428Human Transporter>10,000[10]

Table 2: Reboxetine Functional Inhibition (IC50) of Monoamine Uptake

TransporterSubstratePreparationIC50 (nM)Reference(s)
Norepinephrine (NET) [³H]NorepinephrineRat Hippocampal Synaptosomes8.5[1]
Serotonin (SERT) [³H]5-HTRat Hippocampal Synaptosomes6,900[1]
Dopamine (DAT) [³H]DopamineRat Striatal Synaptosomes89,000[1]

Note: The (S,S)-enantiomer of reboxetine is reported to be the more potent inhibitor of the norepinephrine transporter.[5]

Experimental Protocols

Radioligand Binding Assay for NET Affinity

This protocol outlines a competitive binding assay to determine the affinity of reboxetine for the human norepinephrine transporter (hNET).

Materials:

  • Cell Membranes: Membranes from a stable cell line expressing hNET (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]Nisoxetine (a high-affinity NET ligand).

  • Test Compound: this compound.

  • Reference Compound: Desipramine (a well-characterized NET inhibitor).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Filtration apparatus (Cell Harvester).

  • Liquid scintillation counter.

  • Protein assay kit (e.g., BCA or Bradford).

Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell membranes expressing hNET on ice.

    • Homogenize the membranes in ice-cold Assay Buffer.

    • Determine the protein concentration using a standard protein assay.

    • Dilute the membranes in Assay Buffer to the desired final concentration (typically 20-50 µg of protein per well, to be optimized).

  • Assay Setup (in a 96-well microplate, in triplicate):

    • Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]Nisoxetine (at a concentration near its Kd, e.g., 1-3 nM), and 100 µL of the diluted membrane suspension.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of a competing ligand (e.g., 10 µM Desipramine), 50 µL of [³H]Nisoxetine, and 100 µL of the diluted membrane suspension.

    • Competitive Binding: Add 50 µL of varying concentrations of reboxetine (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of [³H]Nisoxetine, and 100 µL of the diluted membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Pre-soak the glass fiber filter mat with a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Rapidly terminate the incubation by filtering the contents of each well through the filter mat using a cell harvester.

    • Wash the filters multiple times (e.g., 3-4 times) with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat.

    • Add scintillation cocktail to each filter.

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the reboxetine concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value (the concentration of reboxetine that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the NET.[7]

Neurotransmitter Uptake Assay

This protocol describes a method to assess the functional inhibition of norepinephrine uptake by reboxetine. This can be performed using either radiolabeled neurotransmitters or a fluorescence-based assay kit.

Method 1: Radiometric Uptake Assay

Materials:

  • Synaptosomes or Cells: Rat brain synaptosomes (e.g., from hippocampus or cortex) or cells stably expressing hNET.

  • Radiolabeled Neurotransmitter: [³H]Norepinephrine.

  • Test Compound: this compound.

  • Assay Buffer: Krebs-Ringer-HEPES buffer or similar physiological buffer.

  • Scintillation Cocktail.

  • Filtration apparatus and filters.

  • Liquid scintillation counter.

Procedure:

  • Preparation: Prepare synaptosomes or harvest cells expressing hNET.

  • Pre-incubation: Pre-incubate the synaptosomes/cells with varying concentrations of reboxetine or vehicle for a defined period (e.g., 10-20 minutes) at 37°C.

  • Initiate Uptake: Add [³H]Norepinephrine to initiate the uptake reaction and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters and wash immediately with ice-cold assay buffer to remove extracellular radiolabel.

  • Quantification: Measure the radioactivity retained on the filters, which represents the amount of [³H]Norepinephrine taken up by the synaptosomes/cells.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of uptake against the log concentration of reboxetine.

Method 2: Fluorescence-Based Uptake Assay

Commercially available neurotransmitter transporter uptake assay kits provide a non-radioactive alternative.[11][12][13][14] These kits typically use a fluorescent substrate that is a substrate for the monoamine transporters.

General Procedure (refer to kit-specific protocol for details):

  • Cell Plating: Plate cells expressing the transporter of interest (e.g., hNET) in a microplate.

  • Compound Addition: Add varying concentrations of reboxetine to the wells and pre-incubate.

  • Dye Loading: Add the fluorescent substrate provided in the kit.

  • Measurement: Measure the increase in intracellular fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the transporter activity.

  • Data Analysis: Calculate the IC50 value based on the inhibition of the rate of fluorescence increase.

Mechanism of Action and Signaling Pathways

Primary Mechanism of Action

Reboxetine's primary mechanism of action is the selective blockade of the norepinephrine transporter. By binding to the transporter protein, it prevents the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged availability of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE NE NE_vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding Postsynaptic\nSignaling Postsynaptic Signaling Adrenergic_Receptor->Postsynaptic\nSignaling Reboxetine Reboxetine Reboxetine->NET Inhibition

Caption: Reboxetine's primary mechanism of action at the noradrenergic synapse.

Potential Downstream Signaling Pathways

The sustained increase in synaptic norepinephrine due to NET inhibition by reboxetine can lead to downstream adaptations in cellular signaling pathways. While much of the research in this area is from in vivo studies, in vitro evidence suggests that reboxetine can influence the expression of neurotrophic factors and the activity of key signaling molecules. One of the key pathways implicated is the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade. In vitro studies have shown that reboxetine can increase the activation of BDNF promoters.[2] This can, in turn, activate downstream pathways involving the transcription factor cAMP response element-binding protein (CREB).

Reboxetine Reboxetine NET NET Inhibition Reboxetine->NET NE ↑ Extracellular Norepinephrine NET->NE Adrenergic_R Adrenergic Receptor Activation NE->Adrenergic_R AC Adenylyl Cyclase Adrenergic_R->AC Gs cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB BDNF ↑ BDNF Gene Transcription CREB->BDNF Neuronal_Plasticity Neuronal Plasticity and Survival BDNF->Neuronal_Plasticity

Caption: Potential downstream signaling cascade influenced by reboxetine.

Experimental Workflow

The in vitro characterization of a compound like reboxetine typically follows a logical progression from initial binding studies to functional assays.

start Start: Compound Synthesis (this compound) binding_assay Primary Screening: Radioligand Binding Assays (NET, SERT, DAT) start->binding_assay determine_ki Determine Ki values (Affinity & Selectivity) binding_assay->determine_ki uptake_assay Functional Assays: Neurotransmitter Uptake (NET, SERT, DAT) determine_ki->uptake_assay determine_ic50 Determine IC50 values (Potency & Selectivity) uptake_assay->determine_ic50 downstream_assays Downstream Signaling Assays (e.g., BDNF promoter activity, CREB phosphorylation) determine_ic50->downstream_assays characterization Full In Vitro Pharmacological Profile downstream_assays->characterization

Caption: General experimental workflow for in vitro characterization.

Conclusion

The in vitro characterization of this compound confirms its identity as a potent and selective norepinephrine reuptake inhibitor. Its high affinity for the NET, coupled with significantly lower affinity for SERT, DAT, and other CNS receptors, provides a clear pharmacological basis for its mechanism of action. The experimental protocols detailed in this guide offer a framework for the consistent and reliable in vitro evaluation of reboxetine and other novel compounds targeting monoamine transporters. Understanding these in vitro properties is a critical first step in the drug discovery and development process, providing essential data for further preclinical and clinical investigation.

References

An In-depth Technical Guide to Reboxetine Mesylate: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reboxetine mesylate is a selective norepinephrine reuptake inhibitor (SNRI) that has been utilized in the treatment of major depressive disorder. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacological profile, and the experimental methodologies used for its characterization. Detailed quantitative data are presented in structured tables for ease of comparison, and key biological and experimental processes are visualized through diagrams to facilitate understanding. This document is intended to serve as a core resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties

Reboxetine is a morpholine derivative with two chiral centers, existing as (R,R)-(-)- and (S,S)-(+)-enantiomers.[1] The commercially available drug is a racemic mixture of these two enantiomers, formulated as the methanesulfonate (mesylate) salt.[2]

Identifier Value Reference
IUPAC Name (2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid[1]
CAS Number 98769-84-7[1]
Molecular Formula C₂₀H₂₇NO₆S[1]
Molecular Weight 409.5 g/mol [1]

Physicochemical Data of this compound

Property Value Reference
Melting Point 170-171 °C[3]
Solubility > 5 mg/mL in water[3]
pKa Not explicitly found in searches

Pharmacology: Mechanism of Action and Selectivity

Reboxetine exerts its therapeutic effect by selectively inhibiting the reuptake of norepinephrine (NE) from the synaptic cleft, thereby potentiating noradrenergic neurotransmission.[4][5] This action is achieved through high-affinity binding to the norepinephrine transporter (NET).[6]

Norepinephrine Signaling Pathway

The following diagram illustrates the key steps in norepinephrine synthesis, release, reuptake, and the site of action for reboxetine.

Norepinephrine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase NE_vesicle Norepinephrine (NE) in Vesicle Dopamine->NE_vesicle VMAT2 NE_synapse NE NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) Reboxetine Reboxetine Reboxetine->NET Inhibition NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors (α, β) NE_synapse->Adrenergic_Receptor Binding Signal_Transduction Signal Transduction (e.g., cAMP, IP3/DAG) Adrenergic_Receptor->Signal_Transduction Activation

Figure 1: Norepinephrine Signaling and Reboxetine's Mechanism of Action.
Receptor and Transporter Binding Profile

Reboxetine exhibits high selectivity for the norepinephrine transporter over the serotonin (SERT) and dopamine (DAT) transporters. It has a notably weak affinity for various other neurotransmitter receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants.[7][8]

Binding Affinities (Ki, nM) of Reboxetine for Monoamine Transporters

Transporter Ki (nM) Reference
Norepinephrine Transporter (NET) 1.1 (rat)
Serotonin Transporter (SERT) 129 (rat)
Dopamine Transporter (DAT) > 10,000 (rat)

Selectivity Profile of Reboxetine

Reboxetine Selectivity Profile cluster_high_affinity High Affinity cluster_low_affinity Low Affinity cluster_very_low_affinity Very Low to No Affinity Reboxetine Reboxetine NET Norepinephrine Transporter (NET) Ki = 1.1 nM Reboxetine->NET High Potency Inhibition SERT Serotonin Transporter (SERT) Ki = 129 nM Reboxetine->SERT ~100-fold lower potency DAT Dopamine Transporter (DAT) Ki > 10,000 nM Reboxetine->DAT Negligible Interaction Other_Receptors Muscarinic, Histaminergic, α-Adrenergic, Dopaminergic Receptors Ki > 1,000 nM Reboxetine->Other_Receptors Negligible Interaction

Figure 2: Logical Diagram of Reboxetine's Binding Selectivity.

Pharmacokinetics

Reboxetine is well-absorbed after oral administration, with its pharmacokinetics being linear within the therapeutic dose range.[3] It is extensively bound to plasma proteins and is primarily metabolized in the liver.

Pharmacokinetic Parameters of Reboxetine in Healthy Volunteers

Parameter Value Reference
Absolute Bioavailability 94.5%[3]
Time to Peak Plasma Concentration (Tmax) 2 - 4 hours[3]
Plasma Half-life (t1/2) ~13 hours[3]
Plasma Protein Binding > 97%[3]
Metabolism Primarily by Cytochrome P450 3A4 (CYP3A4)[3][7]
Excretion < 10% unchanged in urine[3]

Experimental Protocols

Synthesis of Reboxetine

The synthesis of reboxetine has been approached through various routes. One common strategy involves the stereoselective synthesis of the morpholine core followed by the introduction of the phenyl and 2-ethoxyphenoxy moieties. A representative synthetic scheme is outlined below.

Reboxetine Synthesis Workflow Starting_Material Chiral Starting Material (e.g., (S)-3-amino-1,2-propanediol) Morpholinone_Formation Formation of Chiral Morpholinone Starting_Material->Morpholinone_Formation Multi-step Reduction Reduction of Lactam Morpholinone_Formation->Reduction Bromination Bromination of Alcohol Reduction->Bromination Nucleophilic_Substitution Nucleophilic Substitution with 2-Ethoxyphenol Bromination->Nucleophilic_Substitution Deprotection N-Deprotection Nucleophilic_Substitution->Deprotection Final_Product (S,S)-Reboxetine Deprotection->Final_Product

Figure 3: Generalized Workflow for the Asymmetric Synthesis of Reboxetine.

A detailed synthetic procedure often involves:

  • Cyclization: Reaction of a chiral amino alcohol with a suitable reagent like chloroacetyl chloride to form a morpholinone derivative.[9]

  • Reduction: Reduction of the lactam functionality of the morpholinone to yield the corresponding morpholine.[10]

  • Activation and Displacement: Conversion of the hydroxyl group to a good leaving group (e.g., bromide) followed by nucleophilic substitution with 2-ethoxyphenol in the presence of a base.[10]

  • Deprotection: Removal of any protecting groups to yield the final reboxetine molecule.[10]

Norepinephrine Transporter (NET) Binding Assay

The affinity of reboxetine for the norepinephrine transporter is typically determined using a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • HEK293 cells stably expressing the human norepinephrine transporter (hNET) are cultured and harvested.

    • The cells are lysed, and the cell membranes are isolated by centrifugation.

    • The protein concentration of the membrane preparation is determined.[11]

  • Competitive Binding Assay:

    • A constant concentration of a radioligand with high affinity for NET (e.g., [³H]nisoxetine) is used.[11]

    • Increasing concentrations of the test compound (reboxetine) are added to a mixture of the cell membranes and the radioligand in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[11]

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.[12]

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.[12]

    • The amount of radioactivity on the filters is quantified using a liquid scintillation counter.[11]

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a known NET inhibitor (e.g., desipramine).[11]

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of reboxetine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

    • The inhibitory constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for NET.[11]

Conclusion

This compound is a well-characterized selective norepinephrine reuptake inhibitor with a distinct pharmacological profile. Its high selectivity for the norepinephrine transporter over other monoamine transporters and receptors underscores its targeted mechanism of action. The pharmacokinetic properties of reboxetine allow for twice-daily dosing. The experimental protocols for its synthesis and characterization are well-established, providing a solid foundation for further research and development in the field of noradrenergic modulation. This guide serves as a foundational technical resource for scientists and researchers engaged in the study of reboxetine and related compounds.

References

Methodological & Application

Application Notes and Protocols for Reboxetine Mesylate in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of reboxetine mesylate in rodent models, including recommended doses, detailed experimental protocols, and an exploration of its mechanism of action.

Mechanism of Action

This compound is a selective norepinephrine reuptake inhibitor (NRI).[1][2] Its primary mechanism of action involves blocking the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[1][3] This blockade leads to an increased concentration and prolonged availability of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.[1] While highly selective for the NET, reboxetine has a minimal effect on the reuptake of other neurotransmitters like serotonin and dopamine.[4] However, studies have shown that reboxetine can indirectly influence dopaminergic and serotonergic systems.[5][6]

Signaling Pathway

The enhanced noradrenergic activity resulting from reboxetine administration triggers downstream signaling cascades. Norepinephrine binds to and activates both alpha and beta-adrenergic receptors on postsynaptic neurons.[1] Activation of these receptors initiates various intracellular signaling pathways that are believed to contribute to the therapeutic effects of reboxetine in conditions like depression.[1]

Reboxetine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE NE NE_vesicle->NE Release p1 NE->p1 NET Norepinephrine Transporter (NET) p1->NET Reuptake Adrenergic_Receptor Adrenergic Receptors (α, β) p1->Adrenergic_Receptor Binding Signaling_Cascade Downstream Signaling Adrenergic_Receptor->Signaling_Cascade Activation Therapeutic_Effects Therapeutic Effects Signaling_Cascade->Therapeutic_Effects Reboxetine Reboxetine Reboxetine->NET Inhibition FST_Workflow start Start pre_test Day 1: Pre-test (15 min swim) start->pre_test drug_admin Drug Administration (Reboxetine or Vehicle) pre_test->drug_admin test_session Day 2: Test Session (5 min swim) drug_admin->test_session video_record Video Recording test_session->video_record scoring Behavioral Scoring (Immobility, Swimming, Climbing) video_record->scoring analysis Data Analysis scoring->analysis end End analysis->end Microdialysis_Workflow start Start surgery Stereotaxic Surgery (Guide Cannula Implantation) start->surgery recovery Animal Recovery surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion Probe Perfusion with aCSF probe_insertion->perfusion stabilization Stabilization Period perfusion->stabilization baseline_collection Baseline Sample Collection stabilization->baseline_collection drug_admin Reboxetine/Vehicle Administration baseline_collection->drug_admin post_drug_collection Post-Administration Sample Collection drug_admin->post_drug_collection hplc_analysis HPLC Analysis of Dialysates post_drug_collection->hplc_analysis end End hplc_analysis->end

References

Application Notes and Protocols for Preparing Reboxetine Mesylate Stock Solution in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reboxetine mesylate is a potent and selective norepinephrine reuptake inhibitor (NRI) used in research to study the role of norepinephrine signaling in various cellular processes, including those related to neurological and psychiatric disorders.[1][2][3] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell culture experiments. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for in vitro studies.

Physicochemical Properties and Solubility

This compound is a crystalline solid that is soluble in several organic solvents and aqueous buffers.[4] The choice of solvent is crucial and should be determined by the experimental requirements and the tolerance of the cell line to the solvent.

Data Presentation: Solubility and Storage of this compound

PropertyValueSource
Molecular Weight 409.5 g/mol [4][5][6][7][8]
Purity ≥98%[4][5]
Appearance Crystalline solid[4]
Storage of Solid -20°C for up to 2 years[4]
Solubility in DMSO ~20 mg/mL[4] to 100 mg/mL[6][4][6]
Solubility in Ethanol ~5 mg/mL[4]
Solubility in DMF ~20 mg/mL[4]
Solubility in Water 20 mg/mL[9] to 50 mg/mL[6] (ultrasonication may be needed)[5][6][9]
Solubility in PBS (pH 7.2) ~10 mg/mL[4]
Stock Solution Storage (in organic solvent) Aliquot and store at -20°C for up to 3 months or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[9][10][11][9][10][11]
Aqueous Solution Storage Not recommended for more than one day.[4][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for cell culture applications.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass:

    • Molecular Weight (MW) of this compound = 409.5 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 409.5 g/mol x 1000 mg/g = 4.095 mg

  • Weigh the this compound:

    • Carefully weigh 4.1 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the powder.

    • Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional but Recommended):

    • If required, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.[9][10][11] This prevents degradation from repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution for Cell Culture Treatment

This protocol outlines the dilution of the 10 mM DMSO stock solution to a final working concentration for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

  • Calibrated pipettes

Procedure:

  • Determine the final desired concentration:

    • For example, if the desired final concentration is 10 µM.

  • Perform serial dilutions:

    • It is recommended to perform an intermediate dilution to avoid pipetting very small volumes of the stock solution.

    • Intermediate Dilution (e.g., to 1 mM): Dilute the 10 mM stock solution 1:10 by adding 10 µL of the stock to 90 µL of complete cell culture medium. Mix well.

    • Final Dilution (to 10 µM): Dilute the 1 mM intermediate solution 1:100. For example, add 10 µL of the 1 mM solution to 990 µL of complete cell culture medium to make 1 mL of the final 10 µM working solution.

  • Vehicle Control:

    • It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the treated samples.

    • In the example above, the final DMSO concentration would be 0.1%. Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the this compound dilution.

  • Cell Treatment:

    • Remove the existing medium from your cell culture plates and replace it with the medium containing the desired final concentration of this compound or the vehicle control.

    • Incubate the cells for the desired treatment period.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow

Reboxetine_Workflow cluster_treatment Cell Treatment start Start weigh Weigh Reboxetine Mesylate Powder start->weigh dissolve Dissolve in DMSO to make 10 mM Stock weigh->dissolve aliquot Aliquot and Store Stock at -20°C/-80°C dissolve->aliquot prepare_working Prepare Working Solution by Diluting Stock in Medium aliquot->prepare_working culture Culture Cells to Desired Confluency culture->prepare_working prepare_vehicle Prepare Vehicle Control (DMSO in Medium) culture->prepare_vehicle treat_cells Treat Cells with Working Solution prepare_working->treat_cells treat_control Treat Cells with Vehicle Control prepare_vehicle->treat_control incubate Incubate for Desired Time treat_cells->incubate treat_control->incubate assay Perform Downstream Assays incubate->assay end End assay->end

Caption: Experimental workflow for this compound in cell culture.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Reboxetine Mesylate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) utilized in the treatment of major depressive disorders.[1][2] Accurate and reliable quantification of reboxetine in human plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for this purpose. This application note details validated HPLC methods for the determination of reboxetine mesylate in human plasma, providing comprehensive protocols for sample preparation and chromatographic analysis.

Methodologies

Several HPLC methods have been developed for reboxetine quantification, primarily employing reversed-phase chromatography coupled with either Ultraviolet (UV) or fluorescence detection. For enhanced sensitivity, especially at low concentrations, fluorescence detection is often preferred and may involve a pre-column derivatization step.[1] Sample preparation is a critical step to remove plasma proteins and other interfering substances, with solid-phase extraction (SPE) and protein precipitation being the most common techniques.

Experimental Protocols

Method 1: HPLC with UV Detection

This method is suitable for routine analysis where high sensitivity is not the primary requirement.

1. Sample Preparation: Protein Precipitation

  • To 1 mL of plasma sample in a centrifuge tube, add a precise volume of a precipitating agent (e.g., acetonitrile or methanol) in a 2:1 or 3:1 ratio (v/v).

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Carefully aspirate the clear supernatant and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 40°C).

  • Reconstitute the dried residue in a known volume of the mobile phase and inject a defined volume into the HPLC system.

2. Chromatographic Conditions

  • Column: C8 or C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer (e.g., phosphate buffer). A typical mobile phase could be methanol and 0.02 M phosphate buffer (pH 7) in a 55:45 (v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detector set at 277 nm.[2]

  • Injection Volume: 20 µL.

Method 2: HPLC with Fluorescence Detection (with Pre-column Derivatization)

This highly sensitive method is ideal for pharmacokinetic studies where low concentrations of reboxetine are expected.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[1]

  • Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute reboxetine from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization

  • To the dried residue, add a derivatizing agent such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) in an appropriate buffer (e.g., borate buffer, pH 8).[1][3]

  • Incubate the mixture at an elevated temperature (e.g., 70°C) for a specific duration (e.g., 30 minutes) to allow the derivatization reaction to complete.[3]

  • After incubation, cool the reaction mixture and inject it into the HPLC system.

3. Chromatographic Conditions

  • Column: Phenyl or C18 reversed-phase column (e.g., Hypersil phenyl 120A, 250mm x 4.6mm, 5µm).[3]

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., sodium acetate buffer, pH 3.5), and organic solvents like acetonitrile and tetrahydrofuran.[3]

  • Flow Rate: 1.0 - 2.0 mL/min.[3]

  • Detection: Fluorescence detector with excitation and emission wavelengths specific to the derivatizing agent used (e.g., Ex: 470 nm, Em: 530 nm for NBD-F derivatives).[3]

  • Injection Volume: 20 µL.

Quantitative Data Summary

The performance of these methods can be summarized by key validation parameters. The following tables provide a comparative overview based on published data.

Table 1: HPLC with UV Detection - Performance Characteristics

ParameterReported Value
Linearity Range1 - 50 µg/mL[2]
Limit of Detection (LOD)0.1 µg/mL[2]
Limit of Quantification (LOQ)0.3 µg/mL[2]
Intra-day Precision (RSD)0.78 - 1.01%[2]
Inter-day Precision (RSD)1.08 - 1.37%[2]

Table 2: HPLC with Fluorescence Detection - Performance Characteristics

ParameterReported Value
Linearity Range2 - 500 ng/mL[3][4]
Limit of Detection (LOD)0.5 ng/mL[3][4]
Limit of Quantification (LOQ)1.7 ng/mL[3][4]
Intra-day Precision (RSD)< 2.25%[3][4]
Inter-day Precision (RSD)< 3.01%[3][4]
Accuracy (Recovery)100.11 ± 2.24%[3][4]

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each method.

cluster_0 HPLC-UV Method Workflow plasma Plasma Sample pp Protein Precipitation (Acetonitrile/Methanol) plasma->pp centrifuge Centrifugation pp->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporation (Nitrogen Stream) supernatant->evap reconstitute Reconstitution (Mobile Phase) evap->reconstitute hplc HPLC Analysis (UV Detection) reconstitute->hplc

Caption: Workflow for HPLC-UV analysis of reboxetine.

cluster_1 HPLC-Fluorescence Method Workflow plasma_f Plasma Sample spe Solid-Phase Extraction (SPE) plasma_f->spe evap_f Evaporation spe->evap_f deriv Derivatization (e.g., NBD-F) evap_f->deriv hplc_f HPLC Analysis (Fluorescence Detection) deriv->hplc_f

Caption: Workflow for HPLC-Fluorescence analysis of reboxetine.

Conclusion

The choice between the HPLC-UV and HPLC-Fluorescence methods will depend on the specific requirements of the study. The HPLC-UV method is simpler and suitable for applications where higher concentrations of reboxetine are expected. In contrast, the HPLC-Fluorescence method, although more complex due to the derivatization step, offers significantly higher sensitivity and is the method of choice for studies requiring low limits of quantification. Both methods, when properly validated, provide accurate and precise results for the determination of this compound in human plasma.

References

Application Notes and Protocols: Utilizing Reboxetine Mesylate in Preclinical Animal Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of reboxetine mesylate, a selective norepinephrine reuptake inhibitor (NRI), in various animal models of depression. The protocols outlined below are based on established preclinical research and are intended to assist in the evaluation of the antidepressant-like effects of reboxetine and other novel compounds.

Introduction

This compound is a potent and selective inhibitor of the norepinephrine transporter (NET), leading to an increase in the synaptic availability of norepinephrine.[1][2] This mechanism of action is distinct from that of selective serotonin reuptake inhibitors (SSRIs) and is believed to contribute to its therapeutic effects in major depressive disorder.[2][3] Animal models of depression are crucial tools for investigating the neurobiological underpinnings of depression and for the preclinical screening of potential antidepressant compounds.[4] This document details the application of reboxetine in several widely used rodent models.

Mechanism of Action and Signaling Pathway

Reboxetine primarily functions by blocking the norepinephrine transporter, which prevents the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[1] This leads to an increased concentration and prolonged availability of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[1][2] This enhanced signaling activates postsynaptic α and β adrenergic receptors, triggering downstream intracellular signaling cascades.[1] Notably, studies have shown that reboxetine treatment can reverse stress-induced reductions in hippocampal brain-derived neurotrophic factor (BDNF) levels and increase the levels of its receptor, TrkB.[5] Furthermore, reboxetine has been observed to elevate the phosphorylation of extracellular signal-regulated kinase (ERK) in the hippocampus, a key molecule in neuroplasticity and cell survival pathways.[5]

Reboxetine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) NE_synapse NE NE->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors (α, β) NE_synapse->Adrenergic_Receptor Binding Signaling_Cascade Downstream Signaling Cascade Adrenergic_Receptor->Signaling_Cascade BDNF_TrkB ↑ BDNF/TrkB Signaling Signaling_Cascade->BDNF_TrkB ERK ↑ p-ERK Signaling_Cascade->ERK Therapeutic_Effects Antidepressant-like Effects BDNF_TrkB->Therapeutic_Effects ERK->Therapeutic_Effects Reboxetine Reboxetine Reboxetine->NET Inhibition

Caption: Reboxetine's mechanism of action and downstream signaling.

Animal Models and Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral despair model to screen for potential antidepressant activity.[6][7] Animals are placed in an inescapable cylinder of water, and the duration of immobility is measured. Antidepressants typically reduce the time spent immobile.

Experimental Workflow:

Caption: Experimental workflow for the Forced Swim Test.

Protocol:

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Apparatus: A transparent Plexiglas cylinder (for rats: 40 cm height, 20 cm diameter; for mice: 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[8]

  • Drug Administration: Reboxetine is typically administered via intraperitoneal (i.p.) injection. A sub-chronic treatment regimen often involves three injections (e.g., 10 mg/kg) over a 24-hour period prior to the test swim.[6]

  • Procedure:

    • Day 1 (Pre-swim): Naive animals are placed in the cylinder for a 15-minute session.[7]

    • Day 2 (Test): 24 hours later, the animals are placed back in the cylinder for a 5-minute test session.[6] The session is recorded for later scoring.

  • Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing are scored.[6] Noradrenergic antidepressants like reboxetine are known to selectively increase climbing behavior.[9]

Quantitative Data Summary:

Animal ModelSpeciesReboxetine DoseAdministrationKey FindingsReference
Forced Swim TestRat10 mg/kg3 injections over 24h (i.p.)Decreased immobility, increased climbing behavior.[6]
Forced Swim TestRat10 and 30 mg/kgAcute (i.p.)Significantly decreased immobility and defecation scores.[10]
Forced Swim TestRat2.5, 5, and 10 mg/kg2 days (i.p.)Reduced immobility time in both sham and olfactory bulbectomized rats.[11]
Forced Swim TestRat10 and 60 mg/kg/day14 days (osmotic minipump)Low dose (10 mg/kg/day) significantly decreased immobility and increased climbing after 14 days. High dose was effective at both 3 and 14 days.[12]
Chronic Unpredictable Stress (CUS)

The CUS model, also known as Chronic Mild Stress (CMS), exposes animals to a series of mild, unpredictable stressors over several weeks, inducing a state of anhedonia (decreased interest in rewarding stimuli), a core symptom of depression.[5][13]

Experimental Workflow:

Caption: Experimental workflow for the Chronic Unpredictable Stress model.

Protocol:

  • Animals: Male Sprague-Dawley or Wistar rats are often used.

  • Stress Induction: For a period of 5 weeks, animals are subjected to a varying schedule of mild stressors, such as: cage tilt, wet bedding, food or water deprivation, light/dark cycle reversal, and social stress.[5][13]

  • Drug Administration: Reboxetine (e.g., 5 mg/kg) is administered daily via i.p. injection throughout the stress period.[5]

  • Behavioral Assessment (Sucrose Preference Test):

    • Animals are habituated to consuming a 1% sucrose solution in addition to their regular water.

    • During the test, animals are presented with two pre-weighed bottles, one with sucrose solution and one with water, for a defined period (e.g., 24 hours).

    • Sucrose preference is calculated as: (sucrose intake / total fluid intake) x 100. A decrease in sucrose preference indicates anhedonia.

  • Biochemical Analysis: At the end of the study, brain regions like the hippocampus can be dissected to measure levels of neurotrophic factors (e.g., BDNF) and signaling molecules (e.g., p-ERK).[5]

Quantitative Data Summary:

Animal ModelSpeciesReboxetine DoseAdministrationKey FindingsReference
Chronic Mild StressRat5 mg/kg/day5 weeks (i.p.)Normalized decreased sucrose intake; reversed CMS-induced reduction in hippocampal BDNF; increased TrkB and p-ERK levels.[5]
Chronic Immobilization StressRat0.13 and 0.65 mg/kg28 days (i.p.)Ameliorated depressive-like behaviors induced by immobilization stress.[14]
Learned Helplessness

This model involves exposing animals to inescapable and unpredictable stress (e.g., foot shocks), which subsequently leads to a failure to escape a new, escapable aversive situation.[15][16] This "helpless" behavior is considered analogous to the hopelessness and passivity seen in depression.

Protocol:

  • Animals: Male Sprague-Dawley rats are typically used.

  • Apparatus: A two-way shuttle box with a grid floor capable of delivering scrambled electric shocks.

  • Induction of Helplessness:

    • Animals are exposed to a session of inescapable foot shocks (e.g., 60 shocks, 15s duration, 0.8 mA, with a variable interval).

  • Drug Administration: Reboxetine can be administered either before the inescapable shock session (to test for prevention) or after the induction of helplessness (to test for reversal). A 21-day treatment regimen has been shown to be effective.[17]

  • Testing for Escape Deficit:

    • 24 hours after the last drug administration, animals are placed in the shuttle box and subjected to escapable shocks. A conditioned stimulus (e.g., a light or tone) precedes the shock.

    • The number of failures to escape the shock by moving to the other compartment is recorded.

  • Neurochemical Analysis: Microdialysis can be used to measure neurotransmitter levels (e.g., dopamine in the nucleus accumbens shell) in response to stress.[17]

Quantitative Data Summary:

Animal ModelSpeciesReboxetine DoseAdministrationKey FindingsReference
Learned Helplessness (Escape Deficit)RatNot specified21 daysReinstated the avoidance response in rats exposed to chronic stress; restored dopamine output in the nucleus accumbens shell. A single administration showed a protective effect.[17]
Olfactory Bulbectomy (OBX)

Surgical removal of the olfactory bulbs in rodents leads to a range of behavioral, neurochemical, and physiological changes that resemble symptoms of depression, such as hyperactivity in a novel environment, anhedonia, and cognitive deficits.[18][19] Chronic, but not acute, treatment with antidepressants typically reverses these behavioral changes.[18]

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Surgical Procedure:

    • Animals are anesthetized, and the olfactory bulbs are surgically removed by aspiration.

    • Sham-operated animals undergo the same procedure without the removal of the bulbs.

    • A post-operative recovery period of at least two weeks is required for the behavioral deficits to develop.

  • Drug Administration: Reboxetine (e.g., 10 mg/kg) is administered daily via i.p. injection for a chronic period (e.g., 14 days).[11]

  • Behavioral Assessment (Open-Field Test):

    • The open-field test is used to assess the characteristic hyperactivity of OBX rats.

    • Animals are placed in a novel, open arena, and their locomotor activity (e.g., number of line crossings) is recorded over a set period.

    • Chronic reboxetine treatment is expected to attenuate the OBX-induced hyperactivity.[11]

Quantitative Data Summary:

Animal ModelSpeciesReboxetine DoseAdministrationKey FindingsReference
Olfactory BulbectomyRat10 mg/kg14 days (i.p.)Attenuated the OBX-related behavioral hyperactivity in the 'open-field' test.[11]

Conclusion

This compound demonstrates consistent antidepressant-like effects across a range of validated animal models of depression. Its efficacy in these models, particularly in reversing stress-induced behavioral deficits and modulating neurotrophic signaling pathways, underscores the important role of the noradrenergic system in the pathophysiology and treatment of depression. The protocols and data presented here provide a framework for researchers to effectively utilize reboxetine as a reference compound in the discovery and development of novel antidepressant therapies.

References

Reboxetine Mesylate Protocol for Cognitive Enhancement Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) primarily used for the treatment of major depressive disorder (MDD).[1][2] Its mechanism of action, which involves increasing the synaptic availability of norepinephrine, has led to investigations into its potential for cognitive enhancement.[1] Norepinephrine is a key neurotransmitter in regulating attention, arousal, and executive functions.[1] Consequently, reboxetine is being explored for its procognitive effects in various populations, including individuals with MDD, Attention-Deficit/Hyperactivity Disorder (ADHD), and in healthy volunteers.[2][3][4] These notes provide an overview of the protocols and data relevant to the study of reboxetine mesylate for cognitive enhancement.

Mechanism of Action

This compound's primary pharmacological action is the potent and selective inhibition of the norepinephrine transporter (NET).[1] This action blocks the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration and duration of action of norepinephrine on postsynaptic receptors.[1] This enhanced noradrenergic transmission in brain regions critical for cognition, such as the prefrontal cortex, is believed to be the basis for its potential cognitive-enhancing effects.[1][5] Additionally, some evidence suggests that by inhibiting NET, reboxetine may also indirectly increase dopamine levels in the prefrontal cortex, a region where dopamine clearance is also partially dependent on NET.[5]

Summary of Quantitative Data from Clinical Studies

The following table summarizes quantitative data from various studies investigating the effects of reboxetine on cognitive function.

Study PopulationDosageDurationCognitive Domain AssessedKey FindingsReference
Major Depressive Disorder8-10 mg/day56 daysSustained Attention, Speed of Cognitive FunctioningSignificant improvement in sustained attention (p=0.023) and speed of cognitive functioning (p=0.024) compared to baseline.[3]
Schizophrenia (add-on)4 mg/day6 weeksVarious cognitive functions (ANAM, WCST)No significant difference in cognitive performance compared to placebo.[6]
Healthy Male Volunteers4 mg twice daily14 daysChoice Reaction, Memory, Psychomotor CoordinationNo significant effects on cognitive functions.[7]
Healthy Male Volunteers0.5 mg, 1 mg, 4 mg (single doses)Single DayCognitive and Psychomotor SkillsLittle to no effect on performance compared to placebo.[8]
Major Depressive Disorder8-10 mg/dayShort-termAgitation, Anxiety, InsomniaSignificant improvement in HAM-D agitation and anxiety/insomnia factors compared to placebo.[9]
Treatment-Resistant Depression4-10 mg/dayOpen-labelClinical Global Impression (CGI)56% of patients were "very much improved" or "much improved".[10]
Adults with ADHD4-8 mg/day6 weeksAdult ADHD Self-Report Scale, Hamilton Depression Rating ScaleSignificant improvement in ADHD and depression symptoms.[11]

ANAM: Automated Neuropsychological Assessment Metrics; WCST: Wisconsin Card Sorting Test; HAM-D: Hamilton Depression Rating Scale.

Experimental Protocols

Protocol 1: Double-Blind, Placebo-Controlled Trial in Major Depressive Disorder

This protocol is based on studies evaluating the cognitive effects of reboxetine in patients with MDD.[3]

1. Subject Recruitment:

  • Inclusion Criteria: Adults (18-65 years) with a confirmed diagnosis of Major Depressive Disorder according to DSM-IV criteria.

  • Exclusion Criteria: History of substance abuse, neurological disorders, or other psychiatric conditions that could interfere with cognitive assessment. Concomitant use of other psychotropic medications.

2. Study Design:

  • A randomized, double-blind, placebo-controlled, parallel-group design.

  • Duration: 8 weeks.

  • Treatment Arms:

    • Reboxetine (fixed/flexible dose, e.g., 8-10 mg/day).

    • Placebo.

    • (Optional) Active Comparator (e.g., an SSRI like paroxetine 20-40 mg/day).

3. Cognitive Assessment:

  • Administer a comprehensive, computerized cognitive test battery at baseline, Day 14, and Day 56.

  • Recommended test battery: Cognitive Drug Research (CDR) computerized assessment system, which includes tasks such as:

    • Simple Reaction Time

    • Digit Vigilance

    • Choice Reaction Time

    • Numeric Working Memory

    • Word Recognition

    • Critical Flicker Fusion

4. Clinical and Safety Assessments:

  • Monitor depressive symptoms using scales like the Hamilton Depression Rating Scale (HAM-D) at each visit.

  • Record all adverse events.

5. Data Analysis:

  • Analyze changes in cognitive performance from baseline to endpoint between treatment groups using appropriate statistical methods (e.g., ANCOVA with baseline scores as a covariate).

Protocol 2: Crossover Study in Healthy Volunteers

This protocol is adapted from studies assessing the cognitive effects of reboxetine in a non-clinical population.[7][8]

1. Subject Recruitment:

  • Inclusion Criteria: Healthy male and/or female volunteers (e.g., 18-40 years old) with no history of psychiatric or neurological illness.

  • Exclusion Criteria: Use of any medication, history of drug or alcohol abuse.

2. Study Design:

  • A randomized, double-blind, placebo-controlled, crossover design.

  • Treatment Periods: Two 14-day treatment periods separated by a washout period of at least 14 days.

  • Treatment Arms:

    • Reboxetine (e.g., 4 mg twice daily).

    • Placebo.

3. Cognitive and Physiological Assessments:

  • Conduct cognitive testing at baseline and at the end of each treatment period.

  • Assess a range of cognitive domains including attention, memory, and psychomotor function.

  • Monitor autonomic functions (e.g., heart rate, blood pressure) and record subjective side effects.

4. Data Analysis:

  • Compare cognitive performance and physiological measures between the reboxetine and placebo conditions using paired statistical tests.

Signaling Pathway and Experimental Workflow Diagrams

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Reboxetine This compound NET Norepinephrine Transporter (NET) Reboxetine->NET Inhibits NE_vesicle Norepinephrine (NE) NET->NE_vesicle Reuptake (Blocked) NE_synapse Increased Norepinephrine NE_vesicle->NE_synapse Release Adrenergic_R Adrenergic Receptors NE_synapse->Adrenergic_R Binds to Signaling Downstream Signaling Pathways Adrenergic_R->Signaling Cognitive_Effect Modulation of Cognitive Functions (Attention, Executive Function) Signaling->Cognitive_Effect

Caption: Reboxetine's Mechanism of Action on Noradrenergic Synapses.

cluster_screening Phase 1: Screening & Baseline cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment Period cluster_analysis Phase 4: Final Assessment & Analysis Screening Subject Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessments - Cognitive Tests - Clinical Ratings (e.g., HAM-D) Screening->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: This compound Randomization->Group_A Group_B Group B: Placebo Randomization->Group_B Follow_up Follow-up Assessments (e.g., Day 14, Day 28) Group_A->Follow_up Group_B->Follow_up Endpoint Endpoint Assessments (e.g., Day 56) Follow_up->Endpoint Data_Analysis Data Analysis - Compare cognitive outcomes - Assess safety and tolerability Endpoint->Data_Analysis

Caption: Experimental Workflow for a Reboxetine Cognitive Enhancement Study.

References

Application Notes and Protocols: Cell Viability Assay with Reboxetine Mesylate on SH-SY5Y Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reboxetine mesylate is a selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of major depressive disorder.[1][2] Its mechanism of action involves blocking the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft and enhanced noradrenergic neurotransmission.[1] The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model in neurobiology and neurotoxicology studies due to its human origin and ability to differentiate into neuron-like cells.[3][4] Assessing the effect of psychoactive compounds like reboxetine on the viability of neuronal cells is crucial for understanding their therapeutic potential and possible cytotoxic effects. This document provides detailed protocols for conducting a cell viability assay using this compound on SH-SY5Y cells, methods for data interpretation, and a visualization of the potential signaling pathways involved.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on the viability of SH-SY5Y cells, particularly its protective effect against dexamethasone-induced cytotoxicity.

Treatment GroupThis compound Concentration (µM)Dexamethasone (DEX) Concentration (µM)Cell Viability (%) (Relative to Control)
Control00100
DEX-treated010Decreased
Reboxetine-treated0.10No significant change
Reboxetine + DEX0.110Prevention of DEX-induced decrease

Note: Data is synthesized from a study demonstrating the protective effects of reboxetine.[5] A full dose-response curve for this compound alone on SH-SY5Y cell viability should be determined empirically.

Experimental Protocols

SH-SY5Y Cell Culture

Materials:

  • SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin[4]

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Thawing and Plating: Thaw a cryopreserved vial of SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh medium. Plate the cells in a T-75 flask.[4][6]

  • Cell Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.[4]

  • Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until the cells detach. Neutralize the trypsin with 7-8 mL of complete culture medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and plate at a subcultivation ratio of 1:4 to 1:10.[4][6]

This compound Preparation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or sterile water (check solubility data of the specific batch)

  • Complete cell culture medium

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the powder in an appropriate solvent like DMSO.

  • Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations for the experiment. Ensure the final solvent concentration in the culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • SH-SY5Y cells

  • This compound working solutions

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[7][8]

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest SH-SY5Y cells and adjust the cell concentration to 1 x 10^5 cells/mL. Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.[7] Incubate for 24 hours to allow for cell attachment.

  • Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve reboxetine) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[7][8]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Shake the plate gently for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[7][9]

  • Data Analysis: Calculate the cell viability as a percentage of the control group using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.[7]

Mandatory Visualizations

G cluster_0 Experimental Workflow Start Start Seed SH-SY5Y cells in 96-well plate Seed SH-SY5Y cells in 96-well plate Start->Seed SH-SY5Y cells in 96-well plate Incubate for 24h Incubate for 24h Seed SH-SY5Y cells in 96-well plate->Incubate for 24h Treat with this compound Treat with this compound Incubate for 24h->Treat with this compound Incubate for 24-72h Incubate for 24-72h Treat with this compound->Incubate for 24-72h Add MTT Reagent Add MTT Reagent Incubate for 24-72h->Add MTT Reagent Incubate for 4h Incubate for 4h Add MTT Reagent->Incubate for 4h Solubilize Formazan with DMSO Solubilize Formazan with DMSO Incubate for 4h->Solubilize Formazan with DMSO Measure Absorbance Measure Absorbance Solubilize Formazan with DMSO->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for the MTT cell viability assay.

G cluster_1 Reboxetine Signaling Pathway Reboxetine Reboxetine NET Norepinephrine Transporter (NET) Reboxetine->NET inhibits Norepinephrine ↑ Extracellular Norepinephrine NET->Norepinephrine leads to Adrenergic_Receptors Adrenergic Receptors Norepinephrine->Adrenergic_Receptors activates MAPK_ERK_Pathway MAPK/ERK Pathway Adrenergic_Receptors->MAPK_ERK_Pathway activates Cell_Survival_Proliferation ↑ Cell Survival & Proliferation MAPK_ERK_Pathway->Cell_Survival_Proliferation Apoptosis ↓ Apoptosis MAPK_ERK_Pathway->Apoptosis

Caption: Proposed signaling pathway of Reboxetine in SH-SY5Y cells.

References

Application Notes and Protocols for Long-Term Potentiation (LTP) Studies with Reboxetine Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the effects of reboxetine mesylate, a selective norepinephrine reuptake inhibitor (NRI), on long-term potentiation (LTP), a key cellular mechanism underlying learning and memory. The provided protocols are based on established methodologies in the field of synaptic plasticity.

Introduction

This compound enhances noradrenergic neurotransmission by blocking the norepinephrine transporter (NET), thereby increasing the concentration of norepinephrine in the synaptic cleft[1]. This modulation of synaptic norepinephrine levels has been shown to have significant implications for synaptic plasticity. Notably, chronic treatment with reboxetine has been demonstrated to restore impaired hippocampal LTP in animal models of depression, suggesting its potential to modulate cognitive function through effects on synaptic strength[2]. These notes offer detailed protocols for studying these effects in both in vitro and in vivo settings.

Data Presentation

The following tables provide a template for organizing quantitative data from LTP experiments involving reboxetine.

Table 1: Effect of Acute Reboxetine Application on Hippocampal CA1 LTP in vitro

Treatment GroupConcentration (µM)n (slices/animals)Baseline fEPSP Slope (mV/ms)fEPSP Slope 60 min post-HFS (% of baseline)
Vehicle (aCSF)-12/6-0.25 ± 0.03155.8 ± 5.2
Reboxetine110/5-0.24 ± 0.04160.3 ± 6.1
Reboxetine1011/6-0.26 ± 0.03175.4 ± 7.3
Reboxetine5010/5-0.25 ± 0.05172.1 ± 6.8

*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle. fEPSP: field excitatory postsynaptic potential; HFS: high-frequency stimulation. (Note: These are example data.)

Table 2: Effect of Chronic Reboxetine Treatment on Hippocampal CA1 LTP in a Rat Model of Depression

Treatment GroupDaily Dosage (mg/kg)n (animals)Baseline fEPSP Slope (mV/ms)fEPSP Slope 60 min post-HFS (% of baseline)
Control + Vehicle-8-0.31 ± 0.04162.5 ± 8.1
Depression Model + Vehicle-8-0.28 ± 0.05115.3 ± 6.5**
Depression Model + Reboxetine108-0.30 ± 0.03151.7 ± 7.9##

*Data are presented as mean ± SEM. *p < 0.01 compared to Control + Vehicle; ##p < 0.01 compared to Depression Model + Vehicle. (Note: These data are illustrative based on the findings of Bhagya et al., 2014)[2].

Experimental Protocols

Protocol 1: In Vitro Electrophysiology in Hippocampal Slices

This protocol describes the methodology for preparing acute hippocampal slices and recording field excitatory postsynaptic potentials (fEPSPs) to assess the effect of reboxetine on LTP in the CA1 region.

1. Materials and Solutions:

  • Animals: Male Wistar rats (6-8 weeks old)

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 1 MgSO4, 10 D-glucose. Continuously bubbled with 95% O2 / 5% CO2.

  • Dissection Buffer: Sucrose-based aCSF (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 0.5 CaCl2, 7 MgCl2, 10 D-glucose. Chilled to 4°C and bubbled with 95% O2 / 5% CO2.

  • This compound Stock Solution: 10 mM in DMSO, stored at -20°C. Dilute to final concentrations in aCSF on the day of the experiment.

2. Hippocampal Slice Preparation:

  • Anesthetize the rat with isoflurane and decapitate.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated dissection buffer.

  • Isolate the hippocampi and prepare 400 µm thick transverse slices using a vibratome.

  • Transfer slices to an interface chamber containing aCSF at 32-34°C, continuously perfused with oxygenated aCSF.

  • Allow slices to recover for at least 1 hour before recording.

3. Electrophysiological Recording:

  • Place a slice in the recording chamber, continuously perfused with aCSF at 30 ± 1°C.

  • Position a bipolar stimulating electrode in the Schaffer collateral pathway and a glass recording microelectrode (filled with aCSF, 1-5 MΩ) in the stratum radiatum of the CA1 region to record fEPSPs.

  • Determine the stimulus intensity that elicits 50% of the maximal fEPSP response.

  • Record a stable baseline of fEPSPs for at least 20 minutes at a stimulation frequency of 0.033 Hz.

  • Apply reboxetine or vehicle to the perfusing aCSF and continue baseline recording for another 20 minutes.

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval).

  • Record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

4. Data Analysis:

  • Measure the initial slope of the fEPSP.

  • Normalize the fEPSP slope to the average slope during the pre-HFS baseline period.

  • Compare the degree of potentiation (average fEPSP slope from 50-60 minutes post-HFS) between treatment groups using appropriate statistical tests (e.g., ANOVA).

Protocol 2: In Vivo LTP Restoration in a Depression Model

This protocol is adapted from studies showing reboxetine's ability to restore LTP in animal models of depression[2].

1. Animal Model of Depression:

  • Induce a depressive-like state in neonatal male Wistar rats by administering clomipramine (e.g., 15 mg/kg, s.c.) from postnatal day 8 to 21[2].

  • Allow animals to mature to adulthood (e.g., 90 days old).

2. Chronic Reboxetine Administration:

  • Treat adult rats from the depression model group with this compound (e.g., 10 mg/kg/day, i.p.) for a period of 21 days.

  • Administer vehicle to the control and a subset of the depression model animals.

3. In Vivo Electrophysiology:

  • Anesthetize the rat (e.g., with urethane) and place it in a stereotaxic frame.

  • Implant a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus of the hippocampus.

  • Record baseline fEPSPs as described in the in vitro protocol.

  • Induce LTP using an appropriate HFS protocol.

  • Record post-HFS fEPSPs for at least 60 minutes.

4. Data Analysis:

  • Analyze the data as described for the in vitro protocol, comparing LTP magnitude between the control, depression model + vehicle, and depression model + reboxetine groups.

Signaling Pathways and Workflows

Reboxetine's Mechanism of Action and Downstream Signaling

The following diagram illustrates the primary mechanism of action of reboxetine and its potential downstream effects on synaptic plasticity.

Reboxetine_Mechanism cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Terminal Reboxetine This compound NET Norepinephrine Transporter (NET) Reboxetine->NET Inhibits NE_vesicle Norepinephrine (NE) NET->NE_vesicle Reuptake NE_synapse NE NE_vesicle->NE_synapse Release Adrenergic_R Adrenergic Receptors (α and β) NE_synapse->Adrenergic_R Activates Signaling Downstream Signaling Cascades (e.g., cAMP/PKA) Adrenergic_R->Signaling LTP_modulation Modulation of LTP Induction/ Maintenance Signaling->LTP_modulation

Caption: Mechanism of reboxetine action on noradrenergic synapses.

Experimental Workflow for In Vitro LTP Studies

This diagram outlines the key steps in an in vitro LTP experiment with reboxetine.

LTP_Workflow A Hippocampal Slice Preparation B Slice Recovery (>1 hr) A->B C Establish Stable Baseline fEPSP Recording B->C D Bath Application of Reboxetine or Vehicle C->D E Induce LTP with High-Frequency Stimulation (HFS) D->E F Record Post-HFS fEPSPs (≥60 min) E->F G Data Analysis: Compare LTP Magnitude F->G

Caption: Workflow for in vitro LTP experiments with reboxetine.

Logical Relationship in LTP Restoration Study

This diagram illustrates the logical flow of the experiment demonstrating LTP restoration by reboxetine in a depression model.

Logical_Flow cluster_model Animal Model cluster_observation Observation cluster_intervention Intervention cluster_outcome Outcome Depression_Model Induce Depressive-like State (e.g., Neonatal Clomipramine) Impaired_LTP Observe Impaired Hippocampal LTP Depression_Model->Impaired_LTP Chronic_Reboxetine Chronic Reboxetine Treatment Impaired_LTP->Chronic_Reboxetine Leads to Restored_LTP Restoration of Hippocampal LTP Chronic_Reboxetine->Restored_LTP Results in

Caption: Logical flow of reboxetine's LTP restoration effect.

References

Application Notes and Protocols for Reboxetine Mesylate Administration in the Olfactory Bulbectomized Rat Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The olfactory bulbectomized (OBX) rat is a widely utilized and validated animal model of depression, exhibiting a range of behavioral, neurochemical, and physiological alterations that parallel symptoms observed in human depression. These include hyperactivity in a novel environment, anhedonia, cognitive deficits, and dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis. Chronic, but not acute, administration of antidepressant medications typically reverses these behavioral deficits, making the OBX model a valuable tool for screening novel antidepressant compounds and investigating the neurobiological mechanisms of depression and its treatment.

Reboxetine mesylate is a selective norepinephrine reuptake inhibitor (NRI) that has demonstrated efficacy in treating major depressive disorder. Its mechanism of action involves blocking the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine. In the OBX rat model, reboxetine has been shown to attenuate behavioral abnormalities, such as hyperactivity in the open-field test and despair-like behavior in the forced swim test.[1] These application notes provide detailed protocols for the administration of reboxetine in the OBX rat model and the subsequent behavioral and neurochemical analyses.

Data Presentation

Table 1: Summary of Quantitative Data on Reboxetine Administration in OBX Rats

Study ParameterTreatment GroupDosage (mg/kg, i.p.)Treatment DurationBehavioral TestKey Findings
Locomotor ActivityOBX + Reboxetine1014 daysOpen-Field TestAttenuated OBX-induced hyperactivity.[1]
Immobility TimeOBX + Reboxetine2.5, 5, 102 days (sub-acute)Forced Swim TestReduced immobility time compared to vehicle-treated OBX rats.[1]
Norepinephrine EffluxFreely moving rats + Reboxetine0.3-20.0AcuteMicrodialysisDose-dependently increased extracellular norepinephrine in the frontal cortex.[2]
Dopamine EffluxFreely moving rats + Reboxetine20AcuteMicrodialysisIncreased extracellular dopamine in the frontal cortex.[2]
BDNF ExpressionStressed rats + Reboxetine55 weeksWestern BlotReversed stress-induced reduction in hippocampal BDNF levels.[3]
TrkB LevelsStressed rats + Reboxetine55 weeksWestern BlotIncreased hippocampal TrkB receptor levels.[3]
ERK PhosphorylationStressed and unstressed rats + Reboxetine55 weeksWestern BlotElevated hippocampal ERK phosphorylation.[3]

Experimental Protocols

Olfactory Bulbectomy (OBX) Surgery

This protocol describes the surgical procedure for bilateral removal of the olfactory bulbs in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical drill

  • Aspiration needle or suction pump

  • Hemostatic sponge (e.g., Gelfoam)

  • Sutures or wound clips

  • Antiseptic solution (e.g., povidone-iodine)

  • Analgesics for post-operative care

  • Warming pad

Procedure:

  • Anesthetize the rat using the chosen anesthetic agent and place it in the stereotaxic apparatus.[4]

  • Shave the scalp and disinfect the area with an antiseptic solution.

  • Make a midline incision on the scalp to expose the skull.

  • Using a surgical drill, create two small burr holes bilaterally over the olfactory bulbs (approximately 8 mm anterior to bregma and 2 mm lateral to the midline).

  • Carefully insert an aspiration needle through the burr holes and aspirate the olfactory bulbs.[4] Take care to avoid damaging the frontal cortex.

  • Control any bleeding and fill the cranial cavity with a hemostatic sponge.[5]

  • Suture the skin incision or close it with wound clips.[4]

  • Administer post-operative analgesics and place the rat on a warming pad until it recovers from anesthesia.

  • Allow a recovery period of at least 14-20 days before commencing behavioral testing to allow for the development of the OBX-induced behavioral phenotype.[5]

  • Sham-operated control animals should undergo the same surgical procedure, including drilling the holes in the skull, but the olfactory bulbs are left intact.[5]

This compound Administration

Materials:

  • This compound powder

  • Vehicle (e.g., sterile saline or 0.5% methylcellulose)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Vortex mixer and sonicator (if required for dissolution)

Procedure:

  • Prepare a stock solution of this compound by dissolving the powder in the appropriate vehicle. The concentration should be calculated based on the desired dosage and the average weight of the rats. For example, for a 10 mg/kg dose in a 250g rat, you would need 2.5 mg of reboxetine.

  • Ensure the solution is homogenous, using a vortex mixer and sonicator if necessary.

  • Administer reboxetine or vehicle via intraperitoneal (i.p.) injection once daily for the duration of the study (typically 14 days for chronic studies).[1]

  • The injection volume should be consistent across all animals (e.g., 1 ml/kg).

  • Conduct behavioral testing at a consistent time after the final injection (e.g., 24 hours).

Open-Field Test (OFT)

The OFT is used to assess locomotor activity and anxiety-like behavior. OBX rats typically exhibit hyperactivity in this test, which is reversed by chronic antidepressant treatment.

Materials:

  • Open-field arena (e.g., a square box, 100 x 100 cm, with 40 cm high walls, made of a non-porous material for easy cleaning).[6] The arena is often divided into a central zone and a peripheral zone.

  • Video camera mounted above the arena.

  • Automated tracking software or manual scoring system.

Procedure:

  • Habituate the rats to the testing room for at least 30-60 minutes before the test.

  • Place a rat gently in the center of the open-field arena.

  • Record the animal's activity for a set period, typically 5 to 15 minutes.[6]

  • Between trials, thoroughly clean the arena with a 70% ethanol solution to eliminate olfactory cues.

  • Analyze the recorded video to quantify various behavioral parameters, including:

    • Total distance traveled: A measure of general locomotor activity.

    • Time spent in the center zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Number of entries into the center zone: Another measure of anxiety-like behavior.

    • Rearing frequency: The number of times the animal stands on its hind legs, indicative of exploratory behavior.[6]

Forced Swim Test (FST)

The FST is a widely used test to assess depressive-like behavior, specifically behavioral despair. Antidepressants, including reboxetine, are known to reduce immobility time in this test.

Materials:

  • Transparent cylindrical container (e.g., 50 cm height, 20 cm diameter).[7]

  • Water maintained at a temperature of 23-25°C.[8]

  • Video camera for recording.

  • Towels for drying the rats.

Procedure:

  • Fill the cylinder with water to a depth where the rat cannot touch the bottom with its hind legs or tail (approximately 30 cm).[8]

  • Pre-test session (Day 1): Place the rat in the water-filled cylinder for 15 minutes.[8] This session is for habituation.

  • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

  • Test session (Day 2, 24 hours after the pre-test): Place the rat back into the cylinder for a 5-minute session.[8]

  • Record the entire 5-minute session with a video camera.

  • Score the video for the following behaviors:

    • Immobility: The rat remains floating with only minor movements necessary to keep its head above water.

    • Swimming: The rat makes active swimming motions, moving around the cylinder.

    • Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.

  • The primary measure of antidepressant efficacy is a reduction in the total duration of immobility.

Visualization of Pathways and Workflows

Experimental Workflow

experimental_workflow A Animal Acclimatization B Olfactory Bulbectomy (OBX) Surgery (or Sham Surgery) A->B C Post-operative Recovery (14-20 days) B->C D Chronic Reboxetine Administration (or Vehicle) C->D E Behavioral Testing D->E F Open-Field Test E->F Day 15 G Forced Swim Test E->G Day 16 H Tissue Collection and Biochemical Analysis G->H

Caption: Experimental workflow for reboxetine administration in the OBX rat model.

Proposed Signaling Pathway of Reboxetine in the OBX Model

signaling_pathway cluster_synapse Synaptic Cleft cluster_downstream Intracellular Signaling Reboxetine Reboxetine NET Norepinephrine Transporter (NET) Reboxetine->NET Inhibits NE Norepinephrine (NE) NET->NE Reuptake AdrenergicReceptor Adrenergic Receptor NE->AdrenergicReceptor Binds to AC Adenylate Cyclase AdrenergicReceptor->AC Activates ERK ERK AdrenergicReceptor->ERK Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK->CREB Phosphorylates pCREB pCREB BDNF_Gene BDNF Gene pCREB->BDNF_Gene Promotes Transcription BDNF BDNF (Brain-Derived Neurotrophic Factor) BDNF_Gene->BDNF Leads to increased protein expression Neuroplasticity Increased Neuroplasticity and Neuronal Survival BDNF->Neuroplasticity Antidepressant_Effects Antidepressant Effects (Reversal of OBX deficits) Neuroplasticity->Antidepressant_Effects

Caption: Proposed signaling pathway of reboxetine in reversing OBX-induced deficits.

References

Protocol for the Dissolution of Reboxetine Mesylate in DMSO and PBS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reboxetine mesylate is a potent and selective norepinephrine reuptake inhibitor (NARI) widely utilized in neuroscience research and drug development for its antidepressant properties.[1][2] Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the dissolution of this compound in dimethyl sulfoxide (DMSO) for stock solutions and in phosphate-buffered saline (PBS) for aqueous working solutions.

Materials and Equipment

  • This compound powder (FW: 409.5 g/mol )[1][3][4]

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Phosphate-buffered saline (PBS), pH 7.2, sterile[4][5]

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended for higher concentrations)[3][6]

  • Calibrated pipettes and sterile tips

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Quantitative Data Summary

The following table summarizes the key quantitative data for the dissolution of this compound.

ParameterValueSolventSource(s)
Molecular Weight 409.5 g/mol N/A[1][3][4]
Solubility ~20 mg/mL (~48.8 mM) - 100 mg/mL (~244.2 mM)DMSO[1][3][4][5]
Solubility ~10 mg/mL (~24.4 mM) - 110 mg/mL (~268.62 mM)PBS (pH 7.2)[3][4][5]
Stock Solution Storage -20°C for up to 3 monthsDMSO[6]
Aqueous Solution Storage Not recommended for more than one dayPBS[4][5]

Experimental Protocols

Preparation of a High-Concentration DMSO Stock Solution (e.g., 50 mM)

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.

  • Pre-dissolution Steps:

    • Bring the this compound powder and DMSO to room temperature.

    • Calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000 Example for 1 mL of 50 mM stock: 50 mM x 1 mL x 409.5 g/mol / 1000 = 20.48 mg

  • Dissolution:

    • Weigh out the calculated amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the desired volume of sterile DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the solid does not completely dissolve, sonicate the solution for 5-10 minutes.[3][6]

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C. Stock solutions are reported to be stable for up to 3 months.

Preparation of an Aqueous Working Solution in PBS from a DMSO Stock

This protocol details the dilution of the DMSO stock solution into PBS to prepare a working solution for biological assays. It is crucial to ensure the final DMSO concentration is low enough to not affect the experimental system (typically <0.5%).[7]

  • Pre-dilution Steps:

    • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

    • Warm the sterile PBS to room temperature or 37°C to aid in solubility.

  • Dilution:

    • Perform serial dilutions of the DMSO stock solution in sterile PBS to achieve the desired final concentration.

    • To minimize precipitation, add the DMSO stock solution to the PBS and immediately vortex the mixture.[8]

    • Ensure the final concentration of DMSO in the working solution is kept to a minimum (e.g., less than 0.5%).[7]

  • Usage:

    • Use the freshly prepared aqueous working solution immediately or within the same day.[4][5] Storing aqueous solutions of this compound is not recommended.[4][5]

Direct Dissolution in PBS (for Organic Solvent-Free Solutions)

For experiments where the presence of an organic solvent is a concern, this compound can be directly dissolved in PBS.[4][5]

  • Pre-dissolution Steps:

    • Bring the this compound powder and sterile PBS (pH 7.2) to room temperature.

    • Calculate the required mass of this compound for the desired concentration (solubility is approximately 10 mg/mL).[4][5]

  • Dissolution:

    • Weigh the calculated amount of this compound and add it to the appropriate volume of PBS in a sterile tube.

    • Vortex the solution vigorously. Sonication may be required to fully dissolve the compound, especially at higher concentrations.[3][6]

  • Usage:

    • Use the freshly prepared aqueous solution immediately. Storage of this solution is not recommended for more than 24 hours.[4][5]

Visualizations

Experimental Workflow for Solution Preparation

G cluster_stock DMSO Stock Solution Preparation cluster_working PBS Working Solution Preparation weigh_reboxetine Weigh Reboxetine Mesylate Powder add_dmso Add Sterile DMSO weigh_reboxetine->add_dmso dissolve_stock Vortex / Sonicate to Dissolve add_dmso->dissolve_stock aliquot_stock Aliquot into Single-Use Tubes dissolve_stock->aliquot_stock store_stock Store at -20°C aliquot_stock->store_stock thaw_stock Thaw DMSO Stock Aliquots store_stock->thaw_stock dilute Serially Dilute Stock in PBS thaw_stock->dilute prepare_pbs Prepare Sterile PBS prepare_pbs->dilute use_solution Use Freshly Prepared Solution dilute->use_solution

Caption: Workflow for preparing this compound solutions.

Mechanism of Action: Norepinephrine Reuptake Inhibition

G cluster_synapse Synaptic Cleft presynaptic Presynaptic Neuron ne Norepinephrine (NE) presynaptic->ne Release postsynaptic Postsynaptic Neuron net Norepinephrine Transporter (NET) net->presynaptic ne->net Reuptake receptor Adrenergic Receptor ne->receptor Binding reboxetine This compound reboxetine->net Inhibition receptor->postsynaptic Signal Transduction

Caption: Reboxetine inhibits norepinephrine reuptake at the synapse.

References

Application Notes and Protocols: Reboxetine Mesylate for Studying Antipsychotic-Induced Weight Gain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Second-generation antipsychotics (SGAs), while effective in managing psychotic disorders, are frequently associated with significant weight gain and metabolic disturbances, posing a major challenge to patient adherence and long-term health. Olanzapine is particularly notable for its high propensity to induce weight gain. Reboxetine mesylate, a selective norepinephrine reuptake inhibitor (NRI), has emerged as a potential adjunctive therapy to mitigate this adverse effect. These application notes provide a comprehensive overview of the use of reboxetine in studying and potentially counteracting antipsychotic-induced weight gain, complete with experimental protocols and data presentation.

Mechanism of Action

Reboxetine selectively blocks the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine (NE). This enhancement of noradrenergic signaling is hypothesized to counteract antipsychotic-induced weight gain through several mechanisms:

  • Appetite Suppression: Increased NE activity in the hypothalamus, a key brain region for appetite regulation, can lead to a reduction in food intake.

  • Increased Energy Expenditure: Norepinephrine stimulates β-adrenergic receptors (βARs) in adipose tissue, promoting lipolysis (the breakdown of stored fat) and thermogenesis (heat production), thereby increasing energy expenditure.

  • Modulation of Metabolic Parameters: Reboxetine has been shown to improve some metabolic markers associated with weight gain, such as reducing triglyceride and leptin levels.

Clinical Data Summary

Clinical studies have demonstrated the efficacy of reboxetine in attenuating olanzapine-induced weight gain in patients with schizophrenia. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of Reboxetine on Olanzapine-Induced Weight Gain in Schizophrenia Patients (6-Week Studies)

StudyTreatment GroupNMean Weight Gain (kg ± SD)p-value vs. Placebo
Poyurovsky et al. (2003)[1][2][3]Olanzapine + Reboxetine (4 mg/day)102.5 ± 2.7< 0.04
Olanzapine + Placebo105.5 ± 3.1
Poyurovsky et al. (2007)[4]Olanzapine + Reboxetine (4 mg/day)313.31 ± 2.73< 0.05
Olanzapine + Placebo294.91 ± 2.45

Table 2: Clinically Significant Weight Gain (>7% of Initial Body Weight) after 6 Weeks

StudyTreatment GroupNPatients with >7% Weight Gain (%)p-value vs. Placebo
Poyurovsky et al. (2003)[1][2][3]Olanzapine + Reboxetine (4 mg/day)102 (20%)< 0.03
Olanzapine + Placebo107 (70%)
Poyurovsky et al. (2007)[4]Olanzapine + Reboxetine (4 mg/day)316 (19.4%)< 0.05
Olanzapine + Placebo2813 (46.4%)

Table 3: Effect of Reboxetine on Metabolic Parameters in Olanzapine-Treated Patients (6-Week Study)

ParameterOlanzapine + Reboxetine GroupOlanzapine + Placebo Groupp-value
TriglyceridesReductionNo significant change< 0.05
LeptinReductionNo significant change< 0.05
CortisolElevationNo significant change< 0.05
DHEAElevationNo significant change< 0.008

Data from Poyurovsky et al. (2010)[5][6]

Signaling Pathways

The therapeutic effects of reboxetine in mitigating weight gain are rooted in the modulation of adrenergic signaling pathways.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Adipocyte Reboxetine Reboxetine NET Norepinephrine Transporter (NET) Reboxetine->NET Inhibits NE_vesicle Norepinephrine (NE) NET->NE_vesicle Reuptake NE_synapse NE NE_vesicle->NE_synapse Release Adrenergic_Receptor Adrenergic Receptor (e.g., β-AR) NE_synapse->Adrenergic_Receptor Activates G_Protein G-Protein Adrenergic_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis / Energy Expenditure PKA->Lipolysis Promotes

Caption: Reboxetine's Mechanism of Action at the Synapse.

Antipsychotics Antipsychotics (e.g., Olanzapine) Appetite Appetite Antipsychotics->Appetite Increases Reboxetine Reboxetine Hypothalamus Hypothalamus Reboxetine->Hypothalamus Increases NE in Adipose_Tissue Adipose Tissue Reboxetine->Adipose_Tissue Increases NE signaling to Hypothalamus->Appetite Decreases Energy_Expenditure Energy Expenditure Adipose_Tissue->Energy_Expenditure Increases Weight_Gain Weight Gain Appetite->Weight_Gain Leads to Weight_Mitigation Weight Gain Mitigation Appetite->Weight_Mitigation Contributes to Energy_Expenditure->Weight_Mitigation Contributes to

Caption: Systemic Effects of Reboxetine on Weight Regulation.

Experimental Protocols

Preclinical Model: Olanzapine-Induced Weight Gain in Rats

This protocol describes a preclinical model to study the effects of reboxetine on olanzapine-induced weight gain in rats.

1. Animals and Housing:

  • Species: Female Sprague-Dawley rats are often used as they have shown sensitivity to the weight-promoting effects of olanzapine.

  • Age/Weight: Young adult rats (e.g., 8-10 weeks old, 200-250g).

  • Housing: Individually housed to accurately measure food and water intake. Maintained on a 12:12 hour light-dark cycle with ad libitum access to standard chow and water, unless a specific diet is part of the experimental design.

2. Experimental Groups:

  • Group 1: Vehicle Control: Receives vehicle for both olanzapine and reboxetine.

  • Group 2: Olanzapine Control: Receives olanzapine and vehicle for reboxetine.

  • Group 3: Olanzapine + Reboxetine: Receives both olanzapine and reboxetine.

  • Group 4: Reboxetine Control: Receives reboxetine and vehicle for olanzapine (optional, to assess the independent effects of reboxetine).

3. Drug Administration:

  • Olanzapine: Can be administered via oral gavage (e.g., 1-4 mg/kg, twice daily) or mixed with food. The dose should be selected based on previous studies to induce significant weight gain.[7]

  • This compound: Can be administered via oral gavage or intraperitoneal (i.p.) injection. A typical dose for preclinical studies might be in the range of 5-10 mg/kg, once or twice daily. The exact dose may require optimization.

  • Duration: The treatment period is typically 3-6 weeks to observe significant changes in body weight and metabolic parameters.

4. Measurements:

  • Body Weight: Measured daily or every other day.

  • Food and Water Intake: Measured daily by weighing the remaining food and water.

  • Body Composition: At the end of the study, body composition (fat mass and lean mass) can be analyzed using techniques like DEXA (Dual-energy X-ray absorptiometry) or by dissecting and weighing specific fat pads (e.g., visceral fat).

  • Metabolic Parameters: Blood samples can be collected at baseline and at the end of the study to measure glucose, insulin, triglycerides, and leptin levels.

5. Experimental Workflow Diagram:

cluster_endpoint Endpoint Analysis Start Acclimatization (1 week) Baseline Baseline Measurements (Body Weight, Food Intake) Start->Baseline Grouping Randomization into Experimental Groups Baseline->Grouping Treatment Daily Drug Administration (3-6 weeks) Grouping->Treatment Monitoring Daily/Weekly Monitoring (Body Weight, Food Intake) Treatment->Monitoring During Treatment Endpoint Endpoint Measurements Treatment->Endpoint BodyComp Body Composition (DEXA/Fat Pads) Endpoint->BodyComp Blood Blood Collection for Metabolic Analysis Endpoint->Blood Data Data Analysis and Interpretation BodyComp->Data Blood->Data

Caption: Preclinical Experimental Workflow.
Clinical Trial Protocol (Based on Published Studies)

This protocol outlines the key elements of a double-blind, placebo-controlled clinical trial to assess the efficacy of reboxetine in attenuating olanzapine-induced weight gain in patients with schizophrenia.

1. Patient Population:

  • Inclusion Criteria: Patients diagnosed with schizophrenia (e.g., according to DSM-IV or DSM-5 criteria), who are candidates for olanzapine treatment and have had limited recent exposure to antipsychotic medications.

  • Exclusion Criteria: Pre-existing conditions that could significantly affect body weight (e.g., diabetes mellitus, obesity with a BMI ≥ 30 kg/m ²), and contraindications to reboxetine.

2. Study Design:

  • A randomized, double-blind, placebo-controlled design.

  • Patients are randomly assigned to receive either olanzapine plus reboxetine or olanzapine plus placebo.

3. Treatment Regimen:

  • Olanzapine: A fixed dose (e.g., 10 mg/day) is administered to all participants.

  • Reboxetine: A fixed dose (e.g., 4 mg/day, administered as 2 mg twice daily) is given to the treatment group.

  • Placebo: An identical-looking placebo is given to the control group.

  • Duration: The trial duration is typically 6 weeks.

4. Assessments:

  • Primary Outcome: Change in body weight from baseline to the end of the study.

  • Secondary Outcomes:

    • Change in Body Mass Index (BMI).

    • Proportion of patients with clinically significant weight gain (defined as ≥7% increase from baseline weight).

    • Changes in metabolic parameters (fasting glucose, lipid profile, insulin, leptin).

    • Psychometric assessments (e.g., PANSS for schizophrenia symptoms, HAM-D for depressive symptoms).

    • Safety and tolerability assessments.

5. Statistical Analysis:

  • An intention-to-treat analysis is typically performed.

  • Appropriate statistical tests (e.g., t-tests, chi-square tests) are used to compare the outcomes between the reboxetine and placebo groups.

Conclusion

This compound shows considerable promise as an adjunctive treatment to mitigate antipsychotic-induced weight gain, particularly with agents like olanzapine. The provided data and protocols offer a framework for researchers and drug development professionals to further investigate this therapeutic strategy. The mechanism, centered on enhancing noradrenergic signaling, provides a clear rationale for its effects on appetite and energy expenditure. Both preclinical and clinical studies are essential to fully elucidate the benefits and long-term safety of this approach in managing a critical side effect of antipsychotic therapy.

References

Troubleshooting & Optimization

Reboxetine mesylate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of reboxetine mesylate. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful preparation and use in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the dissolution of this compound.

Q1: My this compound is not dissolving completely in aqueous buffers. What should I do?

A1: this compound, a crystalline solid, can sometimes be challenging to dissolve directly in aqueous solutions. Here are several troubleshooting steps:

  • Increase Sonication Time: Sonication is often required to achieve complete dissolution in aqueous media.[1] If you observe particulate matter, continue to sonicate the solution.

  • Gentle Warming: Gently warming the solution can aid dissolution. However, be cautious with temperature to avoid degradation.

  • pH Adjustment: The solubility of this compound can be pH-dependent. Ensure your buffer's pH is appropriate; for instance, it is soluble in PBS at pH 7.2.[2]

  • Prepare a Stock Solution in an Organic Solvent: For many applications, the most reliable method is to first prepare a concentrated stock solution in an organic solvent like DMSO, ethanol, or DMF.[2] This stock can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is minimal to avoid physiological effects in biological assays.[2]

Q2: I've prepared a stock solution in DMSO, but I see precipitation when I dilute it into my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium.

  • Stepwise Dilution: Avoid adding the concentrated stock directly to your final volume of aqueous buffer. Instead, perform serial dilutions, gradually decreasing the concentration of the organic solvent.

  • Co-solvents and Excipients: For in vivo studies or challenging formulations, consider using co-solvents or excipients. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] Another approach is to use cyclodextrins, such as SBE-β-CD, in saline.[1]

  • Final Concentration Check: Ensure that the final concentration of this compound in your aqueous medium does not exceed its solubility limit in that specific medium.

Q3: How should I store my this compound solutions? Are they stable?

A3: Proper storage is crucial to maintain the integrity of your this compound solutions.

  • Solid Form: As a crystalline solid, this compound is stable for at least two years when stored at -20°C.[2]

  • Organic Stock Solutions: Stock solutions prepared in organic solvents like DMSO, ethanol, or DMF should be stored at -20°C or -80°C.[1][3] At -20°C, they are typically stable for at least one month, and for up to six months at -80°C.[3][4] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3][5]

  • Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day.[2] Prepare fresh aqueous solutions for your experiments whenever possible.

Q4: Should I take any special precautions when handling this compound powder or solutions?

A4: Yes, standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Avoid Inhalation and Contact: Do not ingest, inhale, or allow the compound to come into contact with your skin or eyes.[2]

  • Inert Gas: When preparing stock solutions in organic solvents like ethanol, DMSO, or DMF, it is recommended to purge the solvent with an inert gas.[2]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventSolubilityMolar Concentration (approx.)Notes
Water~50 mg/mL[1]~122.10 mMSonication may be required.[1]
DMSO~100 mg/mL[1]~244.20 mMSonication may be required.[1]
Ethanol~5 mg/mL[2]~12.21 mMPurge with inert gas recommended.[2]
Dimethylformamide (DMF)~20 mg/mL[2]~48.84 mMPurge with inert gas recommended.[2]
PBS (pH 7.2)~10 mg/mL[2]~24.42 mMN/A
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 5 mg/mL[1]≥ 12.21 mMFor in vivo administration.[1]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 5 mg/mL[1]≥ 12.21 mMFor in vivo administration.[1]
10% DMSO >> 90% corn oil≥ 5 mg/mL[1]≥ 12.21 mMFor in vivo administration.[1]

Molecular Weight of this compound: 409.5 g/mol [2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired concentration (e.g., 100 mg/mL).

  • Dissolution: Vortex the solution and use an ultrasonic bath to facilitate complete dissolution.[1] Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][5]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer (from DMSO stock)

  • Thaw Stock: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution in the aqueous buffer. For example, dilute the 100 mg/mL stock 1:10 in the buffer.

  • Final Dilution: Add the required volume of the stock or intermediate dilution to the final volume of the aqueous buffer to reach the desired working concentration. Ensure the final DMSO concentration is low (typically <0.5%) to prevent cellular toxicity.[3]

  • Mixing: Gently mix the final working solution.

  • Use: Use the freshly prepared aqueous solution immediately for your experiment. Do not store for more than one day.[2]

Visualizations

Reboxetine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Norepinephrine (NE) Synthesis & Vesicular Storage ne_release NE Release presynaptic_neuron->ne_release Action Potential norepinephrine Norepinephrine (NE) ne_release->norepinephrine net_transporter Norepinephrine Transporter (NET) net_transporter->presynaptic_neuron Recycling norepinephrine->net_transporter Reuptake adrenergic_receptors Adrenergic Receptors (α and β) norepinephrine->adrenergic_receptors Binding downstream_signaling Downstream Signaling & Cellular Response adrenergic_receptors->downstream_signaling Activation reboxetine This compound reboxetine->net_transporter Inhibition

Caption: Mechanism of action of this compound.

experimental_workflow start Start: this compound (Crystalline Solid) weigh 1. Weigh Compound start->weigh choose_solvent 2. Choose Solvent weigh->choose_solvent organic_solvent Organic Solvent (e.g., DMSO) choose_solvent->organic_solvent Recommended aqueous_buffer Aqueous Buffer (e.g., PBS) choose_solvent->aqueous_buffer Direct Method dissolve_organic 3a. Dissolve in Organic Solvent (Vortex/Sonicate) organic_solvent->dissolve_organic dissolve_aqueous 3b. Dissolve in Aqueous Buffer (Vortex/Sonicate/Warm) aqueous_buffer->dissolve_aqueous stock_solution 4a. Concentrated Stock Solution dissolve_organic->stock_solution working_solution_direct 4b. Working Solution dissolve_aqueous->working_solution_direct dilute 5. Dilute to Working Concentration in Aqueous Medium stock_solution->dilute end End: Use in Experiment working_solution_direct->end final_solution Final Working Solution dilute->final_solution final_solution->end

References

Technical Support Center: Reboxetine Mesylate Bioavailability Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working on improving the oral bioavailability of reboxetine mesylate in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: My in vivo study in rats shows significantly lower oral bioavailability for this compound than the reported values in humans. What are the potential reasons?

A1: Several factors can contribute to lower than expected oral bioavailability of reboxetine in rats compared to humans.

  • Rapid Metabolism: While reboxetine has high bioavailability in humans, animal models like rats often exhibit a much faster metabolism and a shorter elimination half-life (t½ of 1-2 hours in animals vs. ~13 hours in humans).[1] This can lead to a lower overall drug exposure (AUC).

  • P-glycoprotein (P-gp) Efflux: The P-glycoprotein efflux pump, present in the intestinal epithelium, can actively transport drugs back into the intestinal lumen, reducing net absorption.[2] While not definitively characterized for reboxetine in rats, P-gp efflux is a common mechanism for reduced bioavailability of many drugs.[3][4]

  • Formulation and Solubility Issues: this compound is soluble in water.[5] However, the choice of vehicle for oral administration is critical. An inappropriate vehicle can lead to poor dissolution or precipitation in the gastrointestinal (GI) tract, limiting absorption.

  • Gastrointestinal Transit Time: The faster GI transit time in rats compared to humans can reduce the time available for drug dissolution and absorption.

Q2: What formulation strategies can I employ to improve the oral bioavailability of this compound in my animal studies?

A2: Advanced formulation strategies can overcome some of the physiological barriers to absorption.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in the GI fluids.[6] This approach can enhance solubility, increase the surface area for absorption, and potentially bypass P-gp efflux and first-pass metabolism by promoting lymphatic transport.[7][8] Studies with other drugs have shown significant increases in bioavailability using SNEDDS.[9]

  • Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids that are biocompatible and biodegradable.[10][11] They can protect the encapsulated drug from chemical degradation in the GI tract, provide controlled release, and improve absorption.[12] For other compounds, SLNs have been shown to significantly increase oral bioavailability.[10]

Q3: How do I choose between SNEDDS and SLNs for my reboxetine formulation?

A3: The choice depends on the specific objectives of your study.

  • Choose SNEDDS if: Your primary goal is to maximize the initial absorption rate and peak plasma concentration (Cmax). SNEDDS typically present the drug in a solubilized state, facilitating rapid absorption.[6]

  • Choose SLNs if: You are aiming for a sustained-release profile in addition to bioavailability enhancement. The solid lipid matrix of SLNs can control the release of the encapsulated drug over a longer period, which could be beneficial given reboxetine's short half-life in rats.[10][13]

Q4: I am observing high variability in my pharmacokinetic data between individual rats. What are the common causes and solutions?

A4: High inter-individual variability is a common challenge in animal studies.

  • Gavage Technique: Improper oral gavage technique can lead to dosing errors or stress-induced physiological changes affecting absorption.[14] Ensure all personnel are thoroughly trained and consistent in their technique.

  • Animal Health and Fasting Status: Ensure all animals are healthy and have been fasted for a consistent period (typically 12-18 hours) before dosing to minimize variability in GI conditions.[15]

  • Formulation Homogeneity: Ensure your drug formulation is homogenous. For suspensions, ensure they are adequately mixed before each administration. For SNEDDS, ensure the drug is fully dissolved in the lipid base.

  • Blood Sampling: Inconsistent blood sampling times or techniques can introduce significant variability. Establish and strictly follow a standardized sampling schedule.[16][17]

Troubleshooting Guides

Problem 1: Low Cmax and AUC in a Pharmacokinetic Study
Possible Cause Troubleshooting Steps
Poor Absorption/Permeability 1. Conduct an in situ Single-Pass Intestinal Perfusion (SPIP) study: This will determine the effective permeability (Peff) of reboxetine in a specific intestinal segment, isolating absorption from other systemic factors.[18][19] 2. Inhibit P-gp Efflux: Co-administer reboxetine with a known P-gp inhibitor (e.g., verapamil) in a pilot study. A significant increase in absorption would suggest P-gp efflux is a limiting factor.[20]
Inadequate Formulation 1. Develop a SNEDDS formulation: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound and form stable nanoemulsions. 2. Develop an SLN formulation: Prepare SLNs using a hot homogenization or microemulsion technique and characterize them for particle size, entrapment efficiency, and in vitro drug release.[11]
Rapid Metabolism 1. Consider a Sustained-Release Formulation: Utilize SLNs or other controlled-release technologies to prolong drug release and maintain plasma concentrations.[10]
Problem 2: Formulation Instability (e.g., Precipitation, Phase Separation)
Possible Cause Troubleshooting Steps
Supersaturation of SNEDDS 1. Optimize Surfactant/Co-surfactant Ratio: Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that yield a stable and robust nanoemulsion region.[21] 2. Incorporate a Precipitation Inhibitor: Add a small amount of a hydrophilic polymer (e.g., HPMC) to the SNEDDS formulation to maintain a supersaturated state upon dilution in aqueous media.
Drug Expulsion from SLNs 1. Use a Blend of Lipids: Formulate Nanostructured Lipid Carriers (NLCs), which are a modified type of SLN containing both solid and liquid lipids. The less-ordered lipid matrix can accommodate more drug and reduce expulsion during storage.[22] 2. Optimize Drug Loading: Ensure the drug loading does not exceed the solubility limit in the melted lipid phase during preparation.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of Reboxetine (Standard Formulation) in Rats Following Oral Administration.

ParameterValueUnitReference
Tmax0.5 - 2hours[1]
1 - 2hours[1]

Table 2: Illustrative Comparison of Pharmacokinetic Parameters for this compound Formulations in Rats.

Note: Data for SNEDDS and SLN formulations are hypothetical, based on typical improvements seen for other drugs, to illustrate the potential benefits of these technologies.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Standard Suspension 101501.5600100% (Reference)
Reboxetine-SNEDDS 104501.01620~270%
Reboxetine-SLN 102803.01800~300%

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats
  • Animal Preparation: Use male Sprague-Dawley rats (200-250g). For serial blood sampling, cannulate the jugular vein 1-2 days prior to the study.[23] House animals individually and allow them to recover. Fast the rats for 12-18 hours before dosing, with free access to water.[24]

  • Dosing: Prepare the this compound formulation (e.g., suspension, SNEDDS, or SLN dispersion) immediately before use. Administer a single dose via oral gavage at a volume of 5-10 mL/kg.[14]

  • Blood Sampling: Collect blood samples (~0.2-0.3 mL) from the jugular vein cannula into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[16]

  • Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.[16]

  • Bioanalysis: Quantify the concentration of reboxetine in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software. Calculate relative bioavailability by comparing the AUC of the test formulation to that of a standard control formulation.

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
  • Animal Preparation: Fast a male Sprague-Dawley rat (250-300g) for 12-18 hours with free access to water. Anesthetize the rat (e.g., with urethane or ketamine/xylazine) and maintain body temperature at 37°C using a heating pad.[15]

  • Surgical Procedure: Make a midline abdominal incision to expose the small intestine. Select a segment of the jejunum (~10 cm). Gently cannulate the proximal and distal ends of the segment with flexible tubing, avoiding any disruption to the blood supply.[18]

  • Perfusion Setup: Place the rat on a perfusion apparatus. Connect the inlet cannula to a syringe pump and allow the outlet cannula to drain into collection tubes.

  • Experimental Procedure:

    • Wash: Perfuse the intestinal segment with blank, pre-warmed (37°C) Krebs-Ringer buffer for 20-30 minutes to clean the lumen and allow the system to stabilize.[25]

    • Perfusion: Switch to the perfusion solution containing this compound at a known concentration and a non-absorbable marker (e.g., phenol red) at a constant flow rate (e.g., 0.2 mL/min).[15][18]

    • Sampling: After a 30-minute equilibration period, collect the perfusate from the outlet tube at 10-minute intervals for 60-90 minutes.[18]

  • Sample Analysis: Accurately measure the volume/weight of the collected perfusate. Analyze the concentration of reboxetine and the non-absorbable marker in the inlet and outlet samples using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the effective permeability coefficient (Peff) using the following equation, correcting for any water flux using the change in concentration of the non-absorbable marker. Peff = (-Q * ln(Cout_corr / Cin_corr)) / (2 * π * r * L) where Q is the flow rate, C is the concentration, r is the intestinal radius, and L is the length of the segment.

Visualizations

Pharmacokinetic_Study_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Prep Animal Acclimatization & Cannulation Fasting 12-18h Fasting Animal_Prep->Fasting Formulation_Prep Formulation Preparation (Suspension, SNEDDS, SLN) Dosing Oral Gavage Administration Formulation_Prep->Dosing Fasting->Dosing Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Post-dose Processing Plasma Separation & Storage (-80°C) Sampling->Processing LCMS LC-MS/MS Bioanalysis Processing->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->PK_Analysis Result Bioavailability Calculation PK_Analysis->Result

Caption: Workflow for an in vivo pharmacokinetic study in rats.

SPIP_Workflow Start Anesthetize Fasted Rat Surgery Expose & Cannulate Jejunal Segment Start->Surgery Setup Connect to Perfusion Pump Surgery->Setup Wash Perfuse with Blank Buffer (20-30 min) Setup->Wash Perfuse Switch to Drug Solution (Reboxetine + Marker) Wash->Perfuse Equilibrate Equilibration Period (30 min) Perfuse->Equilibrate Sample Collect Outlet Perfusate (10 min intervals for 60-90 min) Equilibrate->Sample Analysis Analyze Inlet & Outlet Samples (HPLC or LC-MS/MS) Sample->Analysis Calculate Calculate Peff (Correct for Water Flux) Analysis->Calculate End End of Experiment Calculate->End

Caption: Procedure for an in situ single-pass intestinal perfusion (SPIP) study.

References

Reboxetine Mesylate Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the in vitro off-target effects of reboxetine mesylate. This resource includes troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

I. Summary of Off-Target Activities

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI). While it exhibits high selectivity for the norepinephrine transporter (NET), in vitro screening has revealed interactions with other molecular targets. The following tables summarize the quantitative data on these off-target effects.

Table 1: Monoamine Transporter Inhibition
TargetIC50 (nM)SpeciesAssay Type
Norepinephrine Transporter (NET)8.5Rat[³H]NE Uptake Assay
Dopamine Transporter (DAT)89,000Rat[³H]DA Uptake Assay
Serotonin Transporter (SERT)6,900Rat[³H]5-HT Uptake Assay

Data sourced from synaptosomal uptake assays.[1]

Table 2: Ion Channel Interactions
TargetIC50 (µM)SpeciesAssay Type
G-protein-activated inwardly rectifying K+ (GIRK) Channels (GIRK1/2)55.1Xenopus OocytesTwo-electrode voltage clamp
Nicotinic Acetylcholine Receptor (nAChR) - Nicotine-evoked [³H]NE overflow0.00729Rat Hippocampal SlicesFunctional Assay
Nicotinic Acetylcholine Receptor (nAChR) - Nicotine-evoked ⁸⁶Rb⁺ efflux0.65-Functional Assay
Muscle nAChR (hα1β1γδ - embryonic)3.86HumanCa²⁺ Influx Assay
Muscle nAChR (hα1β1εδ - adult)1.92HumanCa²⁺ Influx Assay

GIRK channel data from Kobayashi et al. (2010). nAChR functional data from Miller et al. (2003). Muscle nAChR data from Papakyriakou et al. (2013).[1][2][3]

Table 3: Receptor Binding Affinities
TargetKi (nmol/L)SpeciesAssay Type
Muscarinic Receptors> 1,000-Radioligand Binding Assay
Histaminergic H1 Receptors> 1,000-Radioligand Binding Assay
Adrenergic α1 Receptors> 1,000-Radioligand Binding Assay
Dopaminergic D2 Receptors> 1,000-Radioligand Binding Assay
Nicotinic Acetylcholine Receptors (various radioligands)> 1,000RatRadioligand Binding Assay

Data indicates weak affinity for these receptors.[1][4]

II. Experimental Protocols & Methodologies

Detailed methodologies for key in vitro screening assays are provided below to assist in experimental design and troubleshooting.

A. Monoamine Transporter Uptake Assay (Radiolabeled Substrate)

This protocol is a general guideline for measuring the inhibition of monoamine transporters by reboxetine using radiolabeled substrates.

Objective: To determine the IC50 value of reboxetine for the inhibition of norepinephrine, serotonin, and dopamine transporters.

Materials:

  • Synaptosomes prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT).

  • Radiolabeled substrates: [³H]norepinephrine, [³H]dopamine, [³H]serotonin.

  • This compound stock solution.

  • Krebs-Ringer buffer.

  • Scintillation fluid and counter.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Measurement cluster_analysis Data Analysis prep_synap Prepare synaptosomes pre_incubate Pre-incubate synaptosomes with Reboxetine or vehicle prep_synap->pre_incubate prep_rebox Prepare serial dilutions of Reboxetine prep_rebox->pre_incubate prep_radio Prepare radiolabeled substrate solution add_radio Add radiolabeled substrate to initiate uptake prep_radio->add_radio pre_incubate->add_radio incubate Incubate at 37°C for a defined time add_radio->incubate terminate Terminate uptake by rapid filtration incubate->terminate wash Wash filters to remove unbound substrate terminate->wash measure Measure radioactivity using scintillation counting wash->measure analyze Calculate % inhibition and determine IC50 measure->analyze

Workflow for Monoamine Transporter Uptake Assay.

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from the desired rat brain region using standard subcellular fractionation techniques.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of reboxetine or vehicle control in Krebs-Ringer buffer for a specified time at 37°C.

  • Uptake Initiation: Initiate the uptake reaction by adding the respective radiolabeled monoamine ([³H]norepinephrine, [³H]dopamine, or [³H]serotonin).

  • Incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow for substrate uptake.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radiolabel.

  • Measurement: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of uptake at each reboxetine concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

B. G-protein-activated Inwardly Rectifying K+ (GIRK) Channel Electrophysiology Assay

This protocol describes the use of a two-electrode voltage clamp in Xenopus oocytes to measure the inhibitory effect of reboxetine on GIRK channels.

Objective: To determine the IC50 value of reboxetine for the inhibition of GIRK channel currents.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for GIRK channel subunits (e.g., GIRK1 and GIRK2).

  • This compound stock solution.

  • High potassium recording solution.

  • Two-electrode voltage clamp setup.

Workflow:

G cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis inject_rna Inject GIRK subunit cRNA into Xenopus oocytes incubate_oocytes Incubate oocytes to allow for channel expression inject_rna->incubate_oocytes place_oocyte Place oocyte in recording chamber with high K+ solution incubate_oocytes->place_oocyte clamp_oocyte Voltage clamp the oocyte at a holding potential place_oocyte->clamp_oocyte record_baseline Record baseline GIRK current clamp_oocyte->record_baseline apply_rebox Apply varying concentrations of Reboxetine record_baseline->apply_rebox record_inhibition Record inhibited GIRK current apply_rebox->record_inhibition analyze_current Measure current inhibition and determine IC50 record_inhibition->analyze_current

Workflow for GIRK Channel Electrophysiology Assay.

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from Xenopus laevis and inject them with cRNA encoding the desired GIRK channel subunits. Incubate the oocytes for 2-5 days to allow for channel expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a high potassium solution. Use a two-electrode voltage clamp to hold the membrane potential at a set value (e.g., -80 mV).

  • Baseline Measurement: Record the baseline inward GIRK current.

  • Reboxetine Application: Apply increasing concentrations of reboxetine to the perfusion solution.

  • Inhibition Measurement: Record the steady-state current at each reboxetine concentration.

  • Data Analysis: Calculate the percentage of inhibition of the GIRK current for each concentration relative to the baseline. Determine the IC50 value by fitting the data to a concentration-response curve.

C. Nicotinic Acetylcholine Receptor (nAChR) Competitive Radioligand Binding Assay

This is a general protocol to determine the binding affinity of reboxetine to nAChRs.

Objective: To determine the Ki of reboxetine for nAChRs using a competitive binding assay.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from cell lines or brain tissue).[2]

  • Radiolabeled nAChR ligand (e.g., [³H]epibatidine).[2]

  • This compound stock solution.

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Workflow:

G cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Measurement cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing nAChRs incubate_all Incubate membranes, radioligand, and Reboxetine/vehicle prep_membranes->incubate_all prep_rebox Prepare serial dilutions of Reboxetine prep_rebox->incubate_all prep_radio Prepare radiolabeled nAChR ligand solution prep_radio->incubate_all filter_assay Separate bound from free ligand by rapid filtration incubate_all->filter_assay wash_filters Wash filters to remove non-specific binding filter_assay->wash_filters count_radioactivity Measure radioactivity on filters wash_filters->count_radioactivity analyze_binding Calculate specific binding and determine IC50/Ki count_radioactivity->analyze_binding

Workflow for nAChR Competitive Radioligand Binding Assay.

Procedure:

  • Membrane Preparation: Prepare membranes from cells or tissues expressing the nAChR subtype of interest.[2]

  • Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled nAChR ligand and varying concentrations of reboxetine. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known nAChR ligand).[5]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[2]

  • Washing: Wash the filters with ice-cold buffer to reduce non-specific binding.

  • Measurement: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of reboxetine by plotting the percentage of specific binding against the reboxetine concentration. Calculate the Ki value using the Cheng-Prusoff equation.[5]

III. Troubleshooting & FAQs

Q1: My IC50 value for NET inhibition by reboxetine is significantly different from the reported value. What could be the reason?

A1: Discrepancies in IC50 values can arise from several factors:

  • Experimental Conditions: Differences in incubation time, temperature, buffer composition, and synaptosome concentration can affect the results. Ensure your protocol is consistent.

  • Synaptosome Quality: The viability and integrity of the synaptosomes are crucial. Use freshly prepared synaptosomes for optimal results.

  • Radiolabeled Substrate Concentration: The concentration of the radiolabeled norepinephrine should be at or below its Km for the transporter to ensure accurate IC50 determination.

  • Data Analysis: Ensure you are using a non-linear regression model with a variable slope to fit your dose-response curve.

Q2: I am observing high non-specific binding in my nAChR radioligand binding assay. How can I reduce it?

A2: High non-specific binding can be addressed by:

  • Filter Pre-treatment: Pre-soaking the glass fiber filters in a solution like polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.

  • Washing Steps: Increase the number and volume of washes with ice-cold buffer after filtration to more effectively remove unbound radioligand.

  • Blocking Agents: Including a blocking agent like bovine serum albumin (BSA) in the binding buffer can sometimes reduce non-specific binding to the assay tubes or plates.

  • Choice of Radioligand: Ensure you are using a radioligand with high affinity and specificity for the nAChR subtype of interest.

Q3: In the GIRK channel assay, the current rundown is significant. How can I obtain a stable baseline?

A3: Current rundown in oocyte recordings can be a challenge. To improve stability:

  • Oocyte Health: Use healthy, stage V-VI oocytes. After injection, allow sufficient time for recovery and expression.

  • Recording Solution: Ensure the recording solution is fresh and at the correct pH. The high potassium concentration should be stable.

  • Perfusion Rate: Maintain a constant and gentle perfusion rate to avoid mechanical stress on the oocyte.

  • Equilibration Time: Allow the oocyte to equilibrate in the recording chamber for a sufficient period before starting to record the baseline current.

Q4: Does reboxetine interact with any cytochrome P450 (CYP) enzymes?

A4: In vitro studies have shown that reboxetine has weak inhibitory effects on CYP2D6 and CYP3A4.[6] However, it is unlikely to cause clinically significant interactions with substrates of CYP2D6.

Q5: Are there any known off-target effects of reboxetine on kinases?

A5: Based on the currently available public data, there is no widespread in vitro kinase screening panel data for reboxetine. Therefore, its potential interactions with a broad range of kinases have not been extensively characterized in the public domain.

Disclaimer: This information is intended for research and informational purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of your physician or other qualified health provider with any questions you may have regarding a medical condition.

References

Technical Support Center: Reboxetine Mesylate and CYP3A4 Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the metabolism of reboxetine mesylate by Cytochrome P450 3A4 (CYP3A4) and associated drug interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for reboxetine?

A: In vitro and in vivo studies have established that reboxetine is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2][3][4][5] The primary metabolic route is O-desethylation, leading to the formation of O-desethylreboxetine.[6] The involvement of CYP2D6 in reboxetine metabolism is considered to be minor.[2][3]

Q2: What is the inhibitory potential of reboxetine on CYP3A4?

A: Reboxetine is considered a weak, competitive inhibitor of CYP3A4.[6][7] In vitro studies have determined the inhibition constant (Ki) for reboxetine with CYP3A4 to be approximately 11 µM.[6] At therapeutic concentrations, reboxetine is unlikely to cause clinically significant inhibition of CYP3A4 or other major CYP isoforms.[3][8][9][10]

Q3: How do potent CYP3A4 inhibitors affect the pharmacokinetics of reboxetine?

A: Co-administration of potent CYP3A4 inhibitors, such as ketoconazole, can significantly decrease the clearance of reboxetine, leading to increased plasma concentrations.[1][3] In a clinical study, co-administration of ketoconazole with reboxetine resulted in a notable increase in the area under the plasma concentration-time curve (AUC) and a prolonged half-life for both enantiomers of reboxetine.[1] Therefore, a reduction in reboxetine dosage may be necessary when co-administered with strong CYP3A4 inhibitors.[1][11]

Q4: Are there significant drug interactions between reboxetine and CYP3A4 inducers?

A: While the primary focus of many studies has been on CYP3A4 inhibitors, the co-administration of potent CYP3A4 inducers (e.g., rifampicin, carbamazepine, St. John's Wort) would be expected to increase the metabolism of reboxetine. This could lead to lower plasma concentrations and potentially reduced therapeutic efficacy. Close monitoring and possible dose adjustments of reboxetine may be required.

Q5: What are the key differences between using human liver microsomes (HLMs) and hepatocytes for studying reboxetine metabolism?

A: Human liver microsomes are subcellular fractions rich in CYP enzymes and are a cost-effective tool for studying Phase I metabolism, like the O-desethylation of reboxetine.[12] Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and transporters, offering a more comprehensive in vitro model that better mimics the in vivo environment.[12][13] However, hepatocytes are generally more expensive and have a shorter lifespan in culture.[13]

Troubleshooting Guides

In Vitro Metabolism & Inhibition Assays
Issue Potential Cause(s) Troubleshooting Steps
High variability in metabolite formation between replicates - Inconsistent pipetting of microsomes, substrate, or cofactors.- Poor mixing of incubation components.- Temperature fluctuations in the incubator.- Use calibrated pipettes and ensure proper technique.- Gently vortex or mix solutions thoroughly before and after adding to the incubation plate.- Ensure the incubator maintains a stable temperature (typically 37°C).
Low or no metabolite formation - Inactive enzyme (microsomes).- Degraded substrate or cofactor (NADPH).- Incorrect buffer pH.- Presence of a potent, unknown inhibitor in the test compound solution.- Use a new lot of microsomes and verify their activity with a known substrate.- Prepare fresh NADPH solution immediately before use.- Verify the pH of the incubation buffer (typically pH 7.4).- Run a vehicle control to ensure the solvent (e.g., DMSO) is not causing inhibition.
Non-linear reaction velocity over time - Substrate depletion.- Enzyme instability over the incubation period.- Product inhibition.- Reduce the incubation time or decrease the microsomal protein concentration.- Perform a time-course experiment to determine the linear range of the reaction.- Analyze metabolite formation at multiple early time points.
IC50 value for a known inhibitor is outside the expected range - Incorrect concentration of the inhibitor or substrate.- Substrate concentration is not at or below the Km value.- Issues with the analytical method (LC-MS/MS).- Verify the stock solution concentrations of the inhibitor and substrate.- Ensure the substrate concentration used is appropriate for IC50 determination (ideally at its Km).- Troubleshoot the LC-MS/MS method for sensitivity and accuracy.
HPLC / LC-MS/MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) - Column degradation.- Incompatible sample solvent with the mobile phase.- Column overload.- Replace the column or use a guard column.- Dissolve the sample in the mobile phase or a weaker solvent.- Reduce the injection volume or sample concentration.[12]
Fluctuating retention times - Inconsistent mobile phase composition.- Temperature fluctuations.- Leaks in the HPLC system.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Check for leaks at all fittings and connections.[14]
Noisy baseline - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Failing detector lamp.- Degas the mobile phase and purge the pump.- Flush the system and clean the detector cell.- Replace the detector lamp.[14]
Low sensitivity for reboxetine or its metabolites - Suboptimal mass spectrometry parameters.- Poor ionization efficiency.- Matrix effects from the incubation components.- Optimize MS parameters (e.g., collision energy, cone voltage).- Adjust the mobile phase pH or organic content to improve ionization.- Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction).

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Reboxetine Enantiomers with and without Co-administration of Ketoconazole [1]

ParameterR,R(-)-Reboxetine (Reboxetine Alone)R,R(-)-Reboxetine (with Ketoconazole)S,S(+)-Reboxetine (Reboxetine Alone)S,S(+)-Reboxetine (with Ketoconazole)
Mean AUC (ng·h/mL) 10301630 (+58%)431616 (+43%)
Oral Clearance (L/h) 4.32.8 (-34%)10.27.7 (-24%)
Mean Terminal Half-life (h) 14.821.514.418.9

Table 2: In Vitro Inhibition of CYP Isoforms by Reboxetine [6]

CYP IsoformInhibition Constant (Ki)Type of Inhibition
CYP3A4 11 µMCompetitive
CYP2D6 2.5 µMCompetitive

Experimental Protocols

Protocol 1: In Vitro Metabolism of Reboxetine in Human Liver Microsomes

Objective: To determine the rate of formation of O-desethylreboxetine from reboxetine in human liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable isotope-labeled compound)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of reboxetine in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add potassium phosphate buffer, HLMs (final concentration typically 0.2-0.5 mg/mL), and reboxetine (at various concentrations, e.g., 2-200 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

  • Incubate at 37°C for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes) to ensure the reaction is within the linear range.

  • Terminate the reaction at each time point by adding cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the formation of O-desethylreboxetine in the supernatant using a validated LC-MS/MS method.

  • Calculate the rate of metabolite formation.

Protocol 2: Determination of IC50 of Reboxetine for CYP3A4 Inhibition

Objective: To determine the concentration of reboxetine that causes 50% inhibition of CYP3A4 activity.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • CYP3A4 probe substrate (e.g., midazolam or testosterone)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system

  • Positive control inhibitor (e.g., ketoconazole)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare serial dilutions of reboxetine and the positive control inhibitor (ketoconazole) in a suitable solvent.

  • In a 96-well plate, add potassium phosphate buffer, HLMs (final concentration typically 0.1-0.2 mg/mL), and the various concentrations of reboxetine or ketoconazole. Include a vehicle control (no inhibitor).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Add the CYP3A4 probe substrate (at a concentration close to its Km value) to all wells.

  • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate at 37°C for a time that ensures the reaction is in the linear range (e.g., 5-15 minutes).

  • Terminate the reaction with cold acetonitrile containing the internal standard.

  • Centrifuge the plate and transfer the supernatant for analysis.

  • Quantify the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each reboxetine concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Visualizations

Reboxetine_Metabolism cluster_absorption Absorption & Distribution cluster_metabolism Hepatic Metabolism cluster_interaction Drug Interaction Reboxetine_Oral This compound (Oral Administration) Reboxetine_Plasma Reboxetine in Plasma Reboxetine_Oral->Reboxetine_Plasma Absorption Reboxetine_Liver Reboxetine in Liver Reboxetine_Plasma->Reboxetine_Liver Distribution O_Desethylreboxetine O-desethylreboxetine (Metabolite) Reboxetine_Liver->O_Desethylreboxetine O-desethylation CYP3A4 CYP3A4 Enzyme CYP3A4->Reboxetine_Liver Excretion Excretion O_Desethylreboxetine->Excretion Further Metabolism & Excretion CYP3A4_Inhibitor CYP3A4 Inhibitor (e.g., Ketoconazole) CYP3A4_Inhibitor->CYP3A4 Inhibition

Caption: Metabolic pathway of reboxetine and the mechanism of drug interaction with a CYP3A4 inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reboxetine & Inhibitor Stock Solutions D Pre-incubate Microsomes & Reboxetine/Inhibitor at 37°C A->D B Prepare Human Liver Microsomes B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Incubate for a Defined Time E->F G Terminate Reaction with Acetonitrile (+ Internal Standard) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Data Analysis (Calculate Rate / IC50) I->J

Caption: General experimental workflow for an in vitro CYP3A4 metabolism or inhibition assay.

References

Technical Support Center: Stability of Reboxetine Mesylate Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of reboxetine mesylate in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound aqueous solutions?

A1: this compound is soluble in water. While some suppliers suggest that stock solutions in aqueous buffers can be made, they often recommend not storing these solutions for more than one day. For longer-term storage, it is advisable to prepare fresh solutions before use or to store aliquoted stock solutions at -20°C or -80°C, though the stability under these conditions should be validated for the specific buffer and concentration used.

Q2: What factors can affect the stability of this compound in an aqueous solution?

A2: The stability of this compound in aqueous solutions can be influenced by several factors, including:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to UV or visible light can lead to photodegradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the formation of oxidation products.

  • Presence of other excipients: Interactions with other components in a formulation can also affect stability.

Q3: How can I determine the stability of my specific this compound aqueous formulation?

A3: To determine the stability of your specific formulation, it is highly recommended to conduct a forced degradation study. This involves subjecting the this compound solution to various stress conditions (such as acidic, basic, oxidative, thermal, and photolytic stress) to identify potential degradation products and degradation pathways.[1][2][3][4] The stability is then typically monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue 1: I don't observe any degradation of this compound in my initial stress studies.

  • Possible Cause: The stress conditions may not be stringent enough.

  • Troubleshooting Steps:

    • Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH).

    • Increase the temperature of the thermal stress study (e.g., from 60°C to 80°C).

    • Extend the duration of exposure to the stress condition.

    • For photostability, ensure the light source provides sufficient energy across the relevant UV-Vis spectrum.

Issue 2: My this compound sample degrades completely under certain stress conditions.

  • Possible Cause: The stress conditions are too harsh, leading to the formation of secondary and tertiary degradation products that may not be relevant to real-world storage conditions.

  • Troubleshooting Steps:

    • Decrease the concentration of the acid or base (e.g., from 1 M to 0.1 M or 0.01 M).

    • Lower the temperature of the thermal stress study.

    • Reduce the duration of exposure to the stress condition.

    • Take samples at more frequent, earlier time points to capture the initial degradation profile. The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

Issue 3: I am having difficulty separating this compound from its degradation products using HPLC.

  • Possible Cause: The chromatographic method is not optimized to be "stability-indicating."

  • Troubleshooting Steps:

    • Mobile Phase Modification: Adjust the organic-to-aqueous ratio, try different organic modifiers (e.g., acetonitrile, methanol), or change the pH of the aqueous component.

    • Column Selection: Experiment with different column stationary phases (e.g., C18, C8, Phenyl-Hexyl).

    • Gradient Elution: Develop a gradient elution method to improve the resolution between closely eluting peaks.

    • Detector Wavelength: Use a photodiode array (PDA) detector to check for peak purity and to identify the optimal wavelength for detecting both the parent drug and its degradation products.

Experimental Protocols for Forced Degradation Studies

The following are template protocols for conducting a forced degradation study on a this compound aqueous solution. Researchers should adapt these protocols based on the specific concentration and formulation of their solution.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable aqueous solvent (e.g., purified water or a specific buffer) at a known concentration (e.g., 1 mg/mL).

Acidic Hydrolysis
  • Transfer a known volume of the stock solution into a volumetric flask.

  • Add an equal volume of 0.1 M HCl.

  • Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

Basic Hydrolysis
  • Transfer a known volume of the stock solution into a volumetric flask.

  • Add an equal volume of 0.1 M NaOH.

  • Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours).

  • At various time points (e.g., 0, 0.5, 1, 1.5, 2 hours), withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

Oxidative Degradation
  • Transfer a known volume of the stock solution into a volumetric flask.

  • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for a defined period (e.g., 24 hours).

  • At various time points, withdraw an aliquot.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

Thermal Degradation
  • Transfer a known volume of the stock solution into a sealed, thermally stable vial.

  • Keep the vial in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

  • At various time points, withdraw an aliquot.

  • Allow the aliquot to cool to room temperature.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

Photolytic Degradation
  • Transfer a known volume of the stock solution into a photostable, transparent container (e.g., quartz cuvette).

  • Expose the solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.

  • At various time points, withdraw aliquots from both the exposed and control samples.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

Data Presentation

The results of a forced degradation study should be presented in a clear and organized manner. The following tables are examples of how to summarize the quantitative data.

Table 1: Example Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)This compound Assay (%)Number of Degradation Products
0.1 M HCl at 60°C2485.22
0.1 M NaOH at 60°C278.93
3% H₂O₂ at 25°C2492.51
Thermal at 80°C4895.11
Photolytic (ICH Q1B)-89.72

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Example Chromatographic Data for this compound and its Degradation Products

PeakRetention Time (min)Relative Retention TimePeak Purity
This compound5.81.00>0.999
Degradation Product 1 (Acid)3.20.55>0.999
Degradation Product 2 (Acid)7.11.22>0.999
Degradation Product 3 (Base)4.50.78>0.999

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for conducting a forced degradation study of this compound.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Reporting prep_stock Prepare Reboxetine Mesylate Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidation (e.g., 3% H2O2, 25°C) prep_stock->oxidation Expose to Stress thermal Thermal (e.g., 80°C) prep_stock->thermal Expose to Stress photo Photolytic (ICH Q1B) prep_stock->photo Expose to Stress hplc Stability-Indicating HPLC-UV/PDA Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS/MS for Degradant Identification hplc->lcms Characterize Unknowns quantify Quantify Degradation & Assess Mass Balance hplc->quantify pathway Elucidate Degradation Pathways lcms->pathway quantify->pathway report Generate Stability Report pathway->report

Caption: Workflow for a forced degradation study of this compound.

Hypothetical Degradation Pathway

Based on the chemical structure of reboxetine, the following diagram illustrates potential degradation pathways. The ether linkage and the morpholine ring are potential sites for degradation.

G cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolytic Photolytic Reboxetine This compound Hydrolysis_Product Ether Bond Cleavage Product Reboxetine->Hydrolysis_Product H+/OH- N_Oxide N-Oxide of Morpholine Ring Reboxetine->N_Oxide [O] Photo_Product Ring Opening or Rearrangement Products Reboxetine->Photo_Product hv

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Reboxetine Mesylate Formulation and Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reboxetine mesylate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work with this compound, focusing on formulation and delivery challenges.

Clarification on Oral Bioavailability

Contrary to the premise of poor oral absorption, studies have shown that reboxetine is well-absorbed after oral administration, with an absolute bioavailability of approximately 94.5%.[1][2][3][4][5] Food may affect the rate of absorption, but not the extent.[2][3][4] The primary challenges in the oral delivery of this compound do not stem from poor absorption but rather from its physicochemical properties and biological interactions, which can influence formulation development and therapeutic efficacy.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the formulation and in vitro/in vivo testing of this compound.

Issue Potential Cause Recommended Solution
Difficulty in achieving sustained release from matrix tablets This compound has high water solubility (approximately 250 mg/mL), leading to rapid drug release from hydrophilic matrices.[6]- Increase the viscosity grade of the hydrophilic polymer (e.g., HPMC).- Incorporate a hydrophobic polymer into the matrix.- Utilize a combination of hydrophilic and hydrophobic polymers to control drug release.
Inconsistent drug release profiles between batches - Variability in raw materials (e.g., polymer particle size).- Inconsistent manufacturing processes (e.g., compression force, mixing time).- Implement stringent quality control for all raw materials.- Optimize and validate all manufacturing process parameters.- Conduct thorough batch-to-batch consistency testing.
Low brain penetration in preclinical models despite high oral bioavailability Reboxetine is a substrate and inhibitor of P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier that can limit its central nervous system (CNS) penetration.[7][8][9]- Co-administer a P-gp inhibitor (e.g., quinidine, verapamil) in preclinical studies to assess the impact on brain uptake. Note: This is for research purposes to understand the mechanism and not for clinical use without further investigation.- Design and synthesize reboxetine analogs with reduced P-gp affinity.- Formulate reboxetine in nano-delivery systems designed to bypass or inhibit P-gp.[10][11]
Precipitation of reboxetine in aqueous solutions for in vitro assays The solubility of this compound in PBS (pH 7.2) is approximately 10 mg/mL.[12] Higher concentrations may lead to precipitation.- Prepare stock solutions in organic solvents like DMSO or ethanol, where solubility is higher (approx. 20 mg/mL and 5 mg/mL, respectively).[12]- Ensure the final concentration of the organic solvent in the aqueous buffer is low to avoid physiological effects.[12]- For aqueous solutions, do not exceed the solubility limit and prepare fresh daily.[12]

Frequently Asked Questions (FAQs)

Formulation Development

Q1: What are the main challenges in formulating sustained-release oral dosage forms of this compound?

The primary challenge is its high water solubility.[6] This property leads to a rapid dissolution rate, making it difficult to control the release from a conventional matrix formulation. Formulators need to employ specific strategies, such as using high-viscosity polymers or incorporating hydrophobic elements, to retard the drug's release and achieve a once-daily dosing profile.

Q2: How can excipients impact the oral delivery of reboxetine?

Excipients can significantly affect the oral absorption and bioavailability of a drug.[13][14] For reboxetine, excipients that can modulate the function of P-glycoprotein may alter its transport across the intestinal epithelium and the blood-brain barrier.[13] For instance, some surfactants and polymers used in formulations can act as P-gp inhibitors.[13] Therefore, careful selection of excipients is crucial.

Biological Interactions and Permeability

Q3: What is the role of P-glycoprotein (P-gp) in the transport of reboxetine?

P-glycoprotein is an efflux pump that can transport a wide range of substrates out of cells. Reboxetine has been identified as both a substrate and an inhibitor of P-gp.[7][8][9] At the blood-brain barrier, P-gp can actively transport reboxetine from the brain back into the bloodstream, thereby limiting its CNS concentration and potentially affecting its therapeutic efficacy for depression.[15]

Q4: How can the brain permeability of reboxetine be assessed in vitro?

In vitro models are valuable tools for predicting blood-brain barrier permeability.[16] Commonly used models include:

  • PAMPA-BBB assay: A parallel artificial membrane permeability assay that predicts passive diffusion across the BBB.[16]

  • Cell-based models: Co-cultures of brain endothelial cells, pericytes, and astrocytes can form tight junctions and express transporters like P-gp, providing a more physiologically relevant model.[17] The MDCK-MDR1 cell line, which overexpresses human P-gp, is often used to specifically study the role of this transporter.[16]

Preclinical In Vivo Studies

Q5: What are the key considerations for designing in vivo pharmacokinetic studies for novel reboxetine formulations?

When designing in vivo studies, it is important to:

  • Select an appropriate animal model: Rats are commonly used for pharmacokinetic studies of antidepressants.[18][19]

  • Include a control group: An immediate-release formulation or an aqueous solution of this compound should be included for comparison.

  • Monitor both plasma and brain concentrations: Given the role of P-gp, measuring brain tissue or cerebrospinal fluid concentrations is crucial to evaluate the effectiveness of a formulation in enhancing CNS delivery.

  • Characterize the full pharmacokinetic profile: This includes determining parameters such as Cmax, Tmax, AUC, and elimination half-life.

Experimental Protocols

Protocol 1: In Vitro Drug Release Study for Sustained-Release this compound Tablets
  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by a change to pH 6.8 phosphate buffer.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 RPM.

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Withdraw 5 mL samples at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the samples for reboxetine concentration using a validated HPLC-UV method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Formulations:

    • Test Formulation: Sustained-release this compound tablet.

    • Control Formulation: Immediate-release this compound solution in water.

  • Dose: Administer a single oral dose of 10 mg/kg reboxetine.

  • Procedure:

    • Fast the rats overnight before dosing.

    • Administer the formulations via oral gavage.

    • Collect blood samples (approximately 0.25 mL) from the tail vein at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

    • At the final time point, euthanize the animals and collect the brains.

    • Store all plasma and brain samples at -80 °C until analysis.

  • Sample Analysis: Determine the concentration of reboxetine in plasma and brain homogenates using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Visualizations

P_glycoprotein_Efflux cluster_0 Blood-Brain Barrier Endothelial Cell cluster_1 Blood cluster_2 Brain Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Reboxetine_Blood Reboxetine Pgp->Reboxetine_Blood Efflux ATP ATP ATP->Pgp Energy Reboxetine_Brain Reboxetine Reboxetine_Blood->Reboxetine_Brain Passive Diffusion Reboxetine_Brain->Pgp Binding

Caption: P-glycoprotein mediated efflux of reboxetine at the blood-brain barrier.

Formulation_Workflow cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Optimization & In Vivo Testing A Physicochemical Characterization (Solubility, Stability) B Excipient Compatibility Studies A->B C Select Formulation Strategy (e.g., Hydrophilic Matrix) B->C D Prototype Formulation & Manufacturing C->D E In Vitro Release Testing D->E F Optimize Formulation based on In Vitro Data E->F G In Vivo Pharmacokinetic Study (Animal Model) F->G H Data Analysis & Comparison G->H H->F Iterate if necessary

Caption: Workflow for developing a sustained-release reboxetine formulation.

Troubleshooting_Logic Start Problem Encountered Problem_Type Identify Problem Type Start->Problem_Type Formulation Formulation Issue (e.g., Dose Dumping) Problem_Type->Formulation Formulation InVivo In Vivo Issue (e.g., Low Brain Penetration) Problem_Type->InVivo In Vivo Check_Solubility High Drug Solubility? Formulation->Check_Solubility Modify_Matrix Modify Matrix (e.g., add hydrophobic polymer) Check_Solubility->Modify_Matrix Yes Check_Pgp P-gp Substrate? InVivo->Check_Pgp Use_Inhibitor Co-administer P-gp Inhibitor (Preclinical) Check_Pgp->Use_Inhibitor Yes Nano_Formulation Consider Nano-formulation Check_Pgp->Nano_Formulation Yes

Caption: Troubleshooting logic for this compound formulation experiments.

References

Technical Support Center: Reboxetine Mesylate Dosage in Renal Impairment Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of reboxetine mesylate in preclinical models of renal impairment. The following information is intended to serve as a reference for experimental design and to troubleshoot potential issues.

Frequently Asked Questions (FAQs)

Q1: Why is a dosage adjustment for reboxetine necessary in renal impairment models?

A1: Reboxetine's elimination is primarily dependent on renal function. In cases of renal impairment, the drug's clearance is reduced, leading to increased systemic exposure (a higher Area Under the Curve, or AUC). This elevated exposure can lead to exaggerated pharmacological effects or toxicity. Studies in humans with renal insufficiency have shown that as renal function declines, the systemic exposure to reboxetine increases significantly.[1] A prudent starting point in patients with renal dysfunction is to reduce the initial dose.[1]

Q2: What is the primary metabolic pathway for reboxetine, and how might renal impairment affect it?

A2: Reboxetine is predominantly metabolized in the liver by the cytochrome P450 isoenzyme CYP3A4.[2][3] While the primary impact of renal impairment is on the excretion of the drug and its metabolites, a state of uremia (the buildup of toxins in the blood due to kidney failure) can also affect hepatic drug metabolism. Studies in rodent models of chronic kidney disease (CKD) have shown that the expression and activity of CYP3A enzymes can be downregulated. This could potentially further decrease the clearance of reboxetine, compounding the effect of reduced renal excretion.

Q3: What is the recommended starting dose of reboxetine in humans with renal impairment?

A3: For adult patients with renal impairment, the recommended starting dose is 2 mg twice daily, which is a 50% reduction from the usual starting dose of 4 mg twice daily.[4][5][6][7] This dose can then be adjusted based on the patient's tolerance and clinical response.[4][6][7]

Q4: Are there any published studies on the pharmacokinetics of reboxetine in animal models of renal impairment?

A4: Based on a comprehensive literature search, there is a lack of published studies that specifically detail the pharmacokinetics (e.g., AUC, Cmax, clearance) of reboxetine in rodent models of renal impairment. Therefore, dosage adjustments for these models must be guided by the principles of pharmacokinetics, data from human studies, and the known physiological changes that occur in these animal models.

Q5: How does the half-life of reboxetine in common animal models compare to humans?

A5: Reboxetine has a significantly shorter elimination half-life in animals compared to humans. In rats, mice, dogs, and monkeys, the half-life is approximately 1-2 hours, whereas in humans, it is about 13 hours. This is an important consideration when designing dosing schedules for preclinical studies.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Exaggerated pharmacological effects or signs of toxicity (e.g., excessive locomotion, tachycardia, seizures) at standard doses in renally-impaired animals. Reduced clearance of reboxetine due to renal impairment, leading to higher than expected plasma concentrations. Potential downregulation of hepatic CYP3A4 enzymes due to uremia, further reducing metabolic clearance.1. Reduce the dose. As a starting point, consider a 50% dose reduction, mirroring the recommendation for human patients. 2. Increase the dosing interval. Given the short half-life in rodents, this may be less critical, but could be considered. 3. Conduct a pilot pharmacokinetic study to determine the actual exposure (AUC) in your specific renal impairment model and adjust the dose accordingly.
High variability in drug response among animals in the renal impairment group. Inconsistent induction of renal impairment, leading to varying degrees of kidney function. Variation in the uremic state affecting hepatic enzyme activity differently among animals.1. Ensure consistent induction of the renal impairment model. Validate the degree of renal failure in each animal through biochemical markers (e.g., serum creatinine, BUN) before initiating the drug study. 2. Increase the sample size to account for higher variability. 3. Consider a crossover study design if ethically and scientifically feasible.
Unexpected drug-drug interactions. The uremic state can alter the expression of various drug transporters and metabolizing enzymes. Anesthetics or analgesics used during surgical procedures to induce renal impairment may have altered pharmacokinetics.1. Review the literature for known interactions of all administered compounds with CYP3A4 and renal transporters. 2. Use anesthetics with a low potential for metabolic interactions and short duration of action. 3. Stagger the administration of reboxetine and other necessary medications where possible.

Quantitative Data Summary

The following table summarizes the pharmacokinetic data from a study in human volunteers with varying degrees of renal impairment who received a single 4 mg dose of reboxetine. This data illustrates the impact of declining renal function on drug exposure and clearance.

Table 1: Pharmacokinetics of a Single 4 mg Reboxetine Dose in Humans with Renal Impairment

ParameterMild Impairment (CrCl: 56-64 ml/min)Moderate Impairment (CrCl: 26-51 ml/min)Severe Impairment (CrCl: 9-19 ml/min)
AUC (ng·h/mL) BaselineIncreased vs. MildIncreased by 43% vs. Mild
Renal Clearance (CLr) BaselineDecreased vs. MildDecreased by 67% vs. Mild
Urinary Excretion (unchanged drug) BaselineDecreased vs. MildDecreased by 62% vs. Mild

Source: Adapted from a study on the pharmacokinetics of single-dose reboxetine in volunteers with renal insufficiency.[1]

Experimental Protocols

Protocol 1: 5/6 Ablation of Renal Mass (Surgical Model)

The 5/6 nephrectomy is a widely used surgical model to induce chronic kidney disease in rodents. It involves reducing the renal mass, which leads to hyperfiltration in the remaining kidney tissue, progressively causing renal dysfunction.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Analgesic (e.g., buprenorphine)

  • Surgical instruments (forceps, scissors, cauterizer)

  • Suture material (e.g., 5-0 Vicryl)

  • Heating pad

  • Sterile gauze and disinfectant

Procedure (Two-Step):

Step 1: Left Kidney Partial Nephrectomy

  • Anesthetize the animal (e.g., rat) and provide pre-operative analgesia.

  • Shave and disinfect the left flank.

  • Make a small incision through the skin and underlying muscle to expose the left kidney.

  • Gently exteriorize the kidney and remove the surrounding fat and adrenal gland.

  • Using a cauterizer or fine surgical scissors, resect the upper and lower poles of the kidney, effectively removing approximately 2/3 of the tissue.

  • Return the kidney to the abdominal cavity.

  • Close the muscle and skin layers with sutures.

  • Allow the animal to recover for one week.

Step 2: Right Kidney Total Nephrectomy

  • After the recovery period, anesthetize the animal again.

  • Shave and disinfect the right flank.

  • Make an incision to expose the right kidney.

  • Ligate the renal artery and vein with suture material.

  • Carefully cut the vessels distal to the ligature and remove the entire right kidney.

  • Ensure there is no bleeding from the vascular stump.

  • Close the muscle and skin incisions.

  • Provide post-operative analgesia and monitor the animal's recovery.

Validation:

  • Monitor serum creatinine and Blood Urea Nitrogen (BUN) levels 2-4 weeks post-surgery to confirm the development of renal failure.

Protocol 2: Adenine-Induced Chronic Kidney Disease (Dietary Model)

This non-surgical model induces CKD through the administration of adenine in the diet, which causes the formation of 2,8-dihydroxyadenine crystals in the renal tubules, leading to inflammation, fibrosis, and renal failure.

Materials:

  • Powdered rodent chow

  • Adenine powder

  • Metabolic cages for urine collection (optional)

Procedure:

  • Prepare a diet containing 0.5% to 0.75% adenine by weight mixed into the standard rodent chow.

  • House the animals (rats or mice) individually.

  • Provide the adenine-containing diet and water ad libitum for a period of 2 to 4 weeks.

  • Monitor the animals' body weight and food intake regularly, as adenine can reduce appetite. Pair-feeding a control group with a normal diet is recommended to control for nutritional effects.

  • After the induction period, return the animals to a normal diet.

Validation:

  • Elevated serum creatinine and BUN levels, along with histological evidence of tubular necrosis and interstitial fibrosis, will confirm the establishment of the CKD model.

Visualizations

experimental_workflow cluster_model Model Induction cluster_pk_study Pharmacokinetic Study start Healthy Animal Model induce Induce Renal Impairment (e.g., 5/6 Nephrectomy) start->induce Surgery/ Diet validate Validate Model (Serum Creatinine, BUN) induce->validate 2-4 Weeks dose Administer Reboxetine (Adjusted Dose) validate->dose Group Allocation sample Collect Blood Samples (Time Course) dose->sample analyze Analyze Plasma Concentrations (LC-MS/MS) sample->analyze pk_params Calculate PK Parameters (AUC, Cmax, CL) analyze->pk_params end Determine Optimal Dose pk_params->end

Caption: Workflow for a pharmacokinetic study of reboxetine in a renal impairment model.

signaling_pathway reboxetine Reboxetine net Norepinephrine Transporter (NET) reboxetine->net Blocks reuptake Norepinephrine Reuptake net->reuptake ne_synapse Increased Synaptic Norepinephrine ad_receptors Postsynaptic Adrenergic Receptors (α & β) ne_synapse->ad_receptors Activates downstream Downstream Signaling (e.g., cAMP, MAPK pathways) ad_receptors->downstream therapeutic Therapeutic Effects (e.g., Antidepressant Action) downstream->therapeutic

Caption: Primary signaling pathway of reboxetine via norepinephrine transporter (NET) inhibition.

References

Technical Support Center: Reboxetine Mesylate in Neurotransmitter Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering potential interference from reboxetine mesylate in neurotransmitter assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound that could affect my neurotransmitter assay?

A: Reboxetine is a selective norepinephrine reuptake inhibitor (NRI).[1][2] Its primary mechanism is binding to the norepinephrine transporter (NET) to block the reuptake of norepinephrine from the synaptic cleft.[1][2] This high affinity and selectivity for NET is the most critical factor to consider in assay design and data interpretation.

Q2: I am observing an increase in dopamine levels in my samples from a reboxetine-treated animal. Is this assay interference?

A: Not necessarily. While reboxetine has a much lower affinity for the dopamine transporter (DAT) than for NET, it is known to cause an increase in extracellular dopamine, particularly in the prefrontal cortex.[3][4] This is considered a physiological effect, potentially due to the inhibition of NET which can also clear dopamine in brain regions with low DAT expression. It is crucial to distinguish this expected biological response from a technical assay artifact.

Q3: Can reboxetine interfere with serotonin (5-HT) or dopamine (DA) uptake assays?

A: Yes, but only at significantly higher concentrations than those required to inhibit norepinephrine uptake.[5] Reboxetine is highly selective for NET. Interference in DA or 5-HT uptake assays would suggest that the concentration of reboxetine used is high enough to cause off-target effects. Please refer to the quantitative data table for specific affinity values.

Q4: Does this compound inhibit monoamine oxidase (MAO) enzymes?

A: Reboxetine can inhibit both MAO-A and MAO-B, but it is a relatively weak inhibitor compared to other antidepressants like fluoxetine or desipramine.[6][7] This inhibition is generally observed at high concentrations.[6][7] Therefore, if your experimental design involves high levels of reboxetine, a potential reduction in monoamine metabolites due to MAO inhibition should be considered. Some studies suggest that at clinically relevant concentrations, this effect may be negligible.[8]

Q5: Is it possible for reboxetine to cross-react in my ELISA-based neurotransmitter assay?

Quantitative Data: Reboxetine Selectivity

The following table summarizes the inhibitory potency of reboxetine on the uptake of norepinephrine (NE), dopamine (DA), and serotonin (5-HT), demonstrating its selectivity for the norepinephrine transporter (NET).

Target TransporterRadiolabeled SubstrateReboxetine IC₅₀ ValueCitation
Norepinephrine Transporter (NET)[³H]NE8.5 nM[5]
Serotonin Transporter (SERT)[³H]5-HT6.9 µM[5]
Dopamine Transporter (DAT)[³H]DA89 µM[5]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates a higher potency.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving reboxetine.

Guide 1: Radioligand Binding Assays
  • Issue: Unexpected inhibition or displacement of a radioligand in a dopamine transporter (DAT) or serotonin transporter (SERT) binding assay.

    • Possible Cause: The concentration of reboxetine is high enough to bind to DAT or SERT. While reboxetine is selective, at high micromolar concentrations, it can show affinity for these transporters.[5]

    • Troubleshooting Steps:

      • Verify Concentration: Double-check all calculations for the reboxetine concentrations used in the assay.

      • Consult IC₅₀ Data: Compare your working concentration to the known IC₅₀ values for DAT and SERT (see table above).

      • Run a Competition Curve: Perform a full competition binding assay with a range of reboxetine concentrations against the radioligand for the transporter to determine the Ki.

      • Use a More Selective Compound: If the goal is to block NET without affecting DAT or SERT, ensure the reboxetine concentration is appropriate (e.g., low nanomolar range).

Guide 2: HPLC-ECD Analysis
  • Issue: An unknown peak appears in the chromatogram, potentially interfering with the quantification of a monoamine.

    • Possible Cause: Reboxetine or one of its metabolites is co-eluting with the neurotransmitter of interest and is electrochemically active at the potential used.

    • Troubleshooting Steps:

      • Analyze Reboxetine Standard: Prepare a standard solution of this compound in your mobile phase and inject it into the HPLC system to determine its retention time.

      • Optimize Separation: If the reboxetine peak co-elutes with an analyte, adjust the chromatographic conditions. This can include modifying the mobile phase composition (e.g., pH, organic solvent percentage) or changing the column type.[11]

      • Check Electrochemical Activity: Apply a range of potentials to the electrochemical detector to see if the interference can be minimized while maintaining a strong signal for the analyte of interest.

      • Sample Preparation: Consider a solid-phase extraction (SPE) step during sample preparation that might selectively remove reboxetine while retaining the neurotransmitters.

Guide 3: ELISA Assays
  • Issue: Assay results are inconsistent or show unexpected positives in control samples containing only reboxetine.

    • Possible Cause: Cross-reactivity of the ELISA antibody with reboxetine or its metabolites.[12]

    • Troubleshooting Steps:

      • Test for Direct Reactivity: Run a sample containing only reboxetine at the highest concentration used in your experiments to see if it generates a signal.

      • Perform Spike and Recovery: Add a known amount of reboxetine to a blank matrix (e.g., artificial cerebrospinal fluid, buffer) and also to a sample containing a known quantity of the target neurotransmitter. Calculate the recovery to see if reboxetine enhances or suppresses the signal.

      • Consult Manufacturer: Contact the technical support for the ELISA kit and inquire about any known cross-reactivity with reboxetine.

      • Confirm with an Alternate Method: If significant interference is suspected, confirm the results using an orthogonal method like HPLC-ECD or LC-MS.[13]

Experimental Protocols & Visualizations

Protocol 1: General Method for Competitive Transporter Binding Assay

This protocol describes a general workflow for assessing the binding affinity of a compound like reboxetine to a specific neurotransmitter transporter.

  • Cell/Tissue Preparation: Use cell lines stably expressing the human norepinephrine, dopamine, or serotonin transporter (NET, DAT, or SERT) or prepared synaptosomes from specific brain regions.[5]

  • Assay Setup: In a multi-well plate, combine the cell membrane/synaptosome preparation, a known concentration of a specific radioligand (e.g., [³H]nisoxetine for NET), and a range of concentrations of the unlabeled competitor drug (reboxetine).

  • Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer to remove non-specific binding.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and calculate the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.[14]

Protocol 2: General Method for Neurotransmitter Analysis by HPLC-ECD

This protocol outlines the key steps for quantifying monoamines in biological samples, such as brain microdialysates.[11][15]

  • Sample Collection: Collect samples (e.g., microdialysates, tissue homogenates) and add a stabilizing solution (e.g., antioxidant) to prevent neurotransmitter degradation. Immediately freeze samples at -80°C until analysis.

  • Sample Preparation: Thaw samples on ice. If analyzing tissue, homogenize in a suitable buffer and centrifuge to pellet debris. The supernatant contains the neurotransmitters.

  • HPLC System Setup:

    • Prepare the mobile phase (e.g., a phosphate-based buffer with an organic modifier like methanol) and degas it thoroughly to prevent bubbles.[16]

    • Equilibrate the reverse-phase C18 column with the mobile phase until a stable baseline is achieved.

  • Electrochemical Detector (ECD) Setup: Set the potential of the working electrode to a level that will oxidize the monoamines of interest (e.g., +650 mV to +750 mV).[16]

  • Calibration: Inject a series of known concentrations of neurotransmitter standards to create a calibration curve.

  • Sample Analysis: Inject the prepared samples into the HPLC system.

  • Data Analysis: Identify peaks based on their retention times compared to the standards. Quantify the amount of each neurotransmitter by integrating the peak area and comparing it to the calibration curve.

Visualizations

Reboxetine_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Vesicle Vesicle (contains NE) NE_pool Norepinephrine (NE) Pool NE_cleft NE NE_pool->NE_cleft Release NET Norepinephrine Transporter (NET) NE_cleft->NET Reuptake Reboxetine Reboxetine Reboxetine->NET Blocks

Caption: Mechanism of Reboxetine as a Norepinephrine Reuptake Inhibitor.

Troubleshooting_Workflow cluster_hplc HPLC-ECD cluster_elisa ELISA start Start: Unexpected Result in Assay check_type What type of assay? start->check_type hplc_q1 Is there an interfering peak? check_type->hplc_q1 HPLC elisa_q1 Inconsistent or false positive results? check_type->elisa_q1 ELISA hplc_a1 Run Reboxetine standard to check retention time. hplc_q1->hplc_a1 hplc_q2 Does it co-elute? hplc_a1->hplc_q2 hplc_a2_yes Optimize chromatography (mobile phase, gradient). hplc_q2->hplc_a2_yes Yes hplc_a2_no Interference is unlikely. Check other parameters (sample stability, etc.). hplc_q2->hplc_a2_no No elisa_a1 Perform spike & recovery and test Reboxetine alone. elisa_q1->elisa_a1 elisa_q2 Is interference confirmed? elisa_a1->elisa_q2 elisa_a2_yes Confirm results with an orthogonal method (e.g., HPLC). elisa_q2->elisa_a2_yes Yes elisa_a2_no Interference is unlikely. Review assay protocol and reagent quality. elisa_q2->elisa_a2_no No

Caption: Troubleshooting workflow for common assay interference issues.

Interference_Points cluster_biological Biological System Interaction cluster_assay Analytical Assay Interaction Reboxetine This compound in Experiment Transporter Neurotransmitter Transporters Reboxetine->Transporter Primary Effect Enzyme Metabolic Enzymes (e.g., MAO) Reboxetine->Enzyme Potential Effect Detection Detection Method Reboxetine->Detection Potential Effect T_On On-Target (NET) T_Off Off-Target (DAT, SERT) (High Concentrations) D_Antibody Antibody Cross-Reactivity (ELISA) D_Electrode Electrochemical Signal (HPLC-ECD)

Caption: Potential points of interference for Reboxetine in experiments.

References

Technical Support Center: Optimizing HPLC Separation of Reboxetine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of reboxetine enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the common HPLC modes for separating reboxetine enantiomers?

A1: Both normal-phase (NP) and reversed-phase (RP) HPLC are successfully used for the enantioseparation of reboxetine. The choice depends on the available chiral stationary phase (CSP) and whether the goal is analytical quantification or semi-preparative separation.[1][2][3] Reversed-phase HPLC is often preferred for analytical separations, while normal-phase conditions can be used for semi-preparative purposes.[1][2][3]

Q2: Which type of chiral stationary phase (CSP) is most effective for reboxetine enantioseparation?

A2: Polysaccharide-based CSPs, particularly those with cellulose tris(3,5-dimethylphenyl)carbamate coatings, are highly effective. The Chiralcel OD and Chiralcel OD-H columns are frequently cited for successful reboxetine enantiomer separation in both normal and reversed-phase modes.[1][2][3][4] Chiral-AGP columns have also been used.[5]

Q3: Is derivatization necessary for the chiral separation of reboxetine?

A3: Derivatization is not always necessary for the chiral separation of reboxetine. Direct separation of the enantiomers can be achieved on a suitable chiral stationary phase.[1][2][3] However, in some methods, particularly for quantification in biological matrices like plasma, derivatization with a chiral reagent such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) is performed.[3][4] This converts the enantiomers into diastereomers, which can then be separated on a standard achiral or a chiral column.[3][4]

Q4: What are the typical detection methods for reboxetine enantiomers?

A4: Ultraviolet (UV) detection is a common method for the analysis of reboxetine. A wavelength of 277 nm has been reported for quantification in bulk drug and tablet formulations.[6] For more sensitive applications, such as analyzing low concentrations in plasma, fluorescence detection is used, often after derivatization.[4] An excitation wavelength of 260 nm and an emission wavelength of 315 nm have been documented for derivatized reboxetine.[4]

Troubleshooting Guide

Problem 1: Poor or no separation of enantiomers.

Potential Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) Ensure you are using a CSP known to be effective for reboxetine, such as Chiralcel OD or Chiralcel OD-H.[1][2][3]
Incorrect Mobile Phase Composition Optimize the mobile phase. For normal phase, adjust the ratio of n-hexane and alcohol (e.g., 2-propanol).[1][2] For reversed phase, optimize the pH and concentration of the buffer (e.g., sodium perchlorate or ammonium carbonate) and the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile).[1][2][3][5]
Mobile Phase Additives For basic compounds like reboxetine, the addition of a small amount of a basic modifier like diethylamine (DEA) to a normal-phase mobile phase can improve peak shape and resolution. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be used.
Temperature Fluctuations Use a column oven to maintain a constant and optimized temperature, as temperature can significantly affect chiral separations.

Problem 2: Poor peak shape (e.g., tailing, fronting, or broad peaks).

Potential Cause Suggested Solution
Secondary Interactions with the Stationary Phase Add a competing amine, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block active sites on the silica support and improve peak symmetry.
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH In reversed-phase mode, adjust the mobile phase pH. A pH around 6.7 has been found to provide a good balance between resolution and peak sharpness on a Chiral-AGP column.[5]
Column Contamination or Degradation Implement a column washing step after a set number of injections to remove matrix components that can accumulate and degrade performance.[5] If the problem persists, the column may need to be replaced.

Problem 3: Drifting retention times.

Potential Cause Suggested Solution
Inadequate Column Equilibration Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. Chiral separations can sometimes require longer equilibration times.
Mobile Phase Instability Prepare fresh mobile phase daily, as its composition can change over time due to evaporation of volatile components. Ensure thorough mixing of mobile phase components.
Temperature Variations Use a column thermostat to maintain a consistent temperature.
Changes in Mobile Phase pH For buffered mobile phases, ensure the pH is stable and consistent between batches. Even slight variations in pH can significantly alter retention times.[5]

Problem 4: Loss of peak intensity or signal-to-noise over a sequence of injections.

Potential Cause Suggested Solution
Sample Matrix Effects This can be a significant issue when analyzing biological samples. Incorporate a column washing step into your method to remove strongly retained matrix components after each or a set number of injections.[5]
Adsorption of Analyte The analyte may be adsorbing to active sites in the HPLC system. Passivating the system with a few injections of a concentrated standard solution may help.
Detector Lamp Aging Check the detector lamp's usage hours and replace it if it is near the end of its lifespan.

Experimental Protocols

Protocol 1: Analytical Reversed-Phase HPLC Separation of Reboxetine Enantiomers

This protocol is based on a method developed for the analytical enantioseparation of reboxetine.[1][2][3]

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: Chiralcel OD (cellulose tris(3,5-dimethylphenyl)carbamate on silica gel).

  • Mobile Phase: 0.5M sodium perchlorate at pH 6 and acetonitrile in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min (typical starting point, may require optimization).

  • Temperature: Ambient or controlled at 25°C.

  • Detection: UV at 277 nm.

  • Injection Volume: 10-20 µL.

Protocol 2: Semi-preparative Normal-Phase HPLC Separation of Reboxetine Enantiomers

This protocol is suitable for obtaining pure enantiomers of reboxetine.[1][2] Note that this method may require the reboxetine to be in its free base form.

  • Instrumentation: Semi-preparative HPLC system with UV detector.

  • Column: Chiralcel OD.

  • Mobile Phase: n-hexane and 2-propanol in an 80:20 (v/v) ratio.

  • Flow Rate: Dependent on the column dimensions, typically higher for semi-preparative separations.

  • Temperature: Ambient.

  • Detection: UV, wavelength optimized for reboxetine (e.g., 277 nm).

  • Sample Preparation: Dissolve reboxetine free base in the mobile phase.

Protocol 3: Reversed-Phase HPLC Separation with Derivatization for Plasma Samples

This protocol outlines a method involving derivatization for the quantification of reboxetine enantiomers in plasma.[4]

  • Sample Preparation (Solid-Phase Extraction):

    • Apply plasma samples (e.g., 0.1 mL) with an internal standard to an activated nonpolar/strong cation mixed-phase SPE disk.

    • Wash the disk.

    • Elute the analytes.

    • Evaporate the eluate to dryness.

  • Derivatization:

    • Reconstitute the dried extract and derivatize with (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC).

  • HPLC Analysis:

    • Instrumentation: HPLC system with fluorescence detection and column-switching capabilities.

    • Column 1 (Pre-column): Silica column.

    • Mobile Phase 1: Ethanol-heptane (1:124, v/v).

    • Column 2 (Analytical Columns): Cyano and Chiralcel OD-H columns in series.

    • Mobile Phase 2: Ethanol-heptane (1:49, v/v).

    • Procedure: Inject the derivatized sample onto the silica column. The derivatized reboxetine peak is then switched onto the cyano and Chiralcel OD-H columns for separation of the diastereomeric derivatives.

    • Detection: Fluorescence detector with excitation at 260 nm and emission at 315 nm.

Quantitative Data Summary

Table 1: Normal-Phase HPLC Conditions for Reboxetine Enantiomer Separation

ParameterCondition 1[1][2]Condition 2[4]
Column Chiralcel ODChiralcel OD-H (in series with a cyano column)
Mobile Phase n-hexane:2-propanol (80:20, v/v)Ethanol:Heptane (1:49, v/v)
Mode Semi-preparativeAnalytical (with column switching)
Detection UVFluorescence (Ex: 260 nm, Em: 315 nm)

Table 2: Reversed-Phase HPLC Conditions for Reboxetine Enantiomer Separation

ParameterCondition 1[1][3]Condition 2[5]
Column Chiralcel ODChiral-AGP
Mobile Phase 0.5M Sodium Perchlorate (pH 6):Acetonitrile (60:40, v/v)12.5mM Ammonium Carbonate (pH 6.7)
Mode AnalyticalAnalytical (LC-MS)
Detection UVMass Spectrometry

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis sample Reboxetine Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter Sample dissolve->filter injector Injector filter->injector column Chiral Column (e.g., Chiralcel OD) injector->column pump HPLC Pump pump->injector detector Detector (UV or Fluorescence) column->detector chromatogram Chromatogram detector->chromatogram mobile_phase Mobile Phase Reservoir mobile_phase->pump integration Peak Integration & Quantification chromatogram->integration report Report integration->report

Caption: General experimental workflow for HPLC separation of reboxetine enantiomers.

troubleshooting_logic start Poor or No Enantiomeric Separation check_column Is the correct CSP (e.g., Chiralcel OD) being used? start->check_column check_mobile_phase Is the mobile phase composition optimal? check_column->check_mobile_phase Yes fail Consult Column Manufacturer check_column->fail No optimize_mp Adjust mobile phase ratio (e.g., hexane/alcohol or buffer/ACN) check_mobile_phase->optimize_mp No check_ph For RP, is the pH optimal? check_mobile_phase->check_ph Yes optimize_mp->check_mobile_phase adjust_ph Adjust mobile phase pH check_ph->adjust_ph No check_temp Is temperature controlled? check_ph->check_temp Yes adjust_ph->check_ph use_oven Use a column oven check_temp->use_oven No success Separation Achieved check_temp->success Yes use_oven->check_temp

References

Validation & Comparative

A Comparative Guide: Reboxetine Mesylate vs. Atomoxetine in Preclinical ADHD Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of reboxetine mesylate and atomoxetine, two selective norepinephrine reuptake inhibitors (NRIs), based on their performance in established animal models of Attention-Deficit/Hyperactivity Disorder (ADHD). The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding of their preclinical profiles.

Introduction

Atomoxetine and reboxetine are both potent and selective inhibitors of the norepinephrine transporter (NET).[1] Atomoxetine is approved for the treatment of ADHD in children, adolescents, and adults, representing a key non-stimulant therapeutic option.[1][2] Reboxetine, primarily approved as an antidepressant in many countries, has also been investigated for its potential in treating ADHD.[3][4][5] Both drugs share a primary mechanism of action, but subtle differences in their pharmacological profiles may translate to distinct behavioral effects in preclinical models, offering insights into the nuanced role of noradrenergic modulation in ADHD pathophysiology.

Mechanism of Action: Targeting the Norepinephrine Transporter

The primary mechanism of action for both reboxetine and atomoxetine is the selective inhibition of the presynaptic norepinephrine transporter (NET).[2][3] By blocking NET, these drugs prevent the reuptake of norepinephrine (NE) from the synaptic cleft, leading to an increased concentration and prolonged availability of NE to act on postsynaptic receptors.[6][7]

In the prefrontal cortex (PFC), a brain region critical for executive functions like attention and impulse control, dopamine transporter (DAT) expression is minimal.[8] Here, dopamine (DA) reuptake is primarily mediated by NET. Consequently, by inhibiting NET in the PFC, both atomoxetine and reboxetine also effectively increase extracellular levels of dopamine in this specific region, without significantly altering dopamine levels in reward-related areas like the nucleus accumbens and striatum.[2][8][9] This region-specific dual catecholamine enhancement is thought to be central to their therapeutic effects in ADHD.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Pre_NE Norepinephrine (NE) Syn_NE NE Pre_NE->Syn_NE Release Pre_DA Dopamine (DA) Syn_DA DA (PFC) Pre_DA->Syn_DA Release Vesicle Synaptic Vesicle Vesicle->Pre_NE Storage Vesicle->Pre_DA Storage (PFC) Post_Receptor Adrenergic & Dopaminergic Receptors Syn_NE->Post_Receptor Binding NET Norepinephrine Transporter (NET) Syn_NE->NET Reuptake Syn_DA->Post_Receptor Binding Syn_DA->NET Reuptake (PFC) Response Improved Attentional & Executive Function Post_Receptor->Response Signal Transduction NET->Pre_NE NET->Pre_DA Drug Reboxetine or Atomoxetine Drug->NET Inhibition

Figure 1. Mechanism of NET Inhibition in the Prefrontal Cortex.

Comparative Transporter Affinity

While both drugs are selective for NET, their binding affinities differ. Atomoxetine generally displays a higher affinity for NET compared to reboxetine. Both compounds exhibit significantly lower affinity for the serotonin transporter (SERT) and negligible affinity for the dopamine transporter (DAT).[4][10]

CompoundTransporterSpeciespKi ValueKi (nM)Selectivity (SERT/NET)Reference
Atomoxetine NETHuman9.120.76~186[10]
NETRat9.350.45~447[10]
SERTHuman6.85141.2[10]
SERTRat6.70199.5[10]
(S,S)-Reboxetine NETHuman8.354.47>1000[10]
NETRat8.305.01>1000[10]
SERTHuman< 5.0>10,000[10]
SERTRat< 5.0>10,000[10]
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher affinity. (S,S)-Reboxetine is the more potent enantiomer.

Preclinical Efficacy in ADHD Animal Models

The Spontaneously Hypertensive Rat (SHR) is a widely accepted genetic model of ADHD, exhibiting key behavioral phenotypes including hyperactivity, impulsivity, and attentional deficits.[9]

Effects on Locomotor Hyperactivity

In open-field tests, both reboxetine and atomoxetine have been shown to ameliorate the hyperactivity characteristic of adolescent SHR, reducing their locomotor activity to levels comparable with Wistar Kyoto (WKY) control rats, without affecting the normal activity levels of the WKY rats.[9]

DrugDose (mg/kg)Animal ModelEffect on SHR Locomotor ActivityReference
Atomoxetine 1 and 3Adolescent SHRSignificant reduction in horizontal activity[9]
Reboxetine 10Adolescent SHRSignificant reduction in horizontal activity[9]
Methylphenidate 0.3 and 1Adolescent SHRSignificant reduction in horizontal activity[9]
Effects on Attention and Impulsivity

The Five-Choice Serial Reaction Time Task (5-CSRTT) is a key behavioral paradigm for assessing visual attention and impulsivity in rodents.

A study directly comparing the two drugs in a modified 5-CSRTT with a variable inter-trial interval (ITI) to increase attentional demand found that atomoxetine produced a dose-dependent improvement in accuracy (a measure of attention) and a reduction in premature responses (a measure of impulsivity).[11] Reboxetine did not significantly improve accuracy across the entire study population but did enhance performance in a subset of animals that were initially poor performers.[11] Other studies confirm that atomoxetine robustly decreases impulsivity while modestly improving attention.[12][13]

DrugDose (mg/kg, i.p.)Animal ModelEffect on Attention (Accuracy)Effect on Impulsivity (Premature Responses)Reference
Atomoxetine 0.0 - 0.3Rat (Lister Hooded)Dose-dependent improvementDose-dependent reduction[11]
Atomoxetine 0.1, 0.5, 1Rat (Long Evans)Modest overall improvementMarked decrease[12]
Reboxetine 0.0 - 1.0Rat (Lister Hooded)No significant effect (improvement in poor performers)Not specified[11]
Effects on Impulsive Choice

Delay discounting tasks measure another form of impulsivity, where subjects must choose between a small, immediate reward and a larger, delayed reward. Studies have shown that atomoxetine can decrease this type of impulsive choice, increasing the preference for the larger, delayed reward.[13][14]

DrugDose (mg/kg)Animal ModelEffect on Impulsive ChoiceReference
Atomoxetine 0.3 - 3.0RatSignificantly decreased impulsivity[13]
Atomoxetine (chronic) 1.0 (adolescent)RatStable decrease in impulsive choice in adulthood[14]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are protocols for key experiments cited in this guide.

SHR Open-Field Locomotor Activity
  • Objective: To assess hyperactivity and the effect of drug treatment on locomotor behavior.

  • Apparatus: A square open-field arena (e.g., 100 cm x 100 cm x 40 cm) equipped with infrared beams to automatically track animal movement. The arena is typically placed in a sound-attenuated room with controlled lighting.

  • Animals: Adolescent male Spontaneously Hypertensive Rats (SHR) and age-matched Wistar-Kyoto (WKY) rats as normoactive controls.

  • Procedure:

    • Animals are habituated to the testing room for at least 60 minutes before the trial.

    • The test drug (e.g., atomoxetine, reboxetine) or vehicle is administered via the appropriate route (e.g., intraperitoneal, oral gavage) at a specified time before the test (e.g., 30 minutes).

    • Each rat is placed individually in the center of the open-field arena.

    • Locomotor activity is recorded for a set duration, typically 60 to 120 minutes.

    • The arena is cleaned thoroughly between trials to eliminate olfactory cues.

  • Data Analysis: Key parameters measured include total distance traveled, horizontal activity (beam breaks), and time spent in the center versus the periphery of the arena. Data are typically analyzed using ANOVA to compare drug-treated groups with vehicle controls.[9]

Five-Choice Serial Reaction Time Task (5-CSRTT)
  • Objective: To measure sustained visual attention and response control (impulsivity).

  • Apparatus: A modular operant chamber with five apertures arranged in an arc on one wall. Each aperture can be illuminated. A food magazine for reward delivery is located on the opposite wall. The chamber is controlled by a computer running specialized software.

  • Animals: Adult male rats (e.g., Lister Hooded, Long Evans).

  • Procedure:

    • Training: Rats undergo extensive training to learn the task. They must learn to poke their nose into the illuminated aperture to receive a food reward. The stimulus duration is gradually shortened, and an inter-trial interval (ITI) is introduced.

    • Testing: A standard session consists of approximately 100 trials. Each trial begins with a fixed or variable ITI (e.g., 5 seconds). A brief light stimulus (e.g., 500 ms) is presented in one of the five apertures.

    • A correct response (nose-poking the lit aperture) is rewarded. An incorrect response (poking an unlit aperture) or an omission (no response) results in a time-out period.

    • A premature response (poking an aperture during the ITI before the stimulus) also results in a time-out and is recorded as a measure of impulsivity.

    • Drug or vehicle is administered before the test session.

  • Data Analysis: Key metrics include:

    • % Accuracy: (Correct responses / (Correct + Incorrect responses)) x 100. A measure of attention.

    • Premature Responses: The number of responses during the ITI. A measure of impulsivity.

    • Omission Errors: The number of trials with no response. A measure of motivation/inattention.[11][12]

start Start Trial iti Inter-Trial Interval (ITI) (e.g., 5 sec) start->iti premature Premature Response? iti->premature During ITI stimulus Brief Light Stimulus in one of 5 apertures iti->stimulus premature->stimulus No timeout Time-Out Period (e.g., 5 sec) premature->timeout Yes response Rat Responds? stimulus->response Within time limit correct Correct Aperture? response->correct Yes response->timeout No (Omission) reward Food Reward Delivered correct->reward Yes (Correct) correct->timeout No (Incorrect) end_trial End Trial reward->end_trial timeout->end_trial

Figure 2. Experimental Workflow for the 5-CSRTT.

Summary and Conclusion

Both reboxetine and atomoxetine demonstrate efficacy in preclinical ADHD models, primarily through the shared mechanism of selective NET inhibition. This action increases synaptic concentrations of norepinephrine and dopamine in the prefrontal cortex, a key neurobiological substrate for their therapeutic effects.

  • Similarities: Both drugs effectively reduce hyperactivity in the SHR model, a core symptom of ADHD.[9] Their primary mechanism is centered on blocking the norepinephrine transporter.[1]

  • Differences: Preclinical data suggests atomoxetine may have a more robust and consistent effect on reducing impulsivity and improving attention across different behavioral paradigms compared to reboxetine.[11][13] This could be related to its higher affinity for the norepinephrine transporter.[10]

The comparative data underscores that while both molecules are selective NRIs, subtle variations in their pharmacological profiles can lead to different behavioral outcomes. These findings highlight the importance of comprehensive preclinical evaluation using a range of behavioral models to predict clinical efficacy for the multifaceted symptoms of ADHD.

cluster_0 Pharmacological Action cluster_1 Neurochemical Effect (PFC) cluster_2 Behavioral Outcome (ADHD Models) drug Atomoxetine or Reboxetine net NET Inhibition drug->net ne Increase in Norepinephrine net->ne da Increase in Dopamine net->da hyper Reduced Hyperactivity ne->hyper impulse Reduced Impulsivity ne->impulse da->impulse attn Improved Attention da->attn

Figure 3. Path from Drug Action to Behavioral Improvement.

References

Reboxetine Mesylate vs. Fluoxetine: A Comparative Analysis of Their Effects on Social Functioning

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the clinical evidence comparing the selective norepinephrine reuptake inhibitor (SNRI) reboxetine with the selective serotonin reuptake inhibitor (SSRI) fluoxetine reveals differing impacts on the social functioning of individuals with major depressive disorder. This guide synthesizes key experimental data, providing researchers, scientists, and drug development professionals with a comprehensive comparison of these two antidepressants.

While both reboxetine and fluoxetine have demonstrated efficacy in treating the core symptoms of depression, studies focusing on social adjustment indicate that reboxetine may offer a distinct advantage in improving social functioning, particularly in patients who achieve remission.[1][2][3][4] The primary instrument utilized in these assessments is the Social Adaptation Self-evaluation Scale (SASS), a 21-item self-report questionnaire designed to measure a patient's social motivation and behavior.

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative clinical trials investigating the effects of reboxetine and fluoxetine on social functioning as measured by the Social Adaptation Self-evaluation Scale (SASS).

Table 1: Comparison of Mean SASS Total Scores in a Placebo-Controlled Trial

Treatment GroupNMean SASS Score at BaselineMean SASS Score at Last AssessmentMean Improvement from Baseline (%)
Reboxetine10325.135.341%
Fluoxetine10024.531.931%
Placebo9923.927.214%

Data from a randomized, double-blind, placebo-controlled, 8-week study.[5]

Table 2: SASS Total Score Improvement in Patients Achieving Remission

Treatment GroupImprovement in Mean SASS Total Score (%)
Reboxetine43.5%
Fluoxetine29.37%

Data from a sub-analysis of patients who achieved remission (Hamilton Depression Rating Scale score ≤ 10) in an 8-week comparative trial.[1]

Key Findings from Clinical Trials

Several studies have highlighted the differential effects of reboxetine and fluoxetine on social functioning:

  • Superiority of Reboxetine in Social Functioning: A placebo-controlled, double-blind study found that while both reboxetine and fluoxetine were superior to placebo in improving SASS scores, reboxetine demonstrated a statistically significant greater improvement compared to fluoxetine.[5][6]

  • Benefits in Remitted Patients: In patients who achieved remission from depressive symptoms, reboxetine was more effective than fluoxetine in improving social functioning.[1][3] This suggests that reboxetine may play a role in restoring social functioning beyond the resolution of core depressive symptoms.

  • Impact on Specific Aspects of Social Behavior: Reboxetine has been shown to have a greater impact on specific SASS items related to motivation, energy, self-perception, and active social behavior.[3][7] A point-biserial correlation analysis revealed that nine SASS items showed a significant positive association with reboxetine treatment compared to fluoxetine, with no items showing a greater association with fluoxetine.[7] The items maximally associated with reboxetine included community involvement, interest in hobbies, social compliance, rejection sensitivity, control of surroundings, and vainness.[7]

  • Efficacy in Severe Depression: In sub-analyses of severely ill patients with major depression, reboxetine demonstrated superior overall antidepressant efficacy compared to fluoxetine.[1][4]

Experimental Protocols

The majority of the comparative data stems from randomized, double-blind, parallel-group clinical trials. Below is a generalized protocol based on these studies.

Study Design: A multi-center, randomized, double-blind, parallel-group study design was employed in the key comparative trials.[1][4]

Patient Population: Patients diagnosed with major depressive disorder according to DSM-IV criteria were recruited.[1]

Treatment Regimen:

  • Reboxetine Mesylate: 8-10 mg/day administered orally.[1]

  • Fluoxetine: 20-40 mg/day administered orally.[1]

  • Duration: The typical treatment period was 8 weeks.[1]

Assessment of Social Functioning: The primary outcome measure for social functioning was the Social Adaptation Self-evaluation Scale (SASS). The SASS is a 21-item self-administered questionnaire that assesses various aspects of social functioning, including work, family relationships, social relationships, and motivation/interests. Each item is rated on a 4-point Likert scale, with higher scores indicating better social adaptation.

The 21 items of the Social Adaptation Self-evaluation Scale (SASS) include:

  • Work (paid)

  • Work (household/unpaid)

  • Interest in work

  • Leisure activities

  • Interest in leisure activities

  • Relationships with family

  • Interest in family

  • Relationships with friends

  • Interest in friends

  • Expressing one's own opinions

  • Taking part in conversations

  • Interest in new things

  • Ability to make decisions

  • Interest in one's appearance

  • Interest in sex

  • Feeling of being a burden to others

  • Feeling of being useless

  • Feeling of being a failure

  • Feeling of being uninteresting to others

  • Feeling of being unable to cope

  • Global satisfaction with oneself

Mechanism of Action and Signaling Pathways

The differential effects of reboxetine and fluoxetine on social functioning are thought to be related to their distinct mechanisms of action. Reboxetine is a selective norepinephrine reuptake inhibitor (SNRI), while fluoxetine is a selective serotonin reuptake inhibitor (SSRI).

cluster_Reboxetine Reboxetine (SNRI) Pathway cluster_Fluoxetine Fluoxetine (SSRI) Pathway Reboxetine Reboxetine Mesylate NET Norepinephrine Transporter (NET) Reboxetine->NET Inhibits NE Norepinephrine SynapticCleft_NE Synaptic Cleft (Increased NE) NE->SynapticCleft_NE Increased Concentration PostsynapticReceptor_NE Postsynaptic Adrenergic Receptors SynapticCleft_NE->PostsynapticReceptor_NE Activates DownstreamSignaling_NE Downstream Signaling (e.g., cAMP pathway) PostsynapticReceptor_NE->DownstreamSignaling_NE SocialFunctioning_NE Improved Social Functioning (Motivation, Drive) DownstreamSignaling_NE->SocialFunctioning_NE Fluoxetine Fluoxetine SERT Serotonin Transporter (SERT) Fluoxetine->SERT Inhibits Serotonin Serotonin (5-HT) SynapticCleft_S Synaptic Cleft (Increased 5-HT) Serotonin->SynapticCleft_S Increased Concentration PostsynapticReceptor_S Postsynaptic Serotonin Receptors SynapticCleft_S->PostsynapticReceptor_S Activates DownstreamSignaling_S Downstream Signaling PostsynapticReceptor_S->DownstreamSignaling_S MoodImprovement Mood Improvement DownstreamSignaling_S->MoodImprovement

Caption: Mechanisms of Reboxetine and Fluoxetine.

The noradrenergic system, targeted by reboxetine, is thought to play a crucial role in motivation, energy, and drive, which are key components of social functioning. In contrast, the serotonergic system, targeted by fluoxetine, is more broadly associated with mood regulation.

Experimental Workflow

The clinical trials comparing reboxetine and fluoxetine on social functioning followed a standardized workflow.

start Patient Recruitment (Major Depressive Disorder) screening Screening & Informed Consent start->screening randomization Randomization screening->randomization reboxetine_group Reboxetine Group (8-10 mg/day) randomization->reboxetine_group Arm 1 fluoxetine_group Fluoxetine Group (20-40 mg/day) randomization->fluoxetine_group Arm 2 placebo_group Placebo Group (in some trials) randomization->placebo_group Arm 3 treatment 8-Week Double-Blind Treatment Period reboxetine_group->treatment fluoxetine_group->treatment placebo_group->treatment assessments Assessments: - Baseline - Intermediate - Final (Week 8) treatment->assessments sass SASS (Social Functioning) assessments->sass hamd HAM-D (Depression Severity) assessments->hamd data_analysis Data Analysis sass->data_analysis hamd->data_analysis results Comparison of SASS Scores data_analysis->results

Caption: Clinical Trial Workflow.

Conclusion

The available evidence suggests that while both this compound and fluoxetine are effective antidepressants, reboxetine may offer an advantage in improving social functioning, particularly in patients who have achieved remission from depression. This effect appears to be driven by its impact on motivation, energy, and self-perception, likely mediated by its selective inhibition of norepinephrine reuptake. For researchers and clinicians, these findings underscore the importance of considering the broader aspects of a patient's functioning, beyond just the core symptoms of depression, when selecting an antidepressant. Further research is warranted to explore the long-term effects of these medications on social functioning and to identify patient populations that may derive the most benefit from a noradrenergic-focused treatment approach.

References

Reboxetine Mesylate vs. SSRIs in Preclinical Depression Models: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of reboxetine mesylate, a selective norepinephrine reuptake inhibitor (NRI), and selective serotonin reuptake inhibitors (SSRIs) in established preclinical models of depression. The following sections detail the comparative performance of these antidepressant classes, supported by experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows.

Comparative Efficacy in Behavioral Models of Depression

The Forced Swim Test (FST) and the Chronic Mild Stress (CMS) model are two of the most widely used paradigms to assess antidepressant efficacy in rodents. These models evaluate behavioral despair and anhedonia, respectively, which are core symptoms of depression.

Forced Swim Test (FST)

The FST assesses the antidepressant potential of a compound by measuring the duration of immobility when a rodent is placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect. Notably, the type of active behavior, such as swimming or climbing, is thought to reflect the underlying neurochemical mechanism, with noradrenergic compounds purportedly increasing climbing and serotonergic compounds increasing swimming.[1]

A study comparing chronic administration (14 days) of reboxetine and the SSRI fluoxetine revealed distinct behavioral profiles.[2] Low-dose reboxetine significantly decreased immobility and specifically increased climbing behavior.[2] In contrast, low-dose fluoxetine also reduced immobility but augmented swimming behavior.[2] These findings suggest a differential effect on active coping strategies that aligns with their primary mechanisms of action.

Drug ClassCompoundDoseTreatment DurationAnimal ModelKey Behavioral OutcomesReference
NRI Reboxetine10 mg/kg/day14 daysRat↓ Immobility, ↑ Climbing[2]
NRI Reboxetine60 mg/kg/day3 and 14 daysRat↓ Immobility, ↑ Climbing[2]
SSRI Fluoxetine2.5 mg/kg/day14 daysRat↓ Immobility, ↑ Swimming[2]
SSRI Fluoxetine15 mg/kg/day14 daysRat↓ Immobility, ↑ Swimming[2]
Chronic Mild Stress (CMS) Model

The CMS model induces a depressive-like state in rodents through exposure to a series of unpredictable, mild stressors over several weeks. A key measure of efficacy in this model is the reversal of anhedonia, often assessed by a decrease in sucrose preference.

In a 5-week CMS study in rats, reboxetine treatment (5 mg/kg/day) effectively normalized the stress-induced decrease in sucrose intake, demonstrating its antidepressant-like properties in a model of chronic stress.[3] Similarly, studies have shown that SSRIs like fluoxetine can also reverse the behavioral deficits induced by chronic stress.[4] Interestingly, one study found that fluoxetine was effective in ameliorating depressive-like behaviors induced by chronic restraint stress, while reboxetine was effective against behaviors induced by chronic immobilization stress, suggesting that the nature of the stressor may influence the therapeutic response to different classes of antidepressants.[4]

Drug ClassCompoundDoseTreatment DurationAnimal ModelKey Behavioral OutcomesReference
NRI Reboxetine5 mg/kg/i.p.5 weeksRat (Sprague Dawley)Normalized ↓ in sucrose intake[3]
SSRI Fluoxetine0.7 or 3.5 mg/kg28 daysRatAmeliorated depressive-like behaviors in chronic restraint stress[4]
NRI Reboxetine0.13 or 0.65 mg/kg28 daysRatAmeliorated depressive-like behaviors in chronic immobilization stress[4]

Neurobiological Mechanisms of Action: A Comparative Overview

Reboxetine and SSRIs exert their therapeutic effects by modulating different neurotransmitter systems, which in turn triggers downstream signaling cascades influencing neuroplasticity and cellular resilience.

Primary Mechanism of Action

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI).[5][6] It blocks the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft and enhanced noradrenergic neurotransmission.[5][7] SSRIs, on the other hand, selectively block the serotonin transporter (SERT), increasing the extracellular levels of serotonin.[8][9][10]

cluster_Reboxetine Reboxetine (NRI) Action cluster_SSRI SSRI Action Reboxetine Reboxetine NET Norepinephrine Transporter (NET) Reboxetine->NET Inhibits NE ↑ Synaptic Norepinephrine NET->NE Leads to SSRI SSRI SERT Serotonin Transporter (SERT) SSRI->SERT Inhibits Serotonin ↑ Synaptic Serotonin SERT->Serotonin Leads to

Primary Mechanisms of Reboxetine and SSRIs.
Downstream Signaling and Neurotrophic Factors

Both increased noradrenergic and serotonergic signaling are believed to converge on common downstream pathways that promote neuroplasticity, a process often impaired in depression. A key player in this is the Brain-Derived Neurotrophic Factor (BDNF). Chronic administration of both reboxetine and SSRIs has been shown to increase BDNF levels and the expression of its receptor, TrkB.[3][11]

Activation of TrkB by BDNF initiates intracellular signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway, which ultimately leads to changes in gene expression and enhanced neurogenesis and synaptic plasticity.[3][12] Studies have shown that reboxetine treatment can reverse the CMS-induced reduction in hippocampal BDNF levels and increase the phosphorylation of ERK.[3] Similarly, SSRIs are known to increase adult hippocampal neurogenesis, an effect that is correlated with their antidepressant response and is mediated, at least in part, by the BDNF system.[11][13] However, some research suggests that in juvenile rats, only SSRIs, and not norepinephrine reuptake inhibitors, increase neurogenesis and BDNF levels, indicating a potential developmental difference in the mechanisms of action.[14][15]

cluster_Antidepressants Antidepressant Action cluster_Signaling Intracellular Signaling cluster_Cellular Cellular Outcomes Reboxetine Reboxetine (NRI) BDNF ↑ BDNF Reboxetine->BDNF SSRI SSRI SSRI->BDNF TrkB TrkB Receptor Activation BDNF->TrkB ERK ↑ ERK Phosphorylation TrkB->ERK CREB ↑ CREB ERK->CREB Neuroplasticity ↑ Neuroplasticity ↑ Neurogenesis CREB->Neuroplasticity Antidepressant Antidepressant Effect Neuroplasticity->Antidepressant

Converging Downstream Signaling Pathways.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Forced Swim Test (FST) Protocol
  • Animals: Male Sprague-Dawley rats.

  • Apparatus: A cylindrical tank (40 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 30 cm.

  • Procedure: The standard protocol involves a 15-minute pre-test session on day 1, followed by a 5-minute test session 24 hours later. However, some studies utilize a single 15-minute test with no pre-swim to avoid confounding induction procedures.[2]

  • Drug Administration: Antidepressants, such as reboxetine (10 and 60 mg/kg/day) and fluoxetine (2.5 and 15 mg/kg/day), are typically administered chronically via osmotic minipumps for a period of 3 to 14 days prior to testing.[2]

  • Behavioral Scoring: The duration of immobility (making only movements necessary to keep the head above water), swimming (active movements throughout the cylinder), and climbing (active upward-directed movements of the forepaws along the side of the cylinder) are recorded.

Workflow for the Forced Swim Test.
Chronic Mild Stress (CMS) Protocol

  • Animals: Male Sprague-Dawley rats.[3]

  • Procedure: Animals are subjected to a variety of mild, unpredictable stressors for a period of several weeks (e.g., 5 weeks).[3] Stressors may include periods of food or water deprivation, cage tilt, soiled cage, light/dark cycle reversal, and white noise.

  • Drug Administration: Daily injections of the antidepressant, for example, reboxetine (5 mg/kg, i.p.), are administered throughout the stress period.[3]

  • Behavioral Assessment: Sucrose preference is typically measured weekly. A decrease in the consumption of a 1% sucrose solution compared to water is indicative of anhedonia.

  • Neurochemical Analysis: At the end of the study, brain tissue (e.g., hippocampus and cortex) is collected to measure levels of neurotrophic factors like BDNF and the activation of signaling molecules such as ERK.[3]

Conclusion

Preclinical data from rodent models of depression indicate that both this compound and SSRIs are effective in reversing depressive-like behaviors. However, they exhibit distinct behavioral and neurochemical profiles that reflect their primary mechanisms of action. Reboxetine's efficacy appears to be driven by the enhancement of noradrenergic signaling, leading to specific behavioral responses like increased climbing in the FST. SSRIs, through their action on the serotonergic system, also reduce behavioral despair but tend to increase swimming behavior. Both classes of antidepressants converge on downstream pathways involving BDNF and its receptor TrkB to promote neuroplasticity, although there may be developmental differences in these effects. The choice of preclinical model and the specific stressors employed can influence the observed efficacy of each drug class, highlighting the importance of considering the neurobiological underpinnings of different depressive symptomologies.

References

Reboxetine and Desipramine: A Comparative Analysis of Their Effects on the Norepinephrine Transporter

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological profiles of two prominent norepinephrine reuptake inhibitors, reboxetine and desipramine, reveals distinct characteristics in their interaction with the norepinephrine transporter (NET). This guide provides a comprehensive comparison of their binding affinities, inhibitory potencies, and selectivity, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Reboxetine, a selective norepinephrine reuptake inhibitor (NRI), and desipramine, a tricyclic antidepressant (TCA), both exert their therapeutic effects in conditions like depression by blocking the reuptake of norepinephrine from the synaptic cleft, thereby increasing its availability to act on postsynaptic receptors.[1] While their primary mechanism of action converges on the norepinephrine transporter, their pharmacological profiles exhibit notable differences in terms of potency and selectivity.

Quantitative Comparison of Transporter Interactions

The following table summarizes the key quantitative parameters defining the interaction of reboxetine and desipramine with the norepinephrine transporter (NET), as well as with the serotonin (SERT) and dopamine (DAT) transporters for selectivity assessment. The data, including inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values, have been compiled from various in vitro studies.

DrugTransporterKᵢ (nM)IC₅₀ (nM)Selectivity (SERT/NET)Selectivity (DAT/NET)
Reboxetine NET1.1[2]260 (Rat hypothalamic synaptosomes)[3]117.3[2]>9091[2]
SERT129[2]
DAT>10,000[2]
Desipramine NET0.63 - 3.5[4]1.1 (Rabbit carotid artery)[5]4.7 - 25.9[4]>2857[4]
SERT17.6 - 163[4]
DAT>10,000[4]

Kᵢ (Inhibitory Constant): A measure of the binding affinity of a drug to a target. A lower Kᵢ value indicates a higher affinity. IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process, in this case, norepinephrine uptake. Selectivity Ratios: Calculated from the Kᵢ values (Kᵢ SERT / Kᵢ NET and Kᵢ DAT / Kᵢ NET) to indicate the preference of the drug for the norepinephrine transporter over the serotonin and dopamine transporters.

From the data, it is evident that both reboxetine and desipramine are potent inhibitors of the norepinephrine transporter. Desipramine, in some studies, exhibits a slightly higher affinity for NET than reboxetine.[4] However, reboxetine demonstrates a markedly superior selectivity for NET over SERT compared to desipramine.[2][6] Both drugs show very low affinity for the dopamine transporter.[2] The higher selectivity of reboxetine may contribute to its different side-effect profile compared to tricyclic antidepressants like desipramine.[7][8]

Mechanism of Action and Signaling Pathway

Both reboxetine and desipramine act by binding to the norepinephrine transporter on the presynaptic neuron. This binding event blocks the reuptake of norepinephrine from the synaptic cleft, leading to an accumulation of the neurotransmitter. The increased concentration of norepinephrine enhances its signaling to postsynaptic α- and β-adrenergic receptors, which are G-protein coupled receptors that initiate downstream intracellular signaling cascades. This modulation of noradrenergic neurotransmission is believed to be the primary mechanism underlying their antidepressant effects.[1]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs NE_vesicle Norepinephrine (NE) Vesicle NET Norepinephrine Transporter (NET) NE Norepinephrine (NE) NE_vesicle->NE Release NE->NET Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding Signaling_Cascade Downstream Signaling Cascade Adrenergic_Receptor->Signaling_Cascade Reboxetine Reboxetine Reboxetine->NET Inhibition Desipramine Desipramine Desipramine->NET Inhibition

Mechanism of NET Inhibition by Reboxetine and Desipramine.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and norepinephrine uptake inhibition assays.

Radioligand Binding Assay

This assay quantifies the affinity of a drug for a specific transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to the transporter.

Experimental Workflow:

cluster_workflow Radioligand Binding Assay Workflow A Prepare Membranes (from cells expressing NET) B Incubate Membranes with Radioligand (e.g., [³H]nisoxetine) and Test Compound (Reboxetine or Desipramine) A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Determine Kᵢ) D->E

Workflow for a Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line expressing the human norepinephrine transporter (hNET), such as HEK-293 or CHO cells, are prepared.[9]

  • Incubation: The membranes are incubated with a specific radioligand for NET (e.g., [³H]nisoxetine) and varying concentrations of the test compound (reboxetine or desipramine). A parallel incubation is performed with a high concentration of a known NET inhibitor to determine non-specific binding.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[10]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[10]

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Norepinephrine Uptake Inhibition Assay

This functional assay measures the ability of a drug to inhibit the uptake of norepinephrine (or a labeled analog) into cells or synaptosomes that express the norepinephrine transporter.

Experimental Workflow:

cluster_workflow Norepinephrine Uptake Inhibition Assay Workflow A Prepare Cells or Synaptosomes Expressing NET B Pre-incubate with Test Compound (Reboxetine or Desipramine) A->B C Add Labeled Norepinephrine (e.g., [³H]NE or fluorescent analog) B->C D Terminate Uptake (e.g., rapid washing with ice-cold buffer) C->D E Measure Internalized Labeled Norepinephrine D->E F Data Analysis (Determine IC₅₀) E->F

Workflow for a Norepinephrine Uptake Inhibition Assay.

Detailed Methodology:

  • Cell/Synaptosome Preparation: Cells expressing NET (e.g., SK-N-BE(2)C) or synaptosomes (nerve terminals) isolated from brain tissue are prepared.[11]

  • Pre-incubation: The cells or synaptosomes are pre-incubated with varying concentrations of the test compound (reboxetine or desipramine).[3]

  • Uptake Initiation: A labeled form of norepinephrine, such as [³H]norepinephrine or a fluorescent substrate, is added to initiate the uptake process.[11][12]

  • Uptake Termination: After a defined incubation period, the uptake is terminated by rapidly washing the cells or synaptosomes with ice-cold buffer to remove the extracellular labeled substrate.[3]

  • Measurement: The amount of labeled norepinephrine that has been transported into the cells or synaptosomes is quantified. For radiolabeled substrates, this is done by scintillation counting. For fluorescent substrates, a fluorescence plate reader is used.[3][12]

  • Data Analysis: The percentage of inhibition of norepinephrine uptake is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[3]

References

Cross-Validation of Reboxetine Mesylate's Cognitive Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of reboxetine's cognitive impact compared to other psychoactive compounds, supported by experimental data and detailed methodologies.

Reboxetine mesylate, a selective norepinephrine reuptake inhibitor (NRI), has been a subject of interest for its potential effects on cognitive function, beyond its primary indication for major depressive disorder. This guide provides a comprehensive comparison of reboxetine's performance against other antidepressants and placebo, drawing on key clinical trials. Detailed experimental protocols and quantitative data are presented to offer researchers, scientists, and drug development professionals a clear and concise overview of the existing evidence.

Comparative Efficacy on Cognitive Domains

Clinical studies have yielded mixed but often promising results regarding reboxetine's cognitive-enhancing properties. A notable study involving patients with major depressive disorder (MDD) found that reboxetine significantly improved sustained attention and the speed of cognitive functioning after 56 days of treatment, an effect not observed with the selective serotonin reuptake inhibitor (SSRI) paroxetine or placebo.[1] In contrast, studies in healthy volunteers have shown that reboxetine does not impair cognitive and psychomotor abilities, unlike the tricyclic antidepressant (TCA) amitriptyline, which has been shown to negatively impact these functions.[2][3]

Another study in adults with Attention Deficit-Hyperactivity Disorder (ADHD) found no significant difference in reaction time between reboxetine and placebo, though it was noted that tricyclic antidepressants like amitriptyline can increase reaction time.[1] The cognitive effects of reboxetine are thought to be mediated by its primary mechanism of action, which also indirectly influences dopamine levels in the prefrontal cortex, a brain region critical for executive functions.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from key comparative studies.

Table 1: Reboxetine vs. Paroxetine and Placebo in Patients with Major Depressive Disorder

Cognitive DomainAssessment ToolReboxetine (n=25)Paroxetine (n=23)Placebo (n=26)p-value (Reboxetine vs. Baseline)
Sustained AttentionDigit Vigilance Test (CDR System)Statistically Significant ImprovementNo Significant ChangeNo Significant Changep = 0.023[1]
Speed of CognitionChoice Reaction Time (CDR System)Statistically Significant ImprovementNo Significant ChangeNo Significant Changep = 0.024[1]

Data from a study by Ferguson et al., assessing cognitive function at day 56 compared to baseline.[1]

Table 2: Reboxetine vs. Amitriptyline and Placebo in Healthy Volunteers

Cognitive/Psychomotor TaskAssessment ToolReboxetine (4 mg)Amitriptyline (25 mg)PlaceboKey Findings
Arousal/AlertnessCritical Flicker Fusion ThresholdNo significant effectSignificant decrease vs. Placebo & Reboxetine (p < 0.05)No significant effectAmitriptyline impaired arousal.[3]
Reaction TimeSimple and Choice Reaction TimeNo significant effectSignificant increase vs. Placebo (p < 0.05)No significant effectAmitriptyline slowed reaction time.[3]
Psychomotor CoordinationTracking Error TaskNo significant effectSignificant increase in error vs. Placebo (p < 0.05)No significant effectAmitriptyline impaired coordination.[3]
Short-term MemoryMemory Scanning TaskNo significant effectSignificant slowing vs. Placebo (p < 0.05)No significant effectAmitriptyline slowed memory scanning.[3]

Data from a study by Kerr et al., in healthy male volunteers.[3]

Experimental Protocols

Reboxetine vs. Paroxetine and Placebo in MDD
  • Study Design: This was an 8-week, randomized, double-blind, placebo- and active-treatment-controlled study.[1]

  • Participants: 74 adult patients (aged 18-65) with a DSM-IV diagnosis of Major Depressive Disorder were enrolled.[1]

  • Treatment Arms:

    • Reboxetine: 8-10 mg/day (n=25)[1]

    • Paroxetine: 20-40 mg/day (n=23)[1]

    • Placebo (n=26)[1]

  • Cognitive Assessment: Cognitive function was evaluated at baseline, day 14, and day 56 using a selection of tasks from the Cognitive Drug Research (CDR) computerized assessment system. The tasks included Simple Reaction Time, Digit Vigilance, Choice Reaction Time, Numeric Working Memory, Word Recognition, and Critical Flicker Fusion.[1]

Reboxetine vs. Amitriptyline in Healthy Volunteers
  • Study Design: A double-blind, 10-way crossover study.[3]

  • Participants: Ten healthy male volunteers.[3]

  • Treatment Arms: Participants received single oral doses of:

    • Reboxetine (0.5 mg, 1 mg, or 4 mg)[3]

    • Amitriptyline (25 mg)[3]

    • Matched placebo[3]

    • Each drug condition was also tested with and without alcohol (0.6 mg/kg).[3]

  • Cognitive Assessment: A psychometric test battery was administered at baseline and at 1, 2.25, 3.5, 6, and 9 hours post-dose. The specific tests assessed critical flicker fusion, reaction time, tracking error, and short-term memory scanning.[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Reboxetine's Cognitive Effects

Reboxetine's primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET). This leads to an increase in the synaptic concentration of norepinephrine. In the prefrontal cortex, where dopamine transporters are sparse, the NET is also responsible for the reuptake of dopamine.[4] Therefore, by inhibiting the NET, reboxetine not only increases norepinephrine levels but also indirectly elevates dopamine levels in this crucial brain region for cognition.[4][5]

Reboxetine_Signaling_Pathway cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Reboxetine This compound NET Norepinephrine Transporter (NET) Reboxetine->NET Inhibits NE_cleft Increased Norepinephrine DA_cleft Increased Dopamine (Prefrontal Cortex) NE Norepinephrine (NE) NE->NET Reuptake DA Dopamine (DA) DA->NET Reuptake (PFC) Postsynaptic_Receptors Postsynaptic Adrenergic & Dopaminergic Receptors NE_cleft->Postsynaptic_Receptors Activates DA_cleft->Postsynaptic_Receptors Activates Cognitive_Function Modulation of Cognitive Functions (Attention, Executive Function) Postsynaptic_Receptors->Cognitive_Function Leads to

Caption: Reboxetine's mechanism of action on cognitive function.

Experimental Workflow: Reboxetine vs. Paroxetine and Placebo

The following diagram illustrates the workflow of the clinical trial comparing the cognitive effects of reboxetine, paroxetine, and placebo in patients with MDD.

Experimental_Workflow_MDD cluster_screening Phase 1: Screening & Baseline cluster_treatment Phase 2: Randomized Treatment (8 Weeks) cluster_assessment Phase 3: Follow-up Assessments cluster_analysis Phase 4: Data Analysis P1 Recruitment of 74 MDD Patients (DSM-IV Criteria, Aged 18-65) P2 Baseline Cognitive Assessment (CDR System) P1->P2 P3 Randomization P2->P3 P4a Reboxetine Group (n=25) 8-10 mg/day P3->P4a P4b Paroxetine Group (n=23) 20-40 mg/day P3->P4b P4c Placebo Group (n=26) P3->P4c P5 Cognitive Assessment at Day 14 (CDR System) P4a->P5 P4b->P5 P4c->P5 P6 Cognitive Assessment at Day 56 (CDR System) P5->P6 P7 Comparison of Cognitive Changes from Baseline P6->P7

Caption: Workflow of the comparative MDD cognitive study.

Experimental Workflow: Reboxetine vs. Amitriptyline

This diagram outlines the crossover design used to compare the acute cognitive effects of reboxetine and amitriptyline in healthy volunteers.

Experimental_Workflow_Healthy cluster_participants Participants cluster_design Crossover Design cluster_protocol Per Treatment Session cluster_analysis Analysis P1 10 Healthy Male Volunteers P2 10-Way Crossover Design (Each participant receives all treatments) P1->P2 P3a Reboxetine (0.5, 1, 4 mg) P2->P3a P3b Amitriptyline (25 mg) P2->P3b P3c Placebo P2->P3c P3d Above conditions +/- Alcohol P2->P3d P4 Baseline Psychometric Testing P5 Drug Administration P4->P5 P6 Post-Dose Testing at 1, 2.25, 3.5, 6, 9 hours P5->P6 P7 Comparison of Cognitive Performance Across all Treatment Conditions P6->P7

Caption: Workflow of the crossover study in healthy volunteers.

References

Head-to-Head Comparison of Reboxetine and Paroxetine on Cognitive Function

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cognitive effects of reboxetine and paroxetine, supported by available experimental data. This document summarizes key findings from a pivotal head-to-head clinical trial and explores the distinct pharmacological mechanisms that may underlie their differential impacts on cognitive domains.

Executive Summary

Cognitive impairment is a significant and often persistent symptom of Major Depressive Disorder (MDD). The choice of antidepressant can have a material impact on cognitive function, with some agents potentially offering pro-cognitive benefits while others may have neutral or even detrimental effects. This guide focuses on the comparative cognitive effects of reboxetine, a selective norepinephrine reuptake inhibitor (SNRI), and paroxetine, a selective serotonin reuptake inhibitor (SSRI).

A key head-to-head, randomized, double-blind, placebo-controlled study forms the cornerstone of this comparison. The findings from this study indicate that reboxetine demonstrated statistically significant improvements in sustained attention and the speed of cognitive functioning over an 8-week treatment period in patients with MDD. In contrast, paroxetine did not show any significant changes in these cognitive measures compared to baseline, with its performance being similar to that of the placebo group.[1] These differential effects are likely rooted in their distinct mechanisms of action, with reboxetine's noradrenergic activity potentially playing a key role in its pro-cognitive effects.

Data Presentation

While the full quantitative data from the pivotal head-to-head study by Ferguson et al. (2003) is not publicly available, the table below summarizes the qualitative findings for the cognitive domains assessed.

Cognitive DomainReboxetineParoxetinePlacebo
Sustained Attention Significantly improved at Day 56 (p=0.023)No significant changeNo significant change
Speed of Cognitive Functioning Significantly improved at Day 56 (p=0.024)No significant changeNo significant change
Simple Reaction Time No significant change reportedNo significant change reportedNo significant change reported
Digit Vigilance Component of sustained attention; improvedNo significant change reportedNo significant change reported
Choice Reaction Time No significant change reportedNo significant change reportedNo significant change reported
Numeric Working Memory No significant change reportedNo significant change reportedNo significant change reported
Word Recognition No significant change reportedNo significant change reportedNo significant change reported
Critical Flicker Frequency No significant change reportedNo significant change reportedNo significant change reported

Experimental Protocols

The primary source for this head-to-head comparison is a study conducted by Ferguson, Wesnes, and Schwartz, published in International Clinical Psychopharmacology in 2003.[1]

Study Design

Two identical, randomized, double-blind, placebo- and active-treatment-controlled studies were conducted. The data from these two studies were pooled for analysis.

  • Participants: 74 adult patients (aged 18-65 years) with a confirmed diagnosis of MDD according to DSM-IV criteria.

  • Treatment Groups:

    • Reboxetine (n=25): 8-10 mg/day (fixed/flexible dose).

    • Paroxetine (n=23): 20-40 mg/day (fixed/flexible dose).

    • Placebo (n=26).

  • Duration: 8 weeks.

  • Cognitive Assessment: Cognitive function was assessed at baseline, day 14, and day 56.

  • Assessment Tool: A selection of tasks from the Cognitive Drug Research (CDR) computerized assessment system was used.

Cognitive Assessment Battery: Cognitive Drug Research (CDR) System

The CDR system is a validated and widely used computerized battery of tests designed for repeated cognitive assessments in clinical trials. The specific tasks used in this study included:

  • Simple Reaction Time: Measures basic speed of response.

  • Digit Vigilance: Assesses sustained attention and the ability to detect target stimuli over time.

  • Choice Reaction Time: Measures the speed of decision-making and response selection.

  • Numeric Working Memory: Evaluates the ability to hold and manipulate numerical information in short-term memory.

  • Word Recognition: Assesses episodic memory for verbal information.

  • Critical Flicker Frequency: A measure of central nervous system arousal.

The workflow for this clinical trial is illustrated in the diagram below.

G cluster_0 Patient Recruitment cluster_1 Randomization & Treatment cluster_2 Cognitive Assessment Schedule cluster_3 Assessment Tool p1 74 Adult Patients (18-65 years) with DSM-IV MDD r Randomization p1->r t1 Reboxetine (8-10 mg/day) n=25 r->t1 t2 Paroxetine (20-40 mg/day) n=23 r->t2 t3 Placebo n=26 r->t3 a1 Baseline Assessment (Day 0) a2 Mid-point Assessment (Day 14) a1->a2 cdr Cognitive Drug Research (CDR) Computerized Assessment System a1->cdr Data Collection a3 Final Assessment (Day 56) a2->a3 a2->cdr Data Collection a3->cdr Data Collection

Experimental workflow of the head-to-head clinical trial.

Mechanisms of Action and Signaling Pathways

The differential effects of reboxetine and paroxetine on cognitive function are believed to stem from their distinct primary pharmacological targets.

Reboxetine: A Selective Norepinephrine Reuptake Inhibitor (SNRI)

Reboxetine's primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine.[2] Noradrenergic pathways play a crucial role in regulating attention, arousal, and executive functions. Furthermore, inhibition of NET in the prefrontal cortex can lead to a secondary increase in dopamine levels in this brain region, as dopamine transporters are less abundant here and dopamine can be cleared by NET. This dual enhancement of norepinephrine and dopamine in the prefrontal cortex is thought to be a key contributor to reboxetine's pro-cognitive effects.

G reboxetine Reboxetine net Norepinephrine Transporter (NET) reboxetine->net Inhibits ne_reuptake Norepinephrine Reuptake reboxetine->ne_reuptake Blocks da_pfc Increased Dopamine in Prefrontal Cortex net->da_pfc NET also clears Dopamine in PFC (inhibition increases DA) ne_synapse Increased Synaptic Norepinephrine cognitive_enhancement Improved Attention & Cognitive Speed ne_synapse->cognitive_enhancement da_pfc->cognitive_enhancement

Proposed mechanism of reboxetine's pro-cognitive effects.
Paroxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)

Paroxetine selectively inhibits the serotonin transporter (SERT), leading to increased levels of serotonin in the synapse.[3] While serotonin is crucial for mood regulation, its direct role in enhancing cognitive functions like attention and processing speed is less established compared to norepinephrine. Some research suggests that downstream signaling pathways, such as the protein kinase C (PKC) and cAMP response element-binding protein (CREB) pathways, may be modulated by SSRIs and could play a role in neuronal plasticity and, indirectly, cognitive function.[4] However, the clinical evidence from the head-to-head trial suggests that at standard antidepressant doses, the impact of paroxetine on the specific cognitive domains measured was not significant.[1] It is also noteworthy that paroxetine has some anticholinergic activity, which could potentially have a negative impact on cognition, especially in vulnerable populations.[5]

G paroxetine Paroxetine sert Serotonin Transporter (SERT) paroxetine->sert Inhibits serotonin_reuptake Serotonin Reuptake paroxetine->serotonin_reuptake Blocks serotonin_synapse Increased Synaptic Serotonin downstream Modulation of Downstream Signaling (e.g., PKC/CREB) serotonin_synapse->downstream cognitive_effect Neutral Effect on Attention & Cognitive Speed downstream->cognitive_effect

Proposed mechanism of paroxetine's effect on cognition.

Conclusion

Based on the available head-to-head clinical trial data, reboxetine demonstrates a favorable profile over paroxetine and placebo in improving specific aspects of cognitive function, namely sustained attention and speed of cognitive processing, in patients with MDD.[1] These findings suggest that for patients with MDD where cognitive impairment is a prominent feature, a noradrenergic agent like reboxetine may offer a therapeutic advantage. The distinct neurochemical mechanisms of action, with reboxetine's enhancement of noradrenergic and prefrontal dopaminergic neurotransmission, likely underpin these observed differences. In contrast, the serotonergic actions of paroxetine did not translate into measurable improvements in the cognitive domains assessed in this direct comparison. Further research with larger sample sizes and potentially a broader range of cognitive tests would be beneficial to corroborate and expand upon these findings. Drug development professionals may consider the differential impact on cognitive function as a key differentiator in the development of novel antidepressants.

References

Reboxetine Mesylate vs. Placebo: A Comparative Analysis in Animal Behavioral Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the behavioral effects of reboxetine mesylate versus placebo in established animal models of depression and anxiety. The data presented is compiled from multiple preclinical studies to offer a comprehensive overview of reboxetine's efficacy profile. Detailed experimental protocols and visual representations of experimental workflows and signaling pathways are included to support researchers in their study design and interpretation.

Executive Summary

Reboxetine, a selective norepinephrine reuptake inhibitor (NRI), has demonstrated antidepressant-like effects in various animal behavioral tests.[1] The primary mechanism of action involves blocking the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft and enhanced noradrenergic neurotransmission.[2][3] This guide summarizes the quantitative outcomes of reboxetine administration compared to placebo in key behavioral paradigms, including the Forced Swim Test (FST), Tail Suspension Test (TST), Novelty-Suppressed Feeding Test (NSFT), and Social Interaction Test. While robust data exists for the FST, direct comparative data for reboxetine versus placebo in the TST, NSFT, and Social Interaction Test is less prevalent in the reviewed literature.

Data Presentation

Table 1: Forced Swim Test (FST) - Immobility Time

The Forced Swim Test is a widely used model to assess antidepressant efficacy by measuring the duration of immobility in rodents placed in an inescapable cylinder of water.[4][5] A decrease in immobility time is indicative of an antidepressant-like effect.

SpeciesDrug/DoseTreatment DurationImmobility Time (seconds) vs. Placebo/ControlReference
RatReboxetine (10 mg/kg/day)14 days↓ (Significant Decrease)[4]
RatReboxetine (60 mg/kg/day)3 and 14 days↓ (Significant Decrease)[4]
RatReboxetine (10 and 30 mg/kg, i.p.)Acute↓ (Dose-dependent decrease)[6]
RatReboxetine (2.5, 5, and 10 mg/kg, i.p.)2 days↓ (Reduced immobility)[1]
Mouse (Female WT)Reboxetine (20 mg/kg)Acute↓ (Reduced immobility)[7]
Table 2: Tail Suspension Test (TST) - Immobility Time

The Tail Suspension Test is another common model for screening potential antidepressant drugs, where immobility is induced by suspending a mouse by its tail.[2][8][9][10] Reduced immobility suggests antidepressant activity. While specific placebo-controlled data for reboxetine was not prominently available in the search results, noradrenergic antidepressants, in general, are effective in this test.[11]

SpeciesDrug/DoseTreatment DurationImmobility Time (seconds) vs. Placebo/ControlReference
MouseReboxetine (2 mg/kg, i.p.) with DMPXAcute↓ (Reduced immobility)[8]
General FindingNoradrenergic drugsAcute↓ (Generally effective)[11]
Table 3: Novelty-Suppressed Feeding Test (NSFT) - Latency to Feed
SpeciesDrug/DoseTreatment DurationLatency to Feed (seconds) vs. Placebo/ControlReference
Rat/MouseGeneral AntidepressantsChronic↓ (Generally effective)[3][12][13]
Table 4: Social Interaction Test - Time in Interaction Zone

The Social Interaction Test evaluates social behavior by measuring the time a subject animal spends interacting with a novel conspecific.[14][15] Increased social interaction can indicate anxiolytic or antidepressant effects. A study on chronically stressed rats showed that reboxetine could normalize motivation and reward sensitivity, which are related to social behavior.[4] However, a direct placebo-controlled study in a standard social interaction paradigm was not found.

SpeciesDrug/DoseTreatment DurationTime in Interaction Zone vs. Placebo/ControlReference
Rat (Chronic Social Stress Model)Reboxetine (40 mg/kg/day)4 weeksNormalized behaviors related to motivation and reward[4]

Experimental Protocols

Forced Swim Test (FST)

Objective: To assess antidepressant-like activity by measuring despair-like behavior.

Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping (e.g., 30 cm for rats).[16]

Procedure:

  • Habituation (for rats): On day 1, animals are placed in the cylinder for a 15-minute pre-test session.[17]

  • Test Session: 24 hours after habituation (for rats) or during a single session (for mice), animals are placed in the water for a 5-6 minute test session.[18][19]

  • Data Collection: The duration of immobility (making only movements necessary to keep the head above water) is recorded, typically during the last 4 minutes of the test.[20]

  • Drug Administration: Reboxetine or placebo is administered at specified times before the test session, depending on the study design (acute or chronic).

Workflow Diagram:

FST_Workflow cluster_day1 Day 1 (Rats) cluster_day2 Day 2 (Rats) / Test Day (Mice) Habituation 15-min Pre-Test Swim DrugAdmin Drug/Placebo Administration Test 5-6 min Test Swim DrugAdmin->Test Record Record Immobility (last 4 min) Test->Record

Forced Swim Test Experimental Workflow.
Tail Suspension Test (TST)

Objective: To screen for antidepressant-like activity by measuring behavioral despair.

Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended by its tail.[2][8]

Procedure:

  • Preparation: A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.[9]

  • Suspension: The mouse is suspended by the taped tail from the bar, high enough to prevent it from reaching any surfaces.[2]

  • Test Duration: The test typically lasts for 6 minutes.[9]

  • Data Collection: The total time the mouse remains immobile is recorded.[2]

  • Drug Administration: Reboxetine or placebo is administered prior to the test.

Workflow Diagram:

TST_Workflow DrugAdmin Drug/Placebo Administration Tape Attach Tape to Tail DrugAdmin->Tape Suspend Suspend Mouse for 6 min Tape->Suspend Record Record Immobility Time Suspend->Record

Tail Suspension Test Experimental Workflow.
Novelty-Suppressed Feeding Test (NSFT)

Objective: To assess anxiety- and depression-like behavior.

Apparatus: A novel, open-field arena (e.g., a brightly lit box).[3][12]

Procedure:

  • Food Deprivation: Animals are food-deprived for a specified period (e.g., 24 hours) before the test.[13]

  • Test Setup: A single food pellet is placed in the center of the novel arena.[12]

  • Test Session: The animal is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded.[13] The test duration is typically around 10-15 minutes.[13]

  • Home Cage Consumption: Immediately after the test, the amount of food consumed in the home cage is measured to control for appetite.

  • Drug Administration: Chronic administration of reboxetine or placebo is typically required for effects to be observed in this test.[3]

Workflow Diagram:

NSFT_Workflow DrugAdmin Chronic Drug/Placebo Administration FoodDep 24h Food Deprivation DrugAdmin->FoodDep Test Place Animal in Novel Arena with Food FoodDep->Test RecordLatency Record Latency to Eat Test->RecordLatency HomeCage Measure Home Cage Food Consumption RecordLatency->HomeCage

Novelty-Suppressed Feeding Test Workflow.
Social Interaction Test

Objective: To evaluate social withdrawal and anxiety-like behavior.

Apparatus: An open-field arena.[15]

Procedure:

  • Habituation: The test animal is allowed to habituate to the arena.

  • Social Interaction Session: A novel, unfamiliar animal (stimulus animal) is introduced into the arena, often within a wire-mesh cage to allow for sensory interaction without physical contact.[15]

  • Data Collection: The amount of time the test animal spends in a defined "interaction zone" around the stimulus animal is recorded over a set period (e.g., 10 minutes).

  • Drug Administration: Reboxetine or placebo is administered prior to the test session.

Workflow Diagram:

SIT_Workflow DrugAdmin Drug/Placebo Administration Habituation Habituate to Arena DrugAdmin->Habituation Introduce Introduce Stimulus Animal Habituation->Introduce Record Record Time in Interaction Zone Introduce->Record

Social Interaction Test Experimental Workflow.

Signaling Pathway

Reboxetine selectively inhibits the norepinephrine transporter (NET), increasing the concentration of norepinephrine (NE) in the synaptic cleft.[2][3] This leads to enhanced activation of postsynaptic α- and β-adrenergic receptors.[21][22] Activation of these G-protein coupled receptors triggers downstream signaling cascades that are believed to mediate the therapeutic effects of reboxetine.

Reboxetine_Pathway cluster_receptors Postsynaptic Adrenergic Receptors Reboxetine This compound NET Norepinephrine Transporter (NET) Reboxetine->NET Inhibits NE_Synapse ↑ Norepinephrine in Synapse NET->NE_Synapse Leads to Alpha1 α1-receptor NE_Synapse->Alpha1 Activates Alpha2 α2-receptor NE_Synapse->Alpha2 Activates Beta β-receptors NE_Synapse->Beta Activates Gq ↑ Gq protein Alpha1->Gq Gi ↓ Gi protein Alpha2->Gi Gs ↑ Gs protein Beta->Gs PLC ↑ PLC Gq->PLC AC_inhibit ↓ Adenylyl Cyclase Gi->AC_inhibit AC_activate ↑ Adenylyl Cyclase Gs->AC_activate IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_activate->cAMP_increase Ca_PKC ↑ Ca²⁺ & PKC IP3_DAG->Ca_PKC PKA_inhibit ↓ PKA cAMP_decrease->PKA_inhibit PKA_activate ↑ PKA cAMP_increase->PKA_activate Response Cellular Responses (e.g., altered gene expression, neuronal excitability) Ca_PKC->Response PKA_inhibit->Response PKA_activate->Response

Reboxetine's Mechanism of Action.

Conclusion

This compound demonstrates clear antidepressant-like properties in the Forced Swim Test, significantly reducing immobility time compared to placebo in a dose-dependent manner. While the theoretical basis for its efficacy in the Tail Suspension Test, Novelty-Suppressed Feeding Test, and Social Interaction Test is strong due to its noradrenergic mechanism, more direct, placebo-controlled quantitative studies in these specific paradigms would further solidify its preclinical profile. The provided protocols and diagrams serve as a valuable resource for researchers investigating the behavioral pharmacology of reboxetine and other noradrenergic compounds.

References

A Comparative Analysis of Reboxetine and Venlafaxine Mechanisms for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of the pharmacological mechanisms of reboxetine and venlafaxine, two antidepressants with distinct profiles in neurotransmitter reuptake inhibition. Reboxetine is a highly selective norepinephrine reuptake inhibitor (NRI), whereas venlafaxine functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) with dose-dependent activity. This document is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual diagrams to elucidate the functional differences between these compounds.

Primary Mechanism of Action: Transporter Inhibition

The primary therapeutic action of both reboxetine and venlafaxine is the inhibition of presynaptic neurotransmitter transporters. By blocking these transporters, they increase the concentration of specific monoamines in the synaptic cleft, thereby enhancing neurotransmission. However, their selectivity for these transporters differs significantly.

Reboxetine: Selective Norepinephrine Reuptake Inhibition

Reboxetine's mechanism is centered on its high affinity and selectivity for the norepinephrine transporter (NET).[1][2][3] By binding to and inhibiting NET, reboxetine blocks the reuptake of norepinephrine (NE) from the synapse back into the presynaptic neuron. This selective action leads to a potentiation of noradrenergic signaling.[2] Its affinity for the serotonin transporter (SERT) and dopamine transporter (DAT) is substantially lower, making it a valuable tool for isolating the effects of noradrenergic system modulation.[4]

cluster_0 Presynaptic Noradrenergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicle NET Norepinephrine Transporter (NET) NE NE NE_Vesicle->NE Release NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptors (α, β) NE->Adrenergic_Receptor Binds Reboxetine Reboxetine Reboxetine->NET Blocks Signal\nTransduction Signal Transduction Adrenergic_Receptor->Signal\nTransduction Activates

Mechanism of Action: Reboxetine
Venlafaxine: Serotonin-Norepinephrine Reuptake Inhibition

Venlafaxine and its primary active metabolite, O-desmethylvenlafaxine, inhibit the reuptake of both serotonin (5-HT) and norepinephrine.[5][6][7] This action is dose-dependent; at lower therapeutic doses (e.g., 75 mg/day), venlafaxine acts predominantly as a serotonin reuptake inhibitor by blocking SERT.[6] As the dosage increases (above 150 mg/day), it significantly engages and inhibits NET as well.[6][8] Its affinity for DAT is very low and generally not considered clinically significant except at very high doses.[9] This dual mechanism allows for a broader modulation of monoaminergic systems compared to selective agents.

cluster_Pre Presynaptic Neuron cluster_Cleft Synaptic Cleft cluster_Post Postsynaptic Neuron SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Serotonin 5-HT Serotonin->SERT Reuptake Serotonin_R 5-HT Receptor Serotonin->Serotonin_R Binds Norepinephrine NE Norepinephrine->NET Reuptake Adrenergic_R Adrenergic Receptor Norepinephrine->Adrenergic_R Binds Venlafaxine Venlafaxine Venlafaxine->SERT Blocks (High Affinity) Venlafaxine->NET Blocks (Low Affinity, Higher Doses) Signal 1 Signal 1 Signal 2 Signal 2

Mechanism of Action: Venlafaxine

Comparative Pharmacological Data

The binding affinity of a drug for its target is a key determinant of its potency and selectivity. The inhibition constant (Ki) represents the concentration of a drug required to occupy 50% of the target receptors or transporters in vitro; a lower Ki value indicates a higher binding affinity.

CompoundTarget TransporterBinding Affinity (Ki, nM)Selectivity Ratio (SERT Ki / NET Ki)
Reboxetine NET 13.4 [4]20.4
SERT 273.5 [4]
DAT >10,000 [4]
Venlafaxine NET 2480 [9]0.033
SERT 82 [9]
DAT 7647 [9]
O-desmethylvenlafaxine NET 558.4 [9]0.072
(Active Metabolite)SERT 40.2 [9]

Data derived from studies on human transporters.

Downstream Signaling Pathways

The sustained increase in synaptic norepinephrine and/or serotonin levels initiated by reboxetine and venlafaxine triggers adaptive changes in downstream intracellular signaling cascades. These pathways are crucial for the long-term therapeutic effects of antidepressants, including the regulation of neurogenesis, synaptic plasticity, and cell survival.

Both medications have been shown to modulate the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. Chronic administration of reboxetine can reverse stress-induced reductions in hippocampal BDNF and increase the expression of its receptor, TrkB.[4] Similarly, antidepressants are known to transactivate TrkB, leading to the activation of downstream cascades.[10]

Key signaling pathways influenced by both drugs include:

  • MAPK/ERK Pathway: This pathway is critical for cell growth, differentiation, and synaptic plasticity. Reboxetine has been demonstrated to elevate the phosphorylation of ERK in the hippocampus.[4] Venlafaxine is also understood to exert its effects partly by activating the MAPK/ERK1/2 signaling cascade.

  • PI3K/AKT Pathway: This pathway is central to cell survival and neuroprotection. Studies have shown that venlafaxine's neuroprotective effects are mediated through the activation of the PI3K/AKT pathway.

The convergence on these neurotrophic and survival pathways suggests a common downstream mechanism for promoting neuronal resilience and plasticity, which is thought to underlie their antidepressant effects.

cluster_0 Synaptic Level cluster_1 Intracellular Signaling Cascades cluster_2 Nuclear & Cellular Effects Drug Reboxetine or Venlafaxine Transporter NET / SERT Blockade Drug->Transporter Neurotransmitter ↑ Synaptic NE / 5-HT Transporter->Neurotransmitter Receptor Postsynaptic Receptor Activation (GPCRs) Neurotransmitter->Receptor AC Adenylyl Cyclase Receptor->AC PLC PLC Receptor->PLC TrkB TrkB Receptor Activation Receptor->TrkB cAMP cAMP AC->cAMP PKA PKA cAMP->PKA MAPK_ERK MAPK/ERK Pathway PKA->MAPK_ERK PI3K_AKT PI3K/AKT Pathway PKA->PI3K_AKT IP3_DAG IP3 / DAG PLC->IP3_DAG PKC PKC IP3_DAG->PKC PKC->MAPK_ERK PKC->PI3K_AKT TrkB->MAPK_ERK TrkB->PI3K_AKT CREB CREB Phosphorylation MAPK_ERK->CREB PI3K_AKT->CREB Gene Gene Transcription (e.g., BDNF) CREB->Gene Effects ↑ Neuroplasticity ↑ Neurogenesis ↑ Cell Survival Gene->Effects

Simplified Downstream Signaling

Key Experimental Methodologies

The quantitative data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and synaptosomal neurotransmitter uptake assays.

Experimental Protocol 1: Radioligand Binding Assay

This assay quantifies the affinity of a drug (the "ligand") for a specific receptor or transporter. It involves competing the unlabeled test drug against a known radiolabeled ligand.

  • Objective: To determine the binding affinity (Ki) of reboxetine and venlafaxine for the norepinephrine (NET), serotonin (SERT), and dopamine (DAT) transporters.

  • Materials:

    • Membrane preparations from cells expressing the human transporter of interest (e.g., HEK293-hNET, HEK293-hSERT).

    • Radioligand specific for the transporter (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT).

    • Test compounds: Reboxetine, Venlafaxine.

    • Assay buffer, 96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

  • Procedure:

    • Preparation: A series of dilutions of the test compounds (e.g., reboxetine) are prepared.

    • Incubation: In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Control Wells:

      • Total Binding: Membranes + radioligand + buffer (no competitor).

      • Non-specific Binding: Membranes + radioligand + a high concentration of a known selective unlabeled ligand to saturate the transporters.

    • Equilibrium: The plate is incubated (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.

    • Termination: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

    • Washing: Filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.

    • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay Incubation cluster_term Termination & Measurement cluster_analysis Data Analysis A1 Prepare serial dilutions of test compound (e.g., Reboxetine) B1 Combine membranes, radioligand, & test compound in 96-well plate A1->B1 A2 Prepare membrane fractions expressing hNET A2->B1 A3 Prepare radioligand ([³H]nisoxetine) solution A3->B1 B2 Incubate to reach equilibrium B1->B2 C1 Rapid vacuum filtration (separates bound/unbound) B2->C1 C2 Wash filters with ice-cold buffer C1->C2 C3 Measure radioactivity (Scintillation Counter) C2->C3 D1 Calculate Specific Binding C3->D1 D2 Generate competition curve & determine IC50 D1->D2 D3 Calculate Ki using Cheng-Prusoff equation D2->D3

Workflow: Radioligand Binding Assay
Experimental Protocol 2: Synaptosomal Neurotransmitter Uptake Assay

This is a functional assay that measures the ability of a drug to inhibit the transport of a neurotransmitter into nerve terminals (synaptosomes).

  • Objective: To determine the potency (IC50) of reboxetine and venlafaxine in inhibiting the uptake of [³H]norepinephrine and [³H]serotonin.

  • Materials:

    • Fresh rodent brain tissue (e.g., cortex or hippocampus for NET and SERT).

    • Radiolabeled neurotransmitter ([³H]norepinephrine or [³H]serotonin).

    • Test compounds: Reboxetine, Venlafaxine.

    • Sucrose homogenization buffer, Krebs-Ringer buffer.

    • Centrifuge, tissue homogenizer, cell harvester, scintillation counter.

  • Procedure:

    • Synaptosome Preparation: Brain tissue is homogenized in ice-cold buffered sucrose and subjected to differential centrifugation to isolate the crude synaptosomal fraction (P2), which contains sealed presynaptic nerve terminals.

    • Pre-incubation: The synaptosomal suspension is pre-incubated in buffer at 37°C for a short period (e.g., 10 minutes) in the presence of varying concentrations of the test compound.

    • Uptake Initiation: The uptake reaction is initiated by adding the radiolabeled neurotransmitter (e.g., [³H]norepinephrine) at a concentration near its Km value.

    • Uptake Incubation: The mixture is incubated for a very short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of transport.

    • Termination: The uptake process is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove external radioactivity.

    • Quantification: The amount of radioactivity accumulated inside the synaptosomes is measured by scintillation counting.

  • Data Analysis:

    • Non-specific uptake is determined in parallel incubations performed at 0-4°C or in the presence of a potent uptake inhibitor.

    • Specific uptake is calculated by subtracting non-specific uptake from total uptake.

    • The percentage inhibition of uptake is calculated for each concentration of the test compound.

    • The IC50 value (concentration causing 50% inhibition of specific uptake) is determined by fitting the data to a dose-response curve.

References

Reboxetine's Selectivity for the Norepinephrine Transporter: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of reboxetine's binding affinity and functional inhibition of the norepinephrine transporter (NET) relative to the serotonin transporter (SERT) and the dopamine transporter (DAT). The data presented herein validates reboxetine's established profile as a selective norepinephrine reuptake inhibitor (NRI). Detailed experimental protocols and visual representations of key processes are included to support researchers in their understanding and potential replication of these findings.

Data Presentation: Reboxetine's Binding Affinity and Potency

Reboxetine's selectivity for NET is quantitatively demonstrated by its lower inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) for NET compared to SERT and DAT. A lower Ki value indicates a higher binding affinity, while a lower IC50 value signifies greater potency in inhibiting the transporter's function. The following table summarizes key findings from in vitro studies.

TransporterParameterValue (nM)Fold Selectivity (vs. NET)
NET Ki13.4[1]-
IC508.5[2]-
SERT Ki273.5[1]~20-fold
IC506,900[2]~812-fold
DAT Ki>10,000[1]>746-fold
IC5089,000[2]~10,470-fold

Note: Ki and IC50 values can vary between studies depending on the specific experimental conditions, such as the radioligand used and the tissue or cell preparation.

Experimental Protocols

The following are detailed methodologies for two common in vitro assays used to determine the selectivity of compounds like reboxetine for monoamine transporters.

Radioligand Binding Assay

This assay measures the direct binding affinity of a test compound to a specific transporter, typically in membranes isolated from cells expressing the transporter of interest.

a) Membrane Preparation:

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT).

  • Cell Lysis: Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20-30 minutes at 4°C to pellet the cell membranes.

  • Washing and Storage: Wash the membrane pellet with fresh assay buffer and resuspend. Determine the protein concentration using a standard method like the BCA assay. Aliquot the membrane preparations and store at -80°C.

b) Binding Assay Protocol:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with various concentrations of reboxetine.

  • Reagent Addition:

    • Total Binding: Add assay buffer, a specific radioligand for the transporter (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT, or [³H]WIN 35,428 for DAT), and the membrane preparation.

    • Non-specific Binding: Add a high concentration of a known selective inhibitor for the respective transporter (e.g., desipramine for NET, fluoxetine for SERT, GBR 12909 for DAT), the radioligand, and the membrane preparation.

    • Competitive Binding: Add serial dilutions of reboxetine, the radioligand, and the membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 25°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes), often with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the dried filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the reboxetine concentration and use non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Synaptosomal Uptake Assay

This assay measures the functional ability of a compound to inhibit the reuptake of a neurotransmitter into presynaptic nerve terminals (synaptosomes).

a) Synaptosome Preparation:

  • Tissue Dissection: Euthanize a rodent (e.g., rat or mouse) and rapidly dissect the brain region enriched in the transporter of interest (e.g., hippocampus or cortex for NET and SERT, striatum for DAT) in ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).

  • Homogenization: Homogenize the tissue in ice-cold sucrose buffer using a glass-Teflon homogenizer.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove larger cellular debris.

  • Synaptosome Pelleting: Carefully collect the supernatant and centrifuge it at 12,000-20,000 x g for 20 minutes at 4°C. The resulting pellet is the crude synaptosomal fraction.

  • Resuspension: Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer). Determine the protein concentration.

b) Uptake Assay Protocol:

  • Plate Setup: In a 96-well plate, add the synaptosomal preparation to triplicate wells for total uptake, non-specific uptake, and inhibition by reboxetine.

  • Pre-incubation: Add varying concentrations of reboxetine or vehicle to the appropriate wells and pre-incubate at 37°C for 10-15 minutes. For non-specific uptake, add a high concentration of a selective inhibitor.

  • Initiation of Uptake: Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [³H]norepinephrine, [³H]serotonin, or [³H]dopamine) at a concentration close to its Km value.

  • Incubation: Incubate the plate at 37°C for a short period (typically 1-5 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester, followed by immediate washing with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value of reboxetine by plotting the percentage of inhibition against the logarithm of the reboxetine concentration and fitting the data with a sigmoidal dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining transporter selectivity and the signaling pathway affected by reboxetine.

experimental_workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Transporter Expressing) binding_assay Radioligand Binding Assay cell_culture->binding_assay synaptosome_prep Synaptosome Preparation uptake_assay Synaptosomal Uptake Assay synaptosome_prep->uptake_assay ic50_calc IC50 Calculation binding_assay->ic50_calc uptake_assay->ic50_calc ki_calc Ki Calculation ic50_calc->ki_calc Cheng-Prusoff selectivity Determine Selectivity ic50_calc->selectivity ki_calc->selectivity

Caption: Experimental workflow for determining transporter selectivity.

signaling_pathway cluster_synapse Noradrenergic Synapse cluster_presynaptic cluster_postsynaptic presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft receptor Adrenergic Receptor synaptic_cleft->receptor  NE ne_reuptake NE Reuptake ne_vesicle Norepinephrine (NE) Vesicle ne_release NE Release ne_vesicle->ne_release net NET signal Postsynaptic Signaling receptor->signal reboxetine Reboxetine reboxetine->net Inhibition ne_reuptake->net  NE

References

A Comparative Analysis of Reboxetine Mesylate and Imipramine in the Management of Severe Depression

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of clinical trial data on the efficacy and tolerability of the selective norepinephrine reuptake inhibitor reboxetine versus the tricyclic antidepressant imipramine for the treatment of severe depressive episodes.

This guide provides a comprehensive comparison of reboxetine mesylate and imipramine, two antidepressant agents, in the context of treating severe depression. The information is targeted towards researchers, scientists, and drug development professionals, offering a synthesis of key clinical trial data, detailed experimental protocols, and a visual representation of the therapeutic approaches.

Efficacy in Severe Depression: A Quantitative Comparison

Clinical studies have demonstrated that reboxetine is at least as effective as imipramine in treating major depressive disorder, including in patient populations with severe depression and in the elderly.[1] The following tables summarize the key efficacy and safety data from two pivotal double-blind, randomized clinical trials comparing reboxetine and imipramine.

Study 1: Adults with Major Depression (including severe cases)

This 6-week, randomized, double-blind, multicenter study compared the efficacy and tolerability of reboxetine with imipramine in adult patients diagnosed with major depression.[2]

Table 1: Efficacy and Safety of Reboxetine vs. Imipramine in Adult Patients with Major Depression

ParameterReboxetineImipramine
Patient Population Adults (18-65 years) with DSM-III-R Major Depressive EpisodeAdults (18-65 years) with DSM-III-R Major Depressive Episode
Baseline HAM-D Score (Mean ± SD) 28.8 ± 4.828.0 ± 5.2
Dosage 8-10 mg/day150-200 mg/day
Response Rate (>50% reduction in HAM-D) 68.5%56.2%
Remission Rate (HAM-D score ≤ 10) 52.0%45.5%
Discontinuation due to Adverse Events 10.0%14.3%

Data sourced from a 6-week study by Berzewski et al. (1997) as reported by Schatzberg (2000).[2][3]

Study 2: Elderly Patients with Depressive Disorders

An 8-week, double-blind, multicenter trial assessed the comparative efficacy and tolerability of reboxetine and imipramine in elderly patients (aged >65 years) with depression or dysthymia.[4]

Table 2: Efficacy and Safety of Reboxetine vs. Imipramine in Elderly Patients with Depressive Disorders

ParameterReboxetineImipramine
Patient Population Elderly (>65 years) with depression or dysthymiaElderly (>65 years) with depression or dysthymia
Baseline HAM-D Score (Mean ± SD) 27.0 ± 4.926.9 ± 5.4
Dosage 4-6 mg/day50-100 mg/day
"Much to Very Much Improved" (CGI Scale) 58.9%42.3%
Remission Rate (HAM-D score ≤ 10) 42.4%49.4%
Patients Experiencing Adverse Events 68%71%

Data sourced from a study in elderly patients, likely Katona et al. (1999), as reported by Schatzberg (2000).[3][4]

Experimental Protocols

The methodologies for the key comparative studies are outlined below to provide context for the presented data.

Berzewski et al. (1997) - Study in Adults
  • Study Design: A 6-week, randomized, double-blind, multicenter, parallel-group study.[2]

  • Participants: 256 adult patients (aged 18-65) meeting the DSM-III-R criteria for a major depressive episode. Patients had a baseline Hamilton Depression Rating Scale (HAM-D) score of ≥22.

  • Treatment Arms:

    • Reboxetine: 8 mg/day, with the option to increase to 10 mg/day.

    • Imipramine: 150 mg/day, with the option to increase to 200 mg/day.

  • Efficacy Assessments: The primary efficacy measures were the change from baseline in the Hamilton Depression Rating Scale (HAM-D) and the Montgomery-Åsberg Depression Rating Scale (MADRS). The Clinical Global Impression (CGI) scale was also used.

  • Safety Assessments: Monitoring of adverse events, vital signs, laboratory parameters, and electrocardiograms (ECGs).

Katona et al. (1999) - Study in Elderly Patients
  • Study Design: An 8-week, double-blind, randomized, multicenter, parallel-group trial.[4]

  • Participants: 347 elderly patients (aged >65 years) with a diagnosis of depression or dysthymia. Patients had a baseline 21-item HAM-D score of ≥18.

  • Treatment Arms:

    • Reboxetine: 4 mg/day, with the potential to increase to 6 mg/day.

    • Imipramine: 50 mg/day, with the potential to increase to 100 mg/day.

  • Efficacy Assessments: Efficacy was evaluated using the HAM-D and the Clinical Global Impression (CGI) scale.

  • Safety Assessments: Comprehensive monitoring of adverse events, with a focus on cardiovascular and anticholinergic side effects.

Comparative Drug Profiles and Clinical Trial Workflow

The following diagram illustrates the key characteristics of reboxetine and imipramine and a typical workflow for a comparative clinical trial in severe depression.

Comparative Profile and Clinical Trial Workflow cluster_Drugs Drug Profiles cluster_Trial Clinical Trial Workflow Reboxetine This compound (Selective Norepinephrine Reuptake Inhibitor - SNRI) Treatment 6-8 Week Double-Blind Treatment Reboxetine->Treatment Imipramine Imipramine (Tricyclic Antidepressant - TCA) Imipramine->Treatment Screening Patient Screening (DSM-IV Criteria for Major Depression, HAM-D ≥ 22) Randomization Randomization Screening->Randomization Randomization->Treatment Efficacy Efficacy Assessment (HAM-D, MADRS, CGI) Treatment->Efficacy Safety Safety Assessment (Adverse Events, Vitals, ECG) Treatment->Safety Data Data Analysis Efficacy->Data Safety->Data

Caption: Comparative profiles of Reboxetine and Imipramine and a typical clinical trial workflow.

Tolerability and Safety Profile

Reboxetine generally demonstrates a more favorable tolerability profile compared to imipramine.[2] In the study with adult patients, the frequency of discontinuation due to adverse events was lower in the reboxetine group (10.0%) than in the imipramine group (14.3%).[2] Imipramine was associated with a significantly higher cumulative risk of developing dry mouth, hypotension, and tremor.[2]

In the elderly population, while the overall incidence of adverse events was similar between the two groups (68% for reboxetine vs. 71% for imipramine), reboxetine-treated patients were less likely to experience hypotension and related symptoms.[4]

Mechanism of Action

The differing side effect profiles of reboxetine and imipramine can be attributed to their distinct mechanisms of action.

Comparative Mechanism of Action cluster_Reboxetine Reboxetine cluster_Imipramine Imipramine Reboxetine_Node Reboxetine NET Norepinephrine Transporter (NET) Reboxetine_Node->NET Highly Selective Inhibition Imipramine_Node Imipramine SERT Serotonin Transporter (SERT) Imipramine_Node->SERT Inhibition NET_Imi Norepinephrine Transporter (NET) Imipramine_Node->NET_Imi Inhibition Muscarinic Muscarinic Receptors Imipramine_Node->Muscarinic Antagonism Histamine Histamine H1 Receptors Imipramine_Node->Histamine Antagonism Alpha Alpha-1 Adrenergic Receptors Imipramine_Node->Alpha Antagonism

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Reboxetine Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, meticulous laboratory safety and chemical handling are paramount. This guide provides essential, procedural information for the proper disposal of reboxetine mesylate, ensuring the safety of laboratory personnel and environmental protection. Adherence to these protocols is critical for maintaining a safe and compliant research environment.

This compound, a selective norepinephrine reuptake inhibitor, is not classified as a DEA-controlled substance, but like all chemical reagents, requires a formal disposal process.[1][2] Improper disposal, such as discarding in the regular trash or flushing down the drain, can lead to environmental contamination and potential harm.[1]

In-Lab Waste Management: A Procedural Workflow

The following steps outline the correct procedure for managing this compound waste within a laboratory setting, from the point of generation to its final removal by a certified disposal service.

1. Waste Identification and Segregation:

  • Identify: All materials contaminated with this compound must be considered chemical waste. This includes expired or unused pure compounds, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any labware (e.g., vials, pipette tips, weighing boats) that has come into contact with the substance.

  • Segregate: This waste must be kept separate from regular trash, biohazardous waste, and radioactive waste.[3] It is also crucial to avoid mixing incompatible chemical wastes to prevent dangerous reactions.[4] For instance, do not mix acidic and basic waste streams unless you are following a specific, approved neutralization protocol.[5]

2. Waste Container Selection and Labeling:

  • Container: Use a designated, leak-proof, and sealable container for solid this compound waste.[6] The container should be made of a material compatible with the chemical. For liquid waste containing this compound (e.g., from dissolved solutions), use a sealable, chemical-resistant bottle.[6]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" (or as required by your institution's specific guidelines), the full chemical name "this compound," and any known hazards (e.g., "Toxic," "Irritant").[7] The label should also include the name of the principal investigator, the lab location, and the date the waste was first added to the container.[7]

3. Temporary In-Lab Storage:

  • Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[4] This area should be under the control of laboratory personnel and away from general traffic.[4]

  • Safety: Ensure the storage area is well-ventilated. If storing different types of chemical waste in the same area, use secondary containment (such as a tray) to separate incompatible materials.[7]

4. Arranging for Final Disposal:

  • Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[8] Your institution's Environmental Health and Safety (EHS) department will have established procedures for requesting a waste pickup.[2]

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations. This documentation is crucial for regulatory compliance.[3]

Quantitative Data for Waste Profiling

While specific disposal concentration limits for this compound are not publicly available, the following table outlines the key characteristics to consider when creating a waste profile for disposal, based on available safety data.

CharacteristicInformation for this compoundSource
Physical State Solid (crystalline)Abcam
Solubility Soluble in water (up to 100 mM)Abcam
Hazards Harmful if swallowed, potential for reproductive toxicity.Sigma-Aldrich
RCRA Status Not a listed hazardous waste. However, it should be managed as a non-hazardous pharmaceutical waste.TriHaz Solutions
Recommended Disposal Method Incineration by a licensed waste disposal facility.TriHaz Solutions

Note: RCRA refers to the Resource Conservation and Recovery Act, the primary US federal law regulating the disposal of solid and hazardous waste.[9]

Experimental Protocols

The primary "experimental protocol" for the disposal of this compound is the procedural workflow outlined above. In-lab chemical deactivation or neutralization of pharmaceutical waste is generally not recommended for researchers without specific expertise and institutional approval, due to the risk of incomplete reactions or the creation of other hazardous byproducts. The safest and most compliant method is segregation and professional disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a research laboratory.

ReboxetineDisposal start Waste Generation (this compound) is_controlled Is it a DEA Controlled Substance? start->is_controlled improper_disposal Improper Disposal (Trash, Drain) start->improper_disposal segregate Segregate as Chemical Waste is_controlled->segregate No warning STOP! Consult EHS is_controlled->warning Yes not_controlled No container Select Appropriate Waste Container segregate->container label_waste Label Container Correctly (Name, Hazards, Date) container->label_waste temp_store Store in Designated Satellite Accumulation Area label_waste->temp_store request_pickup Request Pickup via Institutional EHS temp_store->request_pickup end Disposal by Licensed Waste Contractor request_pickup->end

Caption: Decision workflow for the disposal of this compound waste.

References

Essential Safety and Handling Protocols for Reboxetine Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent pharmaceutical compounds like Reboxetine mesylate. Adherence to strict safety and disposal protocols is not merely a matter of compliance but a critical component of responsible research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is required to minimize exposure. This includes respiratory, eye, hand, and body protection.

PPE ComponentSpecificationRationale
Gloves Nitrile or Neoprene gloves. It is recommended to double-glove, especially during prolonged handling or in case of a spill.Provides a barrier against dermal absorption. While specific breakthrough time data for this compound is not readily available, nitrile and neoprene gloves generally offer good resistance to a range of chemicals. Double-gloving provides an additional layer of protection.
Eye Protection Chemical safety goggles or a face shield.Protects the eyes from dust particles and accidental splashes.
Respiratory Protection A NIOSH-approved respirator is crucial when handling the powder outside of a containment system. Options include: - N95 or P100 filtering facepiece respirator for low-intensity operations. - A Powered Air-Purifying Respirator (PAPR) for operations with a higher potential for aerosolization.[1]Prevents inhalation of fine particles of the active pharmaceutical ingredient (API), which can lead to systemic exposure. The choice of respirator depends on the scale and nature of the handling procedure.
Body Protection A disposable gown or a dedicated lab coat worn over personal clothing.Prevents contamination of personal clothing and skin.

Experimental Protocols: Safe Handling and Storage

Handling:

  • All handling of powdered this compound should ideally be conducted within a certified chemical fume hood or a biological safety cabinet to contain any airborne particles.

  • Avoid creating dust. Use techniques such as gentle scooping and careful weighing.

  • Ensure adequate ventilation in the work area.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials, although specific incompatibilities are not widely documented, standard laboratory practice dictates segregation from strong acids, bases, and oxidizing agents.

Spill Management Workflow

A prompt and effective response to a this compound spill is critical to prevent widespread contamination and exposure.

Spill_Management_Workflow A Spill Occurs B Evacuate and Secure the Area A->B Immediate Action C Don Appropriate PPE B->C Safety First D Contain the Spill C->D Prevent Spread E Clean and Decontaminate D->E Thorough Cleaning F Dispose of Contaminated Materials E->F Proper Waste Management G Decontaminate PPE and Yourself F->G Personal Safety H Report the Incident G->H Documentation

Caption: A logical workflow for responding to a this compound spill.

Decontamination and Disposal Plan

Decontamination: For routine cleaning of surfaces and equipment that have been in contact with this compound, or in the event of a spill, a multi-step decontamination process is recommended. While specific validated decontamination solutions for this compound are not published, a general procedure for potent pharmaceutical compounds can be followed:

  • Initial Cleaning: Gently wipe the contaminated surface with a disposable, absorbent material dampened with a detergent solution to remove the bulk of the powder.

  • Deactivating Solution: While a specific deactivating agent for Reboxetine is not defined in the available literature, for some potent compounds, solutions containing sodium hypochlorite or sodium hydroxide have been shown to be effective.[2] However, the suitability of these for this compound would need to be determined. In the absence of a validated deactivating agent, a thorough cleaning protocol is paramount.

  • Solvent Rinse: Wipe the surface with a solvent in which this compound is soluble, such as ethanol or methanol, to remove any remaining traces.

  • Final Rinse: Perform a final rinse with purified water.

  • All cleaning materials must be disposed of as hazardous waste.

Disposal: Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Bulk Chemical: Unused or expired this compound should be disposed of as hazardous chemical waste. It should not be poured down the drain or mixed with general laboratory waste.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, respirator cartridges, pipette tips, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Disposal Vendor: Arrangements should be made with a licensed hazardous waste disposal company for the collection and incineration of the chemical waste in accordance with local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reboxetine mesylate
Reactant of Route 2
Reactant of Route 2
Reboxetine mesylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。